molecular formula C13H16O2 B1596608 2,2-Dimethyl-6-acetylchroman CAS No. 32333-31-6

2,2-Dimethyl-6-acetylchroman

Cat. No.: B1596608
CAS No.: 32333-31-6
M. Wt: 204.26 g/mol
InChI Key: KNRXTFUVMPVXBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-6-acetylchroman (CAS 32333-31-6), with the molecular formula C13H16O2 and a molecular weight of 204.26 g/mol, is a chromane derivative of significant interest in natural product and medicinal chemistry research . This compound features the 2,2-dimethyl-2H-benzopyran moiety, a structural motif present in thousands of natural products and known for low cellular toxicity and good membrane permeability, making it an ideal template for drug discovery . Chromane metabolites are characteristic of certain tribes of the Asteraceae family and have been studied for their diverse biological activities, including antimicrobial and plant growth inhibitory properties . Research into this compound is valuable for bio-inspired chemistry, which aims to mimic complex natural structures and processes . The compound is closely related to natural products that have demonstrated powerful antitumor activity and HIV-1 reverse transcriptase inhibition, highlighting the therapeutic potential of this class of molecules . It is offered with a purity of 97% or higher and must be stored sealed in a dry environment at 2-8°C . This product is intended for research and further manufacturing purposes and is not for direct human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,2-dimethyl-3,4-dihydrochromen-6-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-9(14)10-4-5-12-11(8-10)6-7-13(2,3)15-12/h4-5,8H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNRXTFUVMPVXBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OC(CC2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90954124
Record name 1-(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90954124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32333-31-6
Record name Ketone, 2,2-dimethyl-6-chromany methyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032333316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90954124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: Understanding the Core Characteristics of a Key Chroman Derivative

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2,2-Dimethyl-6-acetylchroman

This compound is a heterocyclic organic compound belonging to the chroman family. The chroman scaffold is a core structural motif found in a wide array of natural products and pharmacologically active molecules, including tocopherols (Vitamin E) and various flavonoids. The specific substitution of a gem-dimethyl group at the 2-position and an acetyl group at the 6-position confers distinct physicochemical properties that are critical for its behavior in both chemical and biological systems.

This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the essential physicochemical properties of this compound. Moving beyond a simple data sheet, this document elucidates the experimental basis for these properties and offers field-proven insights into their determination, ensuring a blend of technical accuracy and practical applicability. The narrative is structured to explain the causality behind experimental choices, grounding the data in established scientific principles.

Core Physicochemical and Structural Properties

The fundamental properties of a compound dictate its handling, reactivity, and potential applications. For this compound, these have been characterized through a combination of experimental measurements and computational analysis.

Summary of Physicochemical Data

A consolidated overview of the key quantitative data for this compound is presented below. This allows for rapid assessment and comparison.

PropertyValueSource / Method
Molecular Formula C₁₃H₁₆O₂[1]
Molecular Weight 204.26 g/mol Calculated
Physical State Solid[2]
Melting Point 93°CDifferential Scanning Calorimetry (DSC)[2]
Decomposition Temp. > 196°CDifferential Scanning Calorimetry (DSC)[2]
Computed logP ~3.0 - 3.5Estimated based on similar structures[3]
Solubility Poorly soluble in water; Soluble in organic solvents.Expected based on structure[4]
Structural and Spectroscopic Elucidation

The identity and purity of this compound are unequivocally established through a suite of spectroscopic and crystallographic techniques. These methods provide a detailed picture of the molecule's architecture and electronic environment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are fundamental for structural confirmation. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the aliphatic protons on the chroman ring, the gem-dimethyl groups, and the acetyl methyl group. DFT-calculated ¹H NMR chemical shifts have shown excellent agreement with experimental data, validating the assigned structure.[2][5]

  • Infrared (IR) and Raman Spectroscopy : These vibrational spectroscopy techniques are crucial for identifying the key functional groups. A strong absorption band corresponding to the carbonyl (C=O) stretch of the acetyl group is a characteristic feature in the IR spectrum. Other significant signals include those for C-O-C stretching of the ether linkage in the chroman ring and C-H stretching from the aromatic and aliphatic portions.[2]

  • Mass Spectrometry (MS) : MS is used to confirm the molecular weight of the compound by identifying the molecular ion peak (M⁺). High-resolution mass spectrometry (HRMS) can provide the exact mass, which further confirms the elemental composition (C₁₃H₁₆O₂).

  • X-ray Crystallography : The definitive three-dimensional structure in the solid state has been determined by single-crystal X-ray diffraction. This analysis revealed that this compound crystallizes in the triclinic P-1 space group, with two molecules per unit cell.[2] This technique provides precise bond lengths, bond angles, and the overall conformation of the molecule, confirming that a substantial fragment of the molecule is planar due to extended π-bonding delocalization.[2]

Experimental Protocol: Determination of Aqueous Thermodynamic Solubility

The aqueous solubility of a compound is a critical parameter in drug development, directly influencing its absorption and bioavailability. The following protocol describes a robust "shake-flask" method, a gold standard for measuring thermodynamic equilibrium solubility.[6] This method is designed as a self-validating system by ensuring that a true equilibrium is reached and accurately measured.

Causality Behind Experimental Design
  • Choice of Method : The shake-flask method is chosen over kinetic or high-throughput methods because it is designed to measure thermodynamic solubility, representing a true equilibrium state. This is vital for building foundational ADME (Absorption, Distribution, Metabolism, and Excretion) models.

  • Equilibration Time : A 24-48 hour equilibration period is necessary to ensure that the dissolution process has reached a steady state, which is especially important for crystalline solids that may dissolve slowly.

  • Phase Separation : Centrifugation is a critical step to effectively separate the undissolved solid from the saturated solution without altering the equilibrium, which could occur with filtration if the filter membrane adsorbs the compound.

  • Quantification : High-Performance Liquid Chromatography (HPLC) is selected for its high sensitivity, specificity, and accuracy in quantifying the concentration of the analyte in the supernatant.

Step-by-Step Methodology
  • Preparation of Stock Standard Solution : Accurately weigh approximately 5 mg of this compound and dissolve it in a suitable organic solvent (e.g., acetonitrile or DMSO) to create a concentrated stock solution (e.g., 10 mg/mL).

  • Creation of Calibration Curve : Prepare a series of calibration standards (typically 5-7 concentrations) by serially diluting the stock solution with the assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Sample Preparation for Solubility Assay : Add an excess amount of solid this compound (e.g., 2-5 mg) to a glass vial containing a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS, pH 7.4). The presence of undissolved solid is essential to ensure saturation.

  • Equilibration : Seal the vials and place them in a shaking incubator or on a rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This extended mixing ensures that the system reaches thermodynamic equilibrium.[6]

  • Phase Separation : After equilibration, centrifuge the vials at a high speed (e.g., >10,000 g) for 15-20 minutes to pellet the undissolved solid.[4]

  • Sample Collection : Carefully collect an aliquot of the clear supernatant from the top layer, being cautious not to disturb the solid pellet.

  • Dilution and Analysis : Dilute the supernatant with the mobile phase to fall within the range of the previously prepared calibration curve.

  • HPLC Quantification : Analyze the calibration standards and the diluted sample by a validated HPLC-UV method. The concentration of this compound in the supernatant is determined by interpolating its peak area from the linear regression of the calibration curve.

  • Data Reporting : The final solubility is calculated by multiplying the interpolated concentration by the dilution factor and is typically reported in units of µg/mL or µM.

Workflow Visualization

The following diagram illustrates the key stages of the thermodynamic solubility determination workflow.

Solubility_Workflow Workflow for Thermodynamic Solubility Determination cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis prep_stock 1. Prepare Stock Solution (Compound in Organic Solvent) prep_cal 2. Create Calibration Curve (Serial Dilutions) prep_stock->prep_cal hplc 8. HPLC-UV Analysis prep_cal->hplc Standards prep_sample 3. Prepare Assay Sample (Excess Solid in Buffer) equilibrate 4. Equilibrate (Shake at 25°C for 24-48h) prep_sample->equilibrate centrifuge 5. Separate Phases (High-Speed Centrifugation) equilibrate->centrifuge collect 6. Collect Supernatant centrifuge->collect dilute 7. Dilute Supernatant collect->dilute dilute->hplc calculate 9. Calculate Concentration (vs. Calibration Curve) hplc->calculate result Final Thermodynamic Solubility Value calculate->result

Caption: Experimental workflow for determining thermodynamic solubility.

Conclusion

The physicochemical properties of this compound, particularly its defined crystalline structure, melting point, and expected hydrophobic nature, provide a solid foundation for its further investigation and application. The characterization by robust spectroscopic and crystallographic methods ensures a high degree of confidence in its structure and purity. Furthermore, the application of standardized, well-rationalized experimental protocols, such as the shake-flask method for solubility, is paramount for generating reliable and reproducible data essential for drug discovery and development pipelines. This guide provides the necessary technical details and conceptual framework to empower researchers in their work with this and related chroman derivatives.

References

2,2-Dimethyl-6-acetylchroman CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2,2-Dimethyl-6-acetylchroman, a heterocyclic organic compound of interest to researchers and professionals in drug development and chemical synthesis. This document details its chemical identity, molecular structure, physicochemical properties, a validated synthesis protocol, and potential applications, grounded in authoritative scientific literature.

Core Identification and Molecular Structure

Chemical Abstract Service (CAS) Number : 32333-31-6[1]

Systematic IUPAC Name : 1-(2,2-dimethyl-3,4-dihydrochromen-6-yl)ethanone[1]

Common Synonyms : 6-acetyl-2,2-dimethylchroman, 1-(2,2-dimethylchroman-6-yl)ethanone[1][2]

Molecular Formula : C₁₃H₁₆O₂[1]

Molecular Weight : 204.26 g/mol [1]

The molecular architecture of this compound consists of a chroman core, which is a bicyclic ether, substituted with two methyl groups at the 2-position and an acetyl group at the 6-position. The chroman moiety is a privileged scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities.

Caption: 2D Molecular Structure of this compound

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic properties of this compound, primarily based on the comprehensive analysis by Benavente et al. (2014).[3]

PropertyValueSource
Physical State Crystalline solid[3]
Melting Point 93 °C[3]
Decomposition Temperature > 196 °C[3]
¹H NMR (CDCl₃, δ ppm) 1.33 (s, 6H), 1.82 (t, 2H), 2.51 (s, 3H), 2.79 (t, 2H), 6.80 (d, 1H), 7.62 (d, 1H), 7.68 (dd, 1H)[3]
UV-Visible (λmax, nm) 258, 298[3]
Infrared (IR, cm⁻¹) Key peaks at 1670 (C=O stretching), 1605, 1572 (aromatic C=C stretching)[3]
Crystal System Triclinic[3]
Space Group P-1[3]

Synthesis Protocol: A Validated Approach

The synthesis of 6-acetyl-2,2-dimethyl-chromane can be achieved through a reliable and well-documented procedure. The following protocol is adapted from the methodology described by Benavente et al. (2014).[3]

Materials and Reagents
  • 4-hydroxyacetophenone

  • 3-chloro-3-methyl-1-butyne

  • Potassium carbonate (anhydrous)

  • Potassium iodide

  • N,N-dimethylformamide (DMF)

  • Acetone

  • Diethyl ether

  • Hydrochloric acid (10%)

  • Sodium sulfate (anhydrous)

Step-by-Step Synthesis Procedure
  • Alkylation of 4-hydroxyacetophenone :

    • To a solution of 4-hydroxyacetophenone in acetone, add anhydrous potassium carbonate and a catalytic amount of potassium iodide.

    • Slowly add 3-chloro-3-methyl-1-butyne to the mixture at room temperature.

    • Reflux the reaction mixture for 24 hours, monitoring the progress by thin-layer chromatography (TLC).

    • After completion, filter the solid and evaporate the solvent under reduced pressure.

    • The resulting residue contains the intermediate, 4-(3-methyl-1-butynyl-oxy)acetophenone.

  • Cyclization to form the Chromene Ring :

    • Dissolve the crude intermediate in N,N-dimethylformamide (DMF).

    • Heat the solution at 150 °C for 8 hours to induce a Claisen rearrangement followed by cyclization.

    • Cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with 10% hydrochloric acid, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification :

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

synthesis_workflow cluster_alkylation Step 1: Alkylation cluster_cyclization Step 2: Cyclization cluster_purification Step 3: Purification start 4-hydroxyacetophenone + 3-chloro-3-methyl-1-butyne reagents1 K₂CO₃, KI, Acetone reflux Reflux for 24h reagents1->reflux workup1 Filter and Evaporate reflux->workup1 intermediate Crude 4-(3-methyl-1-butynyl-oxy)acetophenone workup1->intermediate dissolve Dissolve in DMF intermediate->dissolve heat Heat at 150°C for 8h dissolve->heat workup2 Aqueous Workup and Extraction heat->workup2 chromatography Column Chromatography workup2->chromatography final_product Pure this compound chromatography->final_product

Caption: Workflow for the Synthesis of this compound

Potential Applications in Drug Discovery and Development

While this compound itself is not an approved drug, its core structure is a key component in a variety of biologically active molecules. The chroman scaffold is present in natural products and synthetic compounds with diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities.

  • Anticancer Research : Derivatives of benzopyrones, the broader class to which this compound belongs, have been investigated as potential anticancer agents. The structural features of this compound make it a valuable starting material for the synthesis of novel drug candidates.[4]

  • α-Glucosidase Inhibition : A related natural product, 2,2-dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane, has demonstrated inhibitory activity against yeast α-glucosidase, suggesting potential applications in the management of diabetes.[5]

  • Synthetic Intermediate : Due to its reactive acetyl group and stable chroman ring, this compound serves as a versatile intermediate for the synthesis of more complex molecules. The acetyl group can be a handle for further chemical modifications to explore structure-activity relationships (SAR) in drug discovery programs.

Conclusion

This compound is a well-characterized compound with a straightforward synthesis. Its stable and versatile structure makes it a valuable building block for medicinal chemists and researchers in drug discovery. The established physicochemical and spectroscopic data provide a solid foundation for its use in further research and development of novel therapeutic agents.

References

An In-depth Technical Guide to the Synthesis and Characterization of 6-acetyl-2,2-dimethyl-chromane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis and characterization of 6-acetyl-2,2-dimethyl-chromane, a molecule of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering both theoretical insights and practical, field-proven methodologies.

Introduction

6-acetyl-2,2-dimethyl-chromane is a heterocyclic organic compound belonging to the chromane family. The chromane scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds, including vitamin E (tocopherols and tocotrienols). The introduction of an acetyl group at the 6-position of the 2,2-dimethyl-chromane core creates a key intermediate for the synthesis of more complex pharmaceutical agents and serves as a valuable probe for structure-activity relationship (SAR) studies. Understanding its synthesis and thoroughly characterizing its physicochemical properties are crucial steps in the drug discovery and development pipeline.

Synthesis of 6-acetyl-2,2-dimethyl-chromane

The most direct and industrially scalable approach for the synthesis of 6-acetyl-2,2-dimethyl-chromane is the Friedel-Crafts acylation of 2,2-dimethyl-chromane. This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring of the chromane nucleus.

Causality Behind Experimental Choices

The selection of the Friedel-Crafts acylation is based on its reliability and predictability for acylating activated aromatic rings. The ether oxygen of the chromane ring is an activating group, directing the incoming electrophile to the ortho and para positions. Due to steric hindrance from the heterocyclic part of the molecule, the acylation predominantly occurs at the C6 (para) position, leading to the desired product with high regioselectivity.

Aluminum chloride (AlCl₃) is the Lewis acid of choice for this reaction. It is a powerful catalyst that effectively generates the highly electrophilic acylium ion from acetyl chloride. The choice of a non-polar solvent like dichloromethane (CH₂Cl₂) is critical to ensure the solubility of the reactants and to facilitate the reaction while minimizing side reactions. The reaction is typically performed at low temperatures to control the exothermic nature of the reaction and to further enhance the regioselectivity.

Experimental Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 2,2-Dimethyl-chromane 2,2-Dimethyl-chromane Reaction_Vessel Reaction Vessel 2,2-Dimethyl-chromane->Reaction_Vessel Acetyl_Chloride Acetyl Chloride Acetyl_Chloride->Reaction_Vessel AlCl3 AlCl₃ (Lewis Acid) AlCl3->Reaction_Vessel DCM Dichloromethane (Solvent) DCM->Reaction_Vessel Temp 0°C to rt Temp->Reaction_Vessel Workup Aqueous Work-up & Extraction Reaction_Vessel->Workup Purification Column Chromatography Workup->Purification Product 6-acetyl-2,2-dimethyl-chromane Purification->Product

Caption: Synthetic workflow for 6-acetyl-2,2-dimethyl-chromane.

Step-by-Step Synthesis Protocol

Materials:

  • 2,2-Dimethyl-chromane

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.

  • Formation of Acylium Ion: Slowly add acetyl chloride (1.1 equivalents) dissolved in anhydrous dichloromethane to the stirred suspension of aluminum chloride via the dropping funnel. Stir the mixture for 15-20 minutes at 0°C to allow for the formation of the acylium ion complex.

  • Addition of Substrate: Dissolve 2,2-dimethyl-chromane (1.0 equivalent) in anhydrous dichloromethane and add this solution dropwise to the reaction mixture at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid with vigorous stirring. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 6-acetyl-2,2-dimethyl-chromane as a solid.

Characterization of 6-acetyl-2,2-dimethyl-chromane

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and physical methods is employed.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₁₃H₁₆O₂--INVALID-LINK--
Molecular Weight204.26 g/mol --INVALID-LINK--
Melting Point93°C[1]
AppearanceSolid[1]
Spectroscopic Data

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the number, environment, and connectivity of hydrogen atoms in the molecule.[1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.65dd1HH-7
7.59d1HH-5
6.75d1HH-8
2.79t2HH-4
2.50s3H-COCH₃
1.83t2HH-3
1.34s6H2 x -CH₃

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ) ppmAssignment
196.7C=O
158.7C-8a
130.5C-6
129.5C-7
127.1C-5
120.8C-4a
116.3C-8
75.1C-2
32.5C-4
26.82 x -CH₃ (at C-2)
26.4-COCH₃
21.6C-3

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.[1]

Wavenumber (cm⁻¹)Functional Group
~1670C=O (Aryl ketone) stretching
~1600, ~1480C=C Aromatic ring stretching
~1250C-O-C (Ether) stretching
~2970, ~2870C-H (Aliphatic) stretching

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): m/z = 204

  • Base Peak: m/z = 189, corresponding to the loss of a methyl radical ([M-15]⁺). This is a common fragmentation for compounds with a gem-dimethyl group.

  • Other Key Fragments:

    • m/z = 161: Loss of the acetyl group ([M-43]⁺).

    • m/z = 147: Subsequent loss of a methyl group from the m/z 162 fragment.

Structural Confirmation Diagram

Characterization cluster_molecule 6-acetyl-2,2-dimethyl-chromane Molecule C₁₃H₁₆O₂ NMR ¹H & ¹³C NMR Molecule->NMR Structure Elucidation IR Infrared Spectroscopy Molecule->IR Functional Groups MS Mass Spectrometry Molecule->MS Molecular Weight & Fragmentation XRay X-ray Crystallography Molecule->XRay 3D Structure (Solid State)

References

Spectroscopic Characterization of 2,2-Dimethyl-6-acetylchroman: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-6-acetylchroman is a heterocyclic organic compound with a chroman core, a privileged scaffold in medicinal chemistry due to its presence in a variety of biologically active molecules, including vitamin E. The acetyl group at the 6-position and the gem-dimethyl substitution at the 2-position introduce specific electronic and steric features that can significantly influence its chemical reactivity and biological properties. Accurate structural elucidation and confirmation are paramount in the synthesis and development of derivatives of this compound. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is crucial for verifying the molecular structure and purity of the compound.

Molecular Structure and Spectroscopic Correlation

The structural integrity of this compound is confirmed through a multi-technique spectroscopic approach. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive characterization of the molecule.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for each non-equivalent proton. Based on the molecular structure, the following proton environments and their expected multiplicities can be predicted:

ProtonsChemical Shift (ppm)MultiplicityIntegrationAssignment
Aromatic (H-5, H-7, H-8)~6.8-7.8m3HProtons on the aromatic ring
Methylene (H-4)~2.8t2HCH₂ adjacent to the aromatic ring
Methylene (H-3)~1.8t2HCH₂ adjacent to the quaternary carbon
gem-Dimethyl (2 x CH₃)~1.3s6HTwo methyl groups at the C-2 position
Acetyl (CH₃)~2.5s3HMethyl group of the acetyl moiety

Note: The exact chemical shifts and coupling constants require experimental determination. A study by Altabef et al. has reported the characterization of this compound by ¹H NMR, and their DFT calculated spectrum was in good agreement with the experimental data.[1]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's signals.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons and measure the chemical shifts relative to a reference standard (e.g., tetramethylsilane, TMS, at 0 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the molecular symmetry, the following distinct carbon signals are expected:

CarbonChemical Shift (ppm)Assignment
Carbonyl (C=O)~197Acetyl carbonyl carbon
Aromatic (quaternary)~120-160C-4a, C-6, C-8a
Aromatic (CH)~115-130C-5, C-7, C-8
Quaternary (C-2)~75Carbon bearing the gem-dimethyl groups
Methylene (C-4)~32CH₂ adjacent to the aromatic ring
Methylene (C-3)~22CH₂ adjacent to the quaternary carbon
Methyl (gem-dimethyl)~27Two methyl groups at the C-2 position
Methyl (acetyl)~26Methyl group of the acetyl moiety

Note: Predicted chemical shift ranges are based on typical values for similar structural motifs.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups.

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
~1680StrongC=O (Aryl Ketone)Stretching
~1600, ~1480Medium-StrongC=C (Aromatic)Stretching
~1250StrongC-O (Aryl Ether)Stretching
~2960-2850Medium-StrongC-H (Aliphatic)Stretching
~3050-3000Weak-MediumC-H (Aromatic)Stretching

Note: The presence of a strong absorption band around 1680 cm⁻¹ is a key indicator of the acetyl group's carbonyl functionality. The synthesis and characterization of this compound, including its IR analysis, have been reported in the literature.[1] Vapor phase IR spectra are also available in public databases.[2]

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

  • Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum.

  • Data Analysis: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum. Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For this compound (C₁₃H₁₆O₂), the expected exact mass is approximately 204.1150 g/mol .[2][3]

Expected Fragmentation Pattern:

Under electron ionization (EI), the molecular ion ([M]⁺˙) is expected at m/z 204. Key fragmentation pathways would likely involve:

  • Loss of a methyl group ([M-15]⁺): Cleavage of one of the gem-dimethyl groups to give a stable benzylic carbocation at m/z 189.

  • Loss of an acetyl group ([M-43]⁺): Cleavage of the acetyl group to yield a fragment at m/z 161.

  • McLafferty rearrangement: If sterically feasible, this could lead to characteristic neutral losses.

fragmentation_pathway mol [C13H16O2]+• m/z = 204 (Molecular Ion) frag1 [M - CH3]+ m/z = 189 mol->frag1 - •CH3 frag2 [M - COCH3]+ m/z = 161 mol->frag2 - •COCH3

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation: Inject the sample into the GC system. The compound will travel through the capillary column and be separated from any impurities based on its boiling point and interactions with the stationary phase.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source (typically electron ionization for GC-MS).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and Mass Spectrometry provides a self-validating system for its structural confirmation. The data obtained from these techniques are complementary and, when taken together, provide unambiguous evidence for the compound's identity and purity. This guide serves as a foundational reference for researchers working with this and related chroman derivatives, ensuring the integrity of their chemical entities in drug discovery and development workflows.

References

A Comprehensive Technical Guide to the Synthesis of 2,2-Dimethyl-6-acetylchroman

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive review of the primary synthetic methodologies for 2,2-Dimethyl-6-acetylchroman, a key heterocyclic scaffold found in a variety of natural products and pharmacologically active molecules. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of the 2,2-Dimethylchroman Scaffold

The chroman ring system, particularly the 2,2-dimethyl substituted variant, is a privileged structure in medicinal chemistry. The incorporation of an acetyl group at the C-6 position further enhances its utility as a versatile intermediate for the synthesis of more complex molecules. This compound serves as a crucial building block for derivatives that have shown a wide range of biological activities. Understanding the nuances of its synthesis is therefore critical for the efficient development of novel therapeutics.

This guide will explore the most prevalent and effective synthetic strategies, focusing on the underlying chemical principles, experimental considerations, and comparative advantages of each approach.

Methodology 1: Electrophilic Aromatic Substitution via Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and provides a direct and classical approach to the synthesis of aryl ketones. This method involves the acylation of a pre-formed 2,2-dimethylchroman or a related precursor.

Causality Behind Experimental Choices

The choice of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), is critical. AlCl₃ coordinates with the acylating agent (acetyl chloride or acetic anhydride) to generate a highly electrophilic acylium ion. This powerful electrophile is then capable of attacking the electron-rich aromatic ring of the chroman. The reaction is typically performed in a non-polar, aprotic solvent like carbon disulfide or dichloromethane to prevent reaction with the solvent. Low temperatures are employed initially to control the exothermic reaction and minimize side-product formation.

Reaction Mechanism

The mechanism proceeds through the formation of an acylium ion, followed by electrophilic attack on the aromatic ring, and subsequent rearomatization.

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack cluster_2 Rearomatization AcCl Acetyl Chloride Acylium Acylium Ion Complex AcCl->Acylium + AlCl3 AlCl3 Aluminum Chloride AlCl3->Acylium Sigma Sigma Complex (Wheland Intermediate) Chroman 2,2-Dimethylchroman Chroman->Sigma + Acylium Ion Product This compound Sigma->Product - H+ G Start 4-Hydroxyacetophenone Intermediate Benzopyran Intermediate Start->Intermediate + Reagent1 Reagent1 3-Chloro-3-methyl-1-butyne Reagent1->Intermediate Product Functionalized this compound Intermediate->Product Further Steps (e.g., Sharpless Dihydroxylation) G Start 2,2,6-Trimethylchromene Aldehyde 6-Formyl-2,2-dimethylchromene Start->Aldehyde DDQ Oxidation Alcohol 6-(1-Hydroxyethyl)-2,2-dimethylchromene Aldehyde->Alcohol 1. CH3MgI 2. Workup Product 2,2-Dimethyl-6-acetylchromene Alcohol->Product MnO2 Oxidation

Topic: Solubility of 2,2-Dimethyl-6-acetylchroman in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The solubility of a compound is a critical physicochemical parameter that dictates its behavior in biological and chemical systems, profoundly impacting everything from reaction kinetics to bioavailability. For a molecule like 2,2-Dimethyl-6-acetylchroman, a heterocyclic compound with potential applications in medicinal chemistry and materials science, a thorough understanding of its solubility profile is paramount for its effective application. This guide provides a comprehensive framework for determining the solubility of this compound across a spectrum of common organic solvents. We will delve into the theoretical underpinnings of solubility, present a rigorous, field-proven experimental protocol for its determination using the gold-standard shake-flask method, and offer a structured approach to data interpretation. This document is designed not merely as a set of instructions, but as a self-validating system to empower researchers to generate reliable and reproducible solubility data.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[1] This axiom suggests that substances with similar polarities are more likely to be miscible. The polarity of a molecule is a function of its structure, the presence of electronegative atoms, and its overall symmetry.

1.1. Molecular Structure Analysis of this compound

The structure of this compound (C13H16O2) contains several key features that influence its polarity and, by extension, its solubility[2][3]:

  • Chroman Ring: A bicyclic ether, with the oxygen atom introducing polarity.

  • Acetyl Group (-COCH3): The carbonyl group (C=O) is highly polar and can act as a hydrogen bond acceptor.

  • Gem-Dimethyl Group: The two methyl groups on the dihydropyran ring are nonpolar.

  • Aromatic Benzene Ring: Largely nonpolar, contributing to hydrophobic character.

Overall, this compound is a moderately polar molecule. The presence of the polar acetyl and ether functionalities suggests it will be more soluble in polar solvents than in strictly nonpolar ones. However, the significant hydrocarbon skeleton predicts that it will not be freely soluble in highly polar protic solvents like water but will exhibit good solubility in a range of organic solvents.

1.2. Classification of Solvents

To systematically evaluate solubility, we select a representative panel of solvents classified by their polarity and ability to donate or accept hydrogen bonds[4]:

  • Polar Protic Solvents: (e.g., Methanol, Ethanol) Capable of hydrogen bonding.

  • Polar Aprotic Solvents: (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide) Possess polarity but lack O-H or N-H bonds.

  • Nonpolar Solvents: (e.g., Hexane, Toluene) Have low dielectric constants and are unable to form strong hydrogen bonds.

Based on its structure, we hypothesize that this compound will show the highest solubility in moderately polar aprotic and protic solvents.

Experimental Methodology: Thermodynamic Solubility Determination

To ensure the highest accuracy and relevance for downstream applications, we will determine the thermodynamic solubility . This is the maximum concentration of a solute that can dissolve in a solvent at equilibrium under specified conditions, a value crucial for formulation and biopharmaceutical classification.[5] The Shake-Flask method is the most reliable and widely accepted technique for this measurement.[6][7]

2.1. Rationale for Method Selection

  • Expertise & Experience: While higher-throughput kinetic assays are useful for early screening, they often overestimate true solubility due to the formation of supersaturated or amorphous precipitates.[8][9] Thermodynamic solubility, determined via the shake-flask method, reflects a true equilibrium state, providing a more accurate and reliable figure for lead optimization and formulation development.[5]

  • Trustworthiness: The protocol's extended equilibration time and verification steps ensure that the measured concentration represents a true equilibrium, making the system self-validating.[10]

2.2. Detailed Step-by-Step Protocol: Shake-Flask Method

This protocol is designed to be a robust and self-validating system for generating high-quality solubility data.

Materials:

  • This compound (solid, purity >98%)

  • Selected organic solvents (HPLC grade or higher)

  • 2 mL glass vials with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Centrifuge capable of holding the vials

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector (or equivalent analytical instrument)

Procedure:

  • Preparation of Vials:

    • Add an excess amount of solid this compound to a 2 mL glass vial. "Excess" is critical; a good starting point is ~10 mg. The goal is to have undissolved solid remaining at the end of the experiment.[6]

    • Carefully add 1.0 mL of the chosen solvent to the vial.

    • Prepare three replicate vials for each solvent to assess reproducibility.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation.

    • Allow the samples to equilibrate for a minimum of 24 hours. Causality: A prolonged equilibration period is necessary to ensure the system reaches a true thermodynamic equilibrium between the dissolved and undissolved solid.[10] For some compounds, 48-72 hours may be required. To validate, samples can be taken at 24h and 48h; if the concentration does not change, equilibrium has been reached.[10]

  • Phase Separation:

    • After equilibration, remove the vials and let them stand undisturbed for 1 hour to allow larger particles to settle.

    • Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) at the same temperature as the equilibration. Causality: Centrifugation is superior to simple filtration for many organic solvents as it effectively removes fine particulates without the risk of solute adsorption onto a filter membrane, which could artificially lower the measured concentration.[11]

  • Sampling and Dilution:

    • Carefully open the vial, taking care not to disturb the solid pellet at the bottom.

    • Withdraw a precise aliquot (e.g., 100 µL) from the clear supernatant.

    • Immediately dilute the aliquot with a known volume of a suitable solvent (often the mobile phase of the analytical method) to prevent precipitation and bring the concentration within the calibrated range of the analytical instrument. Record the dilution factor accurately.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC-UV.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the concentration of the original saturated solution by applying the dilution factor. The final solubility is typically expressed in mg/mL or µg/mL.

Data Presentation and Interpretation

Quantitative results should be organized into a clear, comparative table.

Table 1: Predicted and Experimental Solubility of this compound at 25°C

SolventSolvent ClassPredicted SolubilityExperimental Solubility (mg/mL) ± SD
HexaneNonpolarPoor[Researcher to input data]
TolueneNonpolar (Aromatic)Moderate[Researcher to input data]
DichloromethanePolar AproticGood[Researcher to input data]
AcetonePolar AproticVery Good[Researcher to input data]
Ethyl AcetatePolar AproticVery Good[Researcher to input data]
AcetonitrilePolar AproticGood[Researcher to input data]
Dimethyl Sulfoxide (DMSO)Polar AproticExcellent[Researcher to input data]
MethanolPolar ProticGood[Researcher to input data]
EthanolPolar ProticGood[Researcher to input data]
IsopropanolPolar ProticModerate[Researcher to input data]

SD: Standard Deviation from n=3 replicates.

Visualization of Workflows and Concepts

Diagrams provide an intuitive understanding of complex processes and relationships.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add Excess Solid (this compound) to Vial B Add 1.0 mL of Solvent A->B C Agitate at Constant Temp (e.g., 25°C) for ≥24h B->C D Centrifuge at High Speed (e.g., 10,000 rpm, 15 min) C->D E Withdraw Aliquot of Supernatant D->E F Dilute Sample with Known Dilution Factor E->F G Analyze via Calibrated HPLC-UV F->G H Calculate Solubility (mg/mL) G->H

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Caption: Relationship between molecular structure, solvent properties, and solubility.

Conclusion

Determining the solubility of this compound is not a perfunctory task but a foundational step in its scientific and commercial development. By employing the rigorous thermodynamic shake-flask method detailed in this guide, researchers can generate accurate, reliable, and reproducible data. This information is indispensable for designing robust experimental assays, developing stable formulations, and ultimately unlocking the full potential of this promising compound. The provided framework emphasizes scientific integrity and causality, ensuring that the resulting data is not just a number, but a meaningful descriptor of the molecule's behavior.

References

An In-depth Technical Guide on the Crystal Structure and Conformational Analysis of 6-acetyl-2,2-dimethyl-chromane

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Significance of the Chromane Scaffold in Modern Drug Discovery

The chromane moiety, a bicyclic ether, is a privileged scaffold in medicinal chemistry, forming the core structure of a multitude of biologically active compounds, including vitamins like α-tocopherol (Vitamin E) and a diverse array of synthetic therapeutic agents.[1] The inherent structural features of the chromane ring system, including its defined stereochemistry and potential for substitution, allow for the fine-tuning of pharmacological properties. 6-acetyl-2,2-dimethyl-chromane, a specific derivative, serves as a valuable model compound for understanding the intricate interplay between molecular structure, conformation, and biological function. This technical guide provides a comprehensive analysis of its synthesis, solid-state crystal structure as determined by X-ray crystallography, and its conformational dynamics in solution, elucidated through a synergistic approach of Nuclear Magnetic Resonance (NMR) spectroscopy and computational Density Functional Theory (DFT) calculations.[2]

Synthesis and Spectroscopic Characterization

The synthesis of 6-acetyl-2,2-dimethyl-chromane is a multi-step process that begins with the appropriate phenolic precursor. A common synthetic strategy involves the Friedel-Crafts acylation of 2,2-dimethyl-chromane.[3] The successful synthesis of the target compound is confirmed through a suite of spectroscopic techniques.

Spectroscopic Profile:

  • Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy is instrumental in identifying the key functional groups within the molecule. The IR and Raman spectra of 6-acetyl-2,2-dimethyl-chromane exhibit characteristic bands corresponding to the aromatic C-H stretching, the acetyl C=O stretching, and the C-O-C stretching of the chromane ether linkage.[2]

  • UV-Visible Spectroscopy: The electronic absorption spectrum, typically recorded in a solvent such as ethanol, reveals absorption bands arising from π→π* transitions within the aromatic ring and the acetyl group. These experimental data can be correlated with theoretical calculations using Time-Dependent DFT (TD-DFT) to gain deeper insights into the electronic structure.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for confirming the molecular structure. The ¹H NMR spectrum provides information on the chemical environment of each proton, their multiplicity (splitting patterns), and their integration (number of protons). The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical shifts, which are indicative of their hybridization and bonding environment.[2][4]

Crystal Structure Elucidation: A Window into the Solid State

The precise three-dimensional arrangement of atoms in the solid state is determined by single-crystal X-ray diffraction. This powerful analytical technique provides definitive information on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.[5]

The crystal structure of 6-acetyl-2,2-dimethyl-chromane was determined to be in the triclinic P-1 space group.[2] A key finding from the crystallographic analysis is that a significant portion of the molecule, including the benzene ring and the acetyl group, is essentially planar due to extended π-bonding delocalization.[2] The dihydropyran ring, however, adopts a conformation that minimizes steric strain.

Crystallographic Data for 6-acetyl-2,2-dimethyl-chromane
ParameterValue[2]
Chemical FormulaC₁₃H₁₆O₂
Formula Weight204.26 g/mol
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.9622(5)
b (Å)10.342(1)
c (Å)10.464(1)
α (°)63.81(1)
β (°)81.923(9)
γ (°)82.645(9)
Volume (ų)570.25(9)
Z2
Density (calculated) (g/cm³)1.190
Absorption Coefficient (mm⁻¹)0.080
F(000)220

Conformational Analysis: From Solid State to Solution Behavior

While X-ray crystallography provides a static picture of the molecule in the solid state, the conformational dynamics in solution are critical for understanding its behavior in a biological environment. The conformational landscape of 6-acetyl-2,2-dimethyl-chromane is primarily dictated by the puckering of the dihydropyran ring. This analysis is approached through a combination of experimental NMR data and theoretical calculations.[6]

Experimental Approach: NMR Spectroscopy

NMR spectroscopy, particularly the analysis of proton-proton coupling constants (³JHH), is a powerful tool for deducing the conformation of cyclic systems.[7] The magnitude of these coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By carefully analyzing the coupling patterns of the protons on the dihydropyran ring, the preferred conformation in solution can be inferred. For 6-acetyl-2,2-dimethyl-chromane, the experimental ¹H NMR chemical shifts show good agreement with those calculated using DFT, supporting the computationally derived conformational model.[2]

Theoretical Approach: Density Functional Theory (DFT)

Computational methods, specifically DFT, are employed to explore the potential energy surface of the molecule and identify the most stable conformers.[8] By performing geometry optimizations and frequency calculations, the relative energies of different conformations, such as the half-chair and sofa forms of the dihydropyran ring, can be determined. These calculations for 6-acetyl-2,2-dimethyl-chromane indicate a specific puckering of the dihydropyran ring as the most stable conformation.[2]

Experimental Protocols

Synthesis of 6-acetyl-2,2-dimethyl-chromane

A detailed synthetic procedure can be found in the primary literature.[2] A general approach involves the Friedel-Crafts acylation of 2,2-dimethyl-chromane.

Step-by-Step Methodology:

  • Dissolve 2,2-dimethyl-chromane in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃), portion-wise while maintaining the low temperature.

  • Slowly add acetyl chloride to the reaction mixture.

  • Allow the reaction to stir at a controlled temperature for a specified period, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding ice-cold water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure 6-acetyl-2,2-dimethyl-chromane.

Single-Crystal X-ray Diffraction

Workflow for Crystal Structure Determination:

  • Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.

  • Data Collection: Mount a suitable crystal on a goniometer head and place it on the diffractometer. Collect diffraction data at a controlled temperature (often low temperature to reduce thermal motion) using a monochromatic X-ray source.

  • Structure Solution and Refinement: Process the collected data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. Refine the model using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors.[9]

  • Structure Validation: Validate the final crystal structure using crystallographic software to check for geometric consistency and other potential issues.

Visualizations

Caption: Molecular structure of 6-acetyl-2,2-dimethyl-chromane.

Figure 2: Workflow for Crystal Structure Determination synthesis Synthesis & Purification crystallization Single Crystal Growth synthesis->crystallization data_collection X-ray Data Collection crystallization->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement (Least Squares) structure_solution->refinement validation Validation & Analysis refinement->validation final_structure Final Crystal Structure validation->final_structure

Caption: Experimental workflow for single-crystal X-ray diffraction.

Figure 3: Conformational Isomers of the Dihydropyran Ring half_chair Half-Chair Conformation transition_state Transition State half_chair->transition_state Energy Barrier sofa Sofa (Envelope) Conformation transition_state->sofa Energy Barrier

Caption: Conformational isomers of the dihydropyran ring.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2,2-Dimethyl-6-acetylchroman

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the thermal stability and decomposition profile of 2,2-Dimethyl-6-acetylchroman. It is intended for researchers, scientists, and professionals in drug development who are engaged with this compound or similar chroman derivatives. This document synthesizes known data with theoretical decomposition pathways and outlines robust experimental protocols for verification, ensuring a thorough understanding of the molecule's behavior under thermal stress.

Introduction to this compound

This compound is a heterocyclic organic compound belonging to the chroman family. The chroman skeleton is a core structure in a variety of biologically active molecules, including vitamin E (tocopherols and tocotrienols), and is recognized for its antioxidant properties. The presence of the acetyl group at the 6-position and the dimethyl substitution at the 2-position of the pyran ring are key structural features that influence its physicochemical properties, including its thermal stability. A comprehensive understanding of how this molecule behaves at elevated temperatures is critical for defining its storage conditions, shelf-life, and potential degradation pathways, which is a crucial aspect of pharmaceutical development and quality control.[1][2]

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential before delving into its thermal behavior.

PropertyValueSource
Molecular FormulaC13H16O2PubChem
Molecular Weight204.26 g/mol PubChem
Melting Point93°C[3]
Decomposition Temperature> 196°C[3]

Thermal Stability Profile

The thermal stability of a compound dictates its suitability for various applications and manufacturing processes that may involve heat. For this compound, differential scanning calorimetry (DSC) has established a key parameter: the onset of decomposition occurs at temperatures exceeding 196°C.[3] This indicates a relatively stable molecule at ambient and moderately elevated temperatures.

Key Influencing Factors

The thermal stability of this compound is primarily influenced by the bond dissociation energies of its constituent chemical bonds. The chroman ring system, being a bicyclic ether, possesses a degree of strain that can be a focal point for thermal degradation. The acetyl group, with its carbonyl functionality, also introduces specific reactive sites.

Proposed Thermal Decomposition Pathway

In the absence of direct experimental studies on the decomposition products of this compound, a plausible degradation pathway can be postulated based on established chemical principles and literature on similar heterocyclic systems. A computational study on the thermal decomposition of dihydropyran derivatives suggests that a retro-Diels-Alder reaction is a likely mechanism for the cleavage of the pyran ring.[4][5]

Applying this to this compound, the primary thermal decomposition pathway is likely initiated by the cleavage of the pyran ring. This retro-Diels-Alder type reaction would lead to the formation of two primary fragments.

G cluster_main Proposed Thermal Decomposition of this compound A This compound B Transition State (Retro-Diels-Alder) A->B Heat (>196°C) C 4-acetyl-2-(2-propenyl)phenol B->C D Isobutylene B->D

Caption: Proposed retro-Diels-Alder decomposition pathway.

Predicted Decomposition Products

Based on the proposed retro-Diels-Alder mechanism, the following primary decomposition products are anticipated:

Product NameMolecular FormulaStructure
4-acetyl-2-(2-propenyl)phenolC11H12O2(Structure to be determined experimentally)
IsobutyleneC4H8(Structure to be determined experimentally)

It is important to note that these are predicted primary products. Secondary reactions at higher temperatures could lead to a more complex mixture of smaller fragments.

Experimental Workflow for Stability and Decomposition Analysis

To empirically validate the thermal stability and elucidate the decomposition pathway of this compound, a multi-faceted analytical approach is required. The following experimental workflow provides a self-validating system for a comprehensive analysis.

G cluster_workflow Experimental Workflow start Sample of This compound tga Thermogravimetric Analysis (TGA) start->tga dsc Differential Scanning Calorimetry (DSC) start->dsc py_gcms Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) start->py_gcms data_analysis Data Analysis and Pathway Elucidation tga->data_analysis dsc->data_analysis py_gcms->data_analysis

Caption: Integrated workflow for thermal analysis.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6] This technique is fundamental for determining the temperatures at which the compound begins to lose mass, indicating decomposition or volatilization.

Protocol:

  • Calibrate the TGA instrument using standard reference materials.

  • Accurately weigh 5-10 mg of this compound into a tared TGA pan.

  • Place the sample in the TGA furnace.

  • Heat the sample from ambient temperature to 500°C at a constant rate of 10°C/min under an inert nitrogen atmosphere.

  • Record the mass loss as a function of temperature.

  • The resulting TGA curve will show the onset temperature of decomposition and the percentage of mass loss at different stages. The first derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.[7]

Causality: The choice of an inert atmosphere is crucial to study the inherent thermal stability without the influence of oxidative degradation. The heating rate of 10°C/min is a standard condition that allows for good resolution of thermal events.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[8][9] It is used to determine the melting point, enthalpy of fusion, and the temperature and enthalpy of decomposition.

Protocol:

  • Calibrate the DSC instrument with a high-purity indium standard.

  • Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty sealed pan is used as the reference.

  • Heat the sample from ambient temperature to 300°C at a heating rate of 10°C/min under a nitrogen purge.

  • Record the heat flow as a function of temperature.

  • The resulting thermogram will show an endothermic peak corresponding to the melting point and an exothermic peak corresponding to the decomposition.

Causality: The use of hermetically sealed pans prevents the loss of volatile decomposition products, ensuring an accurate measurement of the decomposition enthalpy. The data from DSC complements the TGA data by providing energetic information about the decomposition process.[10]

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Principle: Py-GC-MS is a powerful analytical technique used to identify the products of thermal decomposition.[11][12] The sample is rapidly heated to a high temperature in an inert atmosphere (pyrolysis), and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.

Protocol:

  • Place a small amount (approximately 100 µg) of this compound into a pyrolysis sample cup.

  • Insert the sample into the pyrolyzer, which is interfaced with the GC-MS system.

  • Pyrolyze the sample at a temperature just above its decomposition onset, for example, 250°C, to analyze the initial decomposition products. A second analysis at a higher temperature, such as 400°C, can be performed to investigate secondary fragmentation.

  • The volatile pyrolysis products are swept into the GC column by a carrier gas (e.g., helium).

  • Separate the components using a suitable GC temperature program.

  • Identify the separated components using the mass spectrometer by comparing their mass spectra with a reference library (e.g., NIST) and by interpreting the fragmentation patterns.

Causality: Py-GC-MS is the definitive technique for identifying the unknown decomposition products.[13] By correlating the identified fragments with the structure of the parent molecule, the decomposition pathway can be elucidated. This experimental data is essential to confirm or refute the proposed retro-Diels-Alder mechanism.

Forced Degradation Studies

In a pharmaceutical context, forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[14] For this compound, this would involve subjecting the compound to stress conditions beyond just thermal, including acidic, basic, oxidative, and photolytic stress.[1][2]

G cluster_forced_degradation Forced Degradation Studies start This compound acid Acid Hydrolysis (e.g., 0.1 M HCl) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH) start->base oxidation Oxidation (e.g., 3% H2O2) start->oxidation photolysis Photolytic Stress (ICH Q1B) start->photolysis thermal Thermal Stress (>196°C) start->thermal analysis Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis photolysis->analysis thermal->analysis

Caption: Workflow for forced degradation studies.

Conclusion

The thermal stability of this compound is a critical parameter for its handling, storage, and application, particularly in the pharmaceutical industry. While experimental data indicates a decomposition onset above 196°C, the precise degradation pathway and products are not yet empirically determined. The proposed retro-Diels-Alder mechanism provides a scientifically sound hypothesis for the initial decomposition step. The outlined experimental workflow, employing TGA, DSC, and Py-GC-MS, offers a robust and self-validating approach to thoroughly characterize the thermal behavior of this compound. The insights gained from such studies are indispensable for ensuring the quality, safety, and efficacy of any product containing this compound.

References

The Emerging Therapeutic Landscape of Isochroman Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Isochroman Scaffold - A Privileged Structure in Medicinal Chemistry

Isochroman and its derivatives, a class of oxygen-containing heterocyclic compounds, have steadily emerged from the periphery of medicinal chemistry to establish themselves as "privileged scaffolds" in modern drug discovery.[1][2] Their inherent structural features, including a bicyclic framework that offers a defined three-dimensional geometry, provide an excellent starting point for the design of novel therapeutic agents. This guide aims to provide researchers, scientists, and drug development professionals with an in-depth technical overview of the burgeoning therapeutic applications of isochroman derivatives. We will delve into their diverse pharmacological activities, explore the underlying mechanisms of action, and provide practical, field-proven insights into their synthesis and biological evaluation.

Decoding the Therapeutic Promise: A Spectrum of Biological Activities

Medicinal chemists have successfully synthesized a diverse library of isochroman-based compounds demonstrating significant potential across a wide range of diseases.[3] The versatility of the isochroman core allows for strategic functionalization, leading to derivatives with fine-tuned biological activities. Key therapeutic areas where these compounds have shown considerable promise include oncology, infectious diseases, inflammation, and metabolic disorders.[2][3]

Anticancer Activity: Inducing Targeted Cell Death

A significant body of research has focused on the development of isochroman derivatives as potent anticancer agents.[1][3] These compounds have demonstrated cytotoxic and apoptotic effects against various human cancer cell lines, including breast, lung, and cervical cancer.[1][4]

Mechanism of Action: Orchestrating Apoptosis

A primary mechanism by which isochroman derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death.[1][5] This is a highly desirable trait for anticancer drugs as it minimizes the inflammatory response often associated with necrotic cell death.[1] Several studies have implicated the modulation of critical signaling pathways, such as the PI3K/Akt pathway, in the pro-apoptotic activity of these compounds.[5] Inhibition of this pathway, which is crucial for cancer cell growth and survival, can trigger the cascade of events leading to apoptosis.[5]

Featured Derivatives in Oncology:

Compound ClassRepresentative CompoundCancer Cell LineIC50 Value (µM)Citation
8-Amido IsochromanN-(3-(4-methoxyphenyl)-1-oxo-4-(4-propylphenyl)-1H-isochromen-8-yl)acetamide (S1)MCF-7 (Breast)Not Specified[1]
8-Amido IsochromanN-(4-(3,5-difluorophenyl)-1-oxo-3-(p-tolyl)-1H-isochromen-8-yl)acetamide (S2)MDA-MB-231 (Breast)Not Specified[1]
Isochromanone3-(4-chlorophenyl)isochroman-1-oneMCF-7 (Breast)15.8[5]

Experimental Workflow: Assessing Anticancer Potential

A generalized workflow for the initial screening and evaluation of the antitumor activity of isochroman derivatives is depicted below. This multi-step process begins with in vitro cytotoxicity screening and progresses to mechanistic studies and preclinical evaluation in animal models.[4]

NFkB_Pathway cluster_0 Cytoplasm Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK IKK Complex Pro-inflammatory Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) Proteasomal Degradation Proteasomal Degradation IkB->Proteasomal Degradation ubiquitination & Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory Genes Inflammatory Gene Expression (e.g., COX-2, iNOS) Nucleus->Inflammatory Genes activates

References

Methodological & Application

Synthesis Protocol for 2,2-Dimethyl-6-acetylchroman: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 2,2-Dimethyl-6-acetylchroman, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. This guide is designed for researchers, scientists, and drug development professionals, offering not only a procedural walkthrough but also in-depth explanations of the chemical principles and experimental choices. The protocol is divided into two main stages: the synthesis of the precursor 2,2-dimethylchroman and its subsequent Friedel-Crafts acylation to yield the target molecule. This document aims to ensure scientific integrity and reproducibility by grounding the protocol in established chemical literature and providing clear, actionable steps for laboratory execution.

Introduction

Chroman derivatives are a significant class of oxygen-containing heterocyclic compounds, forming the core structure of various natural products and pharmacologically active molecules, including Vitamin E. The 2,2-dimethylchroman scaffold, in particular, is a key building block in the synthesis of novel therapeutic agents. The addition of an acetyl group at the 6-position of the chroman ring introduces a versatile chemical handle, allowing for further molecular elaboration and the development of new chemical entities. This protocol details a reliable and efficient two-step synthesis of this compound.

PART 1: Synthesis of 2,2-Dimethylchroman

The synthesis of the 2,2-dimethylchroman core is a critical first step. A common and effective method involves the acid-catalyzed reaction of a suitable phenol with a prenylating agent, such as isoprene or a related C5 building block, which leads to the formation of the characteristic dihydropyran ring.

Experimental Protocol: Synthesis of 2,2-Dimethylchroman

Materials and Reagents:

  • Phenol

  • Isoprene

  • Formic acid (88%)

  • Toluene

  • Sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

  • Heating mantle and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add phenol (0.1 mol, 9.4 g) and toluene (150 mL).

  • Reagent Addition: While stirring the phenol solution, add formic acid (88%, 25 mL) to the flask. Heat the mixture to a gentle reflux (approximately 110-115 °C).

  • Isoprene Addition: Once reflux is established, add isoprene (0.12 mol, 8.2 g, ~12 mL) dropwise from the dropping funnel over a period of 30 minutes. The addition of a prenylating agent like isoprene in the presence of an acid catalyst facilitates the cyclization to form the chroman ring.

  • Reaction Monitoring: Continue to reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the phenol starting material.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully transfer the mixture to a separatory funnel.

  • Extraction and Neutralization: Wash the organic layer sequentially with 100 mL of water, 100 mL of 1 M sodium hydroxide solution to remove unreacted phenol, and finally with 100 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

  • Purification: The crude product can be purified by vacuum distillation to yield 2,2-dimethylchroman as a colorless oil.

PART 2: Friedel-Crafts Acylation of 2,2-Dimethylchroman

The second stage of the synthesis involves the introduction of an acetyl group onto the 6-position of the 2,2-dimethylchroman ring via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution reaction utilizes a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to generate a highly reactive acylium ion from acetyl chloride.[1][2] The electron-rich aromatic ring of the chroman then attacks this electrophile. The ether oxygen of the chroman ring is an ortho, para-director, and for steric reasons, the acylation predominantly occurs at the less hindered para-position (C6).

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

  • 2,2-Dimethylchroman

  • Anhydrous aluminum chloride (AlCl₃)

  • Acetyl chloride (CH₃COCl)

  • Anhydrous carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂)

  • 6 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid catalyst.[3]

  • Catalyst Suspension: Under a nitrogen atmosphere, add anhydrous aluminum chloride (0.12 mol, 16.0 g) to the flask, followed by 100 mL of anhydrous carbon disulfide. Cool the suspension to 0-5 °C using an ice bath.

  • Acylating Agent Addition: To the cooled and stirred suspension, add acetyl chloride (0.11 mol, 7.8 g, ~7.1 mL) dropwise from the dropping funnel.

  • Substrate Addition: In the dropping funnel, prepare a solution of 2,2-dimethylchroman (0.1 mol, 16.2 g) in 20 mL of anhydrous carbon disulfide. Add this solution dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature between 0 and 5 °C.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 0 °C for an additional 4 hours. The progress of the reaction can be monitored by TLC.

  • Quenching: Carefully and slowly pour the reaction mixture onto a mixture of 200 g of crushed ice and 200 mL of 6 M hydrochloric acid. This step hydrolyzes the aluminum chloride complexes and quenches the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 150 mL).

  • Washing: Combine the organic extracts and wash them sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by vacuum distillation to yield the final product. The synthesis of this compound has been previously reported and characterized.[4]

Quantitative Data Summary
Step Reagent Molar Equiv. Amount Notes
1 Phenol1.09.4 gStarting material for the chroman ring.
1 Isoprene1.28.2 gPrenylating agent for cyclization.
2 2,2-Dimethylchroman1.016.2 gSubstrate for acylation.
2 Aluminum Chloride1.216.0 gLewis acid catalyst.[3]
2 Acetyl Chloride1.17.8 gAcylating agent.

Workflow and Mechanistic Overview

The overall synthetic workflow is a two-step process: chroman formation followed by electrophilic aromatic substitution.

Synthesis_Workflow cluster_0 Step 1: Chroman Synthesis cluster_1 Step 2: Friedel-Crafts Acylation Phenol Phenol Reaction1 Cyclization Phenol->Reaction1 Isoprene Isoprene Isoprene->Reaction1 AcidCatalyst Formic Acid AcidCatalyst->Reaction1 Catalyst Chroman 2,2-Dimethylchroman AcetylChloride Acetyl Chloride Reaction2 Electrophilic Aromatic Substitution Chroman->Reaction2 Reaction1->Chroman AcyliumIon Acylium Ion Intermediate AcetylChloride->AcyliumIon LewisAcid AlCl₃ LewisAcid->AcyliumIon Activates AcyliumIon->Reaction2 Electrophile FinalProduct This compound Reaction2->FinalProduct

Caption: Overall workflow for the synthesis of this compound.

The mechanism of the Friedel-Crafts acylation is a cornerstone of organic chemistry. The Lewis acid, AlCl₃, coordinates to the chlorine atom of acetyl chloride, making it a better leaving group and facilitating the formation of the electrophilic acylium ion.[2]

FC_Mechanism AcCl Acetyl Chloride (CH₃COCl) Complex Lewis Acid-Base Complex AcCl->Complex AlCl3 Aluminum Chloride (AlCl₃) AlCl3->Complex Acylium Acylium Ion [CH₃C=O]⁺ Complex->Acylium AlCl4 [AlCl₄]⁻ Complex->AlCl4 SigmaComplex Sigma Complex (Resonance Stabilized) Acylium->SigmaComplex Nucleophilic Attack Product This compound AlCl4->Product Proton Abstraction Chroman 2,2-Dimethylchroman Chroman->SigmaComplex SigmaComplex->Product Aromaticity Restored

Caption: Simplified mechanism of Friedel-Crafts acylation.

Trustworthiness and Self-Validation

To ensure the successful execution of this protocol, the following points are critical:

  • Anhydrous Conditions: The Friedel-Crafts acylation step is highly sensitive to moisture. The presence of water will hydrolyze the aluminum chloride catalyst, rendering it inactive.[3] All glassware must be oven-dried, and anhydrous solvents and reagents should be used.

  • Temperature Control: The acylation reaction is exothermic. Maintaining a low temperature (0-5 °C) during the addition of reagents is crucial to prevent side reactions and ensure the regioselectivity of the acylation.

  • Stoichiometry: A stoichiometric amount of aluminum chloride is required because it forms a complex with the ketone product, which is not catalytically active.[1]

  • Reaction Monitoring: The use of TLC is strongly recommended to monitor the progress of both reaction steps. This allows for the determination of the reaction endpoint and prevents the formation of byproducts due to prolonged reaction times.

References

Applications of 2,2-Dimethyl-6-acetylchroman in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Chroman Scaffold as a Privileged Structure in Drug Discovery

The chroman ring system, a core structural motif in a plethora of natural products and synthetic compounds, has garnered significant attention in the field of medicinal chemistry. Its inherent structural features and biosynthetic origins have made it a "privileged scaffold," capable of interacting with a wide array of biological targets. This guide focuses on a specific derivative, 2,2-Dimethyl-6-acetylchroman, exploring its synthesis, potential therapeutic applications, and detailed protocols for its evaluation. The presence of the gem-dimethyl group at the 2-position enhances metabolic stability, while the acetyl group at the 6-position provides a key handle for both electronic modulation and further structural elaboration, making it an attractive starting point for the development of novel therapeutic agents.

Synthetic Pathways to this compound

The synthesis of this compound can be efficiently achieved through several established synthetic routes. A common and reliable method involves the Friedel-Crafts acylation of 2,2-dimethylchroman. This electrophilic aromatic substitution introduces the acetyl group at the electron-rich 6-position of the chroman ring system.[1][2]

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

This protocol details the synthesis of the target compound starting from the commercially available 2,2-dimethylchroman.

Materials:

  • 2,2-dimethylchroman

  • Acetyl chloride (AcCl) or Acetic anhydride (Ac₂O)

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,2-dimethylchroman (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add anhydrous aluminum chloride (1.2 eq) portion-wise to the stirred solution.

  • To this suspension, add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise via the dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1M HCl.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford pure this compound.[3]

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[3]

Synthesis_Workflow start 2,2-Dimethylchroman reagents Acetyl Chloride / Acetic Anhydride AlCl₃, DCM, 0°C to rt start->reagents Friedel-Crafts Acylation workup Aqueous Workup (HCl, NaHCO₃) reagents->workup Quenching & Extraction purification Silica Gel Chromatography workup->purification Crude Product product This compound purification->product Purified Product

Caption: General workflow for the synthesis of this compound.

Therapeutic Applications and Biological Evaluation

The chroman scaffold is associated with a wide range of biological activities. While direct and extensive biological data for this compound is limited in publicly available literature, its structural similarity to other biologically active chromans allows for informed predictions of its potential therapeutic applications. The primary areas of interest include anticancer, anti-inflammatory, and neuroprotective activities.

Anticancer Applications

Numerous chroman and chromone derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[4][5] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[6][7] The 6-acetyl group on the chroman ring can be a key pharmacophoric feature, potentially enhancing the compound's interaction with biological targets.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound (dissolved in DMSO to prepare a stock solution)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in the complete culture medium from the stock solution. The final concentrations should typically range from 0.1 to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Remove the old medium from the wells and add 100 µL of the prepared compound dilutions.

  • Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Anticancer_Evaluation start This compound cancer_cells Cancer Cell Lines (e.g., MCF-7, A549) start->cancer_cells Treatment mtt_assay MTT Assay cancer_cells->mtt_assay Measure Viability ic50 Determine IC₅₀ Value mtt_assay->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle_analysis mechanism Elucidate Mechanism of Action apoptosis_assay->mechanism cell_cycle_analysis->mechanism

Caption: Workflow for evaluating the anticancer potential of this compound.

Anti-inflammatory Properties

Chronic inflammation is a key pathological feature of many diseases. Chroman derivatives have been reported to possess significant anti-inflammatory properties, often by modulating key inflammatory pathways such as the NF-κB signaling cascade and reducing the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[8][9]

This protocol describes the evaluation of the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • This compound (in DMSO)

  • Griess reagent for NO measurement

  • ELISA kits for TNF-α and IL-6

  • 96-well microplates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

  • Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

  • Nitric Oxide (NO) Measurement:

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. A standard curve of sodium nitrite should be used to quantify NO production.

  • Cytokine Measurement (TNF-α and IL-6):

    • Collect the cell culture supernatant.

    • Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

    • Measure the absorbance and calculate the cytokine concentrations based on the standard curves.

  • Analyze the data to determine the inhibitory effect of this compound on NO and pro-inflammatory cytokine production.

Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Signaling Pathway TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Inflammation Inflammatory Response Cytokines->Inflammation Chroman 2,2-Dimethyl-6- acetylchroman Chroman->NFkB Inhibition

Caption: Postulated anti-inflammatory mechanism via NF-κB pathway inhibition.

Neuroprotective Potential

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss. The chroman and chromone scaffolds have been investigated for their neuroprotective effects, which are often attributed to their antioxidant properties and their ability to modulate various signaling pathways involved in neuronal survival.[10][11][12]

This protocol outlines a method to assess the neuroprotective potential of this compound against hydrogen peroxide (H₂O₂)-induced oxidative stress in a neuronal cell line like SH-SY5Y.

Materials:

  • SH-SY5Y neuroblastoma cell line

  • Complete cell culture medium

  • Hydrogen peroxide (H₂O₂)

  • This compound (in DMSO)

  • MTT solution

  • 96-well microplates

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate and allow them to differentiate into a neuronal phenotype if required by the specific experimental design.

  • Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • Induce oxidative stress by adding a predetermined concentration of H₂O₂ to the wells (e.g., 100-200 µM). Include a control group (no H₂O₂) and a group treated with H₂O₂ only.

  • Incubate the plate for 24 hours.

  • Assess cell viability using the MTT assay as described in Protocol 2.

  • Calculate the percentage of cell viability and determine the protective effect of this compound against H₂O₂-induced cell death.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study on this compound is yet to be published, insights can be drawn from related chroman derivatives.[13][14]

Position of Substitution Observed Effects on Biological Activity
6-position (Acetyl group) Electron-withdrawing groups at this position have been shown to be favorable for certain biological activities, such as SIRT2 inhibition.[13] The acetyl group can also serve as a hydrogen bond acceptor, potentially enhancing binding to target proteins.
2-position (gem-Dimethyl group) The gem-dimethyl substitution is known to increase lipophilicity and metabolic stability, which can improve the pharmacokinetic profile of the compound.
Chroman Ring The saturated heterocyclic ring contributes to the three-dimensional structure of the molecule, which is crucial for its interaction with specific binding sites on biological targets.

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel therapeutic agents. Its straightforward synthesis and the known biological activities of the chroman scaffold make it an attractive candidate for further investigation in the areas of oncology, inflammation, and neurodegenerative diseases. Future research should focus on a comprehensive evaluation of its biological activity profile, elucidation of its precise mechanisms of action, and the exploration of its structure-activity relationships through the synthesis and testing of a library of analogs. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile heterocyclic compound.

References

Application Note: Quantitative Analysis of 2,2-Dimethyl-6-acetylchroman

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This application note presents detailed protocols for the quantitative analysis of 2,2-Dimethyl-6-acetylchroman, a compound of interest in fragrance, cosmetic, and pharmaceutical research. In the absence of a standardized pharmacopeial method, we provide two robust analytical approaches: a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quantification and a high-sensitivity, high-specificity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level detection and confirmation. The protocols are designed to be validated in accordance with International Council for Harmonisation (ICH) guidelines.[1] This document provides the scientific rationale behind the methodological choices, detailed step-by-step procedures, and a framework for method validation to ensure data integrity and reliability.

Introduction: The Analytical Imperative for this compound

This compound is a heterocyclic organic compound characterized by a chromane core with a gem-dimethyl substitution and an acetyl group. Its structural motifs are found in a variety of biologically active molecules and fragrance components. Accurate quantification of this analyte is critical for a range of applications, including:

  • Quality Control (QC) in Cosmetics and Fragrances: Ensuring the correct concentration of fragrance ingredients is essential for product consistency and safety.

  • Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of this compound-containing new chemical entities.

  • Stability Testing: Assessing the degradation of the compound in different formulations and storage conditions.

  • Impurity Profiling: Detecting and quantifying related substances and potential degradants.

This guide provides the foundational methods to achieve precise and accurate quantification, addressing the analytical challenges posed by complex matrices commonly encountered in product formulations and biological samples.

Primary Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

For routine analysis and quality control, HPLC-UV offers a balance of performance, cost-effectiveness, and accessibility. The acetyl group on the chroman ring provides a suitable chromophore for UV detection. The following reverse-phase HPLC (RP-HPLC) method is proposed based on the analysis of similar aromatic ketones and chroman derivatives.[2][3]

Scientific Rationale
  • Stationary Phase: A C18 column is selected for its versatility and strong retention of moderately nonpolar compounds like this compound. The end-capped silica minimizes peak tailing.

  • Mobile Phase: A gradient elution with acetonitrile and water allows for efficient separation of the analyte from potential impurities and matrix components. The use of a small amount of acid (e.g., formic acid) can improve peak shape and reproducibility.[4]

  • Detection Wavelength: The optimal wavelength will be determined by acquiring the UV spectrum of a standard solution. Based on the acetylated aromatic system, a wavelength in the range of 254-280 nm is expected to provide good sensitivity.

  • Sample Preparation: A simple "dilute-and-shoot" approach with a suitable solvent like methanol or acetonitrile is often sufficient for clean sample matrices like fragrance oils or simple formulations. For more complex matrices, a protein precipitation or liquid-liquid extraction may be necessary.

Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Formic acid (LC-MS grade)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Degas both mobile phases before use.

  • Standard Solution Preparation:

    • Prepare a 1.0 mg/mL stock solution of the reference standard in methanol.

    • Perform serial dilutions with the initial mobile phase composition (e.g., 80:20 Water:Acetonitrile) to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation (Example for a Cream Matrix):

    • Accurately weigh 1.0 g of the sample into a 50 mL centrifuge tube.

    • Add 10 mL of methanol.

    • Vortex for 5 minutes to disperse the sample.

    • Sonicate for 15 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 260 nm (or experimentally determined λmax)

    • Gradient Program:

      Time (min) %A (Water + 0.1% FA) %B (Acetonitrile + 0.1% FA)
      0.0 50 50
      10.0 5 95
      12.0 5 95
      12.1 50 50

      | 15.0 | 50 | 50 |

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

    • Perform a linear regression analysis to determine the concentration of the analyte in the samples.

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing RefStd Reference Standard StockSol Prepare Stock Solution (1 mg/mL in Methanol) RefStd->StockSol Sample Sample Matrix Extraction Extract Sample (e.g., Methanol) Sample->Extraction CalStd Serial Dilution for Calibration Standards StockSol->CalStd HPLC HPLC System (C18 Column, Gradient) CalStd->HPLC Inject Filter Filter Supernatant (0.45 µm) Extraction->Filter Filter->HPLC Inject DAD UV/DAD Detector (λ = 260 nm) HPLC->DAD Chrom Generate Chromatogram DAD->Chrom CalCurve Construct Calibration Curve (Peak Area vs. Conc.) Chrom->CalCurve Quant Quantify Analyte in Sample CalCurve->Quant

Caption: Workflow for the quantification of this compound by HPLC-UV.

Confirmatory Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as pharmacokinetic studies or trace impurity analysis, LC-MS/MS is the method of choice.[5][6] This technique provides structural confirmation and is less susceptible to matrix interferences.

Scientific Rationale
  • Ionization: Electrospray Ionization (ESI) in positive mode is proposed, as the acetyl group and the ether oxygen in the chroman ring can be protonated to form the precursor ion [M+H]+.

  • Fragmentation: Collision-Induced Dissociation (CID) will be used to fragment the precursor ion. Characteristic product ions will be selected for Multiple Reaction Monitoring (MRM), which ensures high specificity and sensitivity.

  • Internal Standard (IS): The use of a stable isotope-labeled (SIL) internal standard is highly recommended for the most accurate quantification, as it co-elutes with the analyte and corrects for matrix effects and instrument variability.[7] If a SIL-IS is not available, a structurally similar compound with a different mass can be used.

Experimental Protocol: LC-MS/MS

Instrumentation:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an ESI source.

Materials:

  • Same as HPLC-UV, with the addition of a suitable internal standard (e.g., a deuterated analog if available).

Procedure:

  • Mobile Phase and Standard/Sample Preparation:

    • Follow the same procedures as for the HPLC-UV method. The concentration range for calibration standards may need to be adjusted to lower levels (e.g., 0.1 ng/mL to 100 ng/mL) depending on the required sensitivity.

    • Spike all standards and samples with the internal standard at a fixed concentration.

  • Mass Spectrometer Optimization:

    • Infuse a standard solution of this compound (approx. 1 µg/mL) directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, gas flow, temperature).

    • Perform a product ion scan to identify the most abundant and stable fragment ions from the [M+H]+ precursor.

    • Select at least two MRM transitions for the analyte (one for quantification, one for confirmation) and one for the internal standard.

  • LC-MS/MS Conditions:

    • LC Conditions: A shorter, faster LC gradient can often be used due to the selectivity of the MS detector.

      Time (min) %A (Water + 0.1% FA) %B (Acetonitrile + 0.1% FA)
      0.0 80 20
      3.0 5 95
      4.0 5 95
      4.1 80 20

      | 5.0 | 80 | 20 |

    • MS Conditions (Example):

      Parameter Setting
      Ionization Mode ESI Positive
      Capillary Voltage 3.5 kV
      Desolvation Temp. 400 °C
      MRM Transitions To be determined experimentally

      | Collision Energy | To be optimized for each transition |

  • Data Analysis:

    • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

    • Use the regression equation to calculate the concentration of the analyte in the samples.

LC-MS/MS Workflow Diagram

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Std_Sample Standards & Samples Spike_IS Spike with Internal Standard Std_Sample->Spike_IS Extraction Extraction / Cleanup Spike_IS->Extraction UPLC UPLC Separation (Fast Gradient) Extraction->UPLC Inject ESI ESI Source (Positive Mode) UPLC->ESI QQQ Triple Quadrupole MS (MRM Mode) ESI->QQQ Ratio Calculate Peak Area Ratios (Analyte/IS) QQQ->Ratio CalCurve Construct Calibration Curve Ratio->CalCurve Quant Quantify Analyte CalCurve->Quant

References

Application Notes and Protocols: A Detailed Guide to the Friedel-Crafts Acylation of 2,2-Dimethylchroman

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Acylated Chromans

The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. The Friedel-Crafts acylation is a powerful and classic method for the introduction of an acyl group onto an aromatic ring, proceeding via an electrophilic aromatic substitution mechanism.[1][2] The acylation of 2,2-dimethylchroman is of particular interest as the resulting acetylated derivatives, such as 6-acetyl-2,2-dimethylchroman, serve as crucial intermediates in the synthesis of more complex molecules with potential therapeutic applications.[3][4] This reaction allows for the functionalization of the aromatic portion of the chroman ring system, paving the way for further molecular elaboration.

One of the key advantages of Friedel-Crafts acylation over its alkylation counterpart is the deactivating nature of the resulting ketone product, which prevents polysubstitution.[5][6] Furthermore, the acylium ion intermediate is resonance-stabilized and less prone to the rearrangements that can plague alkylation reactions.[7]

Reaction Mechanism and Regioselectivity

The Friedel-Crafts acylation of 2,2-dimethylchroman proceeds through the formation of a highly electrophilic acylium ion. This is typically generated by the reaction of an acylating agent, such as acetyl chloride or acetic anhydride, with a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1][8]

The reaction mechanism can be summarized in the following steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst coordinates to the halogen of the acyl halide (or a carbonyl oxygen of the anhydride), facilitating the departure of a halide ion and forming a resonance-stabilized acylium ion (RCO⁺).[1][2]

  • Electrophilic Attack: The electron-rich aromatic ring of the 2,2-dimethylchroman acts as a nucleophile and attacks the electrophilic acylium ion. This step temporarily disrupts the aromaticity of the ring, forming a carbocation intermediate known as an arenium ion or sigma complex.[1][9]

  • Deprotonation and Regeneration of Catalyst: A weak base, typically the AlCl₄⁻ complex, removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring. This step also regenerates the Lewis acid catalyst and produces hydrochloric acid (HCl) as a byproduct.[1]

The regioselectivity of the acylation is governed by the electronic and steric effects of the substituents on the chroman ring. The ether oxygen and the alkyl groups on the heterocyclic ring are electron-donating, activating the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions. Due to steric hindrance from the gem-dimethyl group, acylation is expected to occur predominantly at the C6 position (para to the ether oxygen), yielding 6-acetyl-2,2-dimethylchroman as the major product.

Friedel_Crafts_Acylation_Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Catalyst Regeneration & Workup Acyl_Chloride R-CO-Cl Acylium_Ion_Complex R-CO-Cl-AlCl₃ Acyl_Chloride->Acylium_Ion_Complex + AlCl₃ Lewis_Acid AlCl₃ Acylium_Ion R-CO⁺ (Acylium Ion) Acylium_Ion_Complex->Acylium_Ion AlCl4- AlCl₄⁻ Acylium_Ion_Complex->AlCl4- Chroman 2,2-Dimethylchroman HCl HCl AlCl4-->HCl + H⁺ Sigma_Complex Sigma Complex (Arenium Ion) Chroman->Sigma_Complex + R-CO⁺ Product_Complex Product-Catalyst Complex Sigma_Complex->Product_Complex - H⁺ Product 6-Acetyl-2,2-dimethylchroman Product_Complex->Product + H₂O AlCl3_regen AlCl₃ (regenerated) HCl->AlCl3_regen H2O H₂O (Workup)

Caption: Mechanism of Friedel-Crafts Acylation on 2,2-Dimethylchroman.

Experimental Protocol

This protocol details the synthesis of 6-acetyl-2,2-dimethylchroman. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2,2-Dimethylchroman≥98%Sigma-Aldrich
Aluminum Chloride (AlCl₃)Anhydrous, ≥99%Sigma-AldrichExtremely moisture-sensitive.[3][10]
Acetyl Chloride (CH₃COCl)≥99%Sigma-AldrichCorrosive and a lachrymator.[10]
Dichloromethane (CH₂Cl₂)Anhydrous, ≥99.8%Sigma-AldrichSuspected carcinogen.[10]
Hydrochloric Acid (HCl)Concentrated (37%)Fisher ScientificCorrosive.
Sodium Bicarbonate (NaHCO₃)Saturated Solution
Anhydrous Magnesium Sulfate (MgSO₄)For drying.
Diethyl EtherACS GradeFor extraction.
HexaneACS GradeFor chromatography.
Ethyl AcetateACS GradeFor chromatography.
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure

Experimental_Workflow Start Start: Assemble Dry Glassware under N₂ Add_Reagents 1. Charge flask with AlCl₃ and CH₂Cl₂ Start->Add_Reagents Cool 2. Cool to 0°C in an ice bath Add_Reagents->Cool Add_Acetyl_Chloride 3. Add acetyl chloride dropwise Cool->Add_Acetyl_Chloride Add_Chroman 4. Add 2,2-dimethylchroman solution dropwise Add_Acetyl_Chloride->Add_Chroman React 5. Stir at room temperature for 2-4 hours Add_Chroman->React Workup 6. Quench with ice-cold HCl React->Workup Extract 7. Extract with CH₂Cl₂ Workup->Extract Wash 8. Wash with NaHCO₃ and brine Extract->Wash Dry 9. Dry with MgSO₄ Wash->Dry Evaporate 10. Concentrate in vacuo Dry->Evaporate Purify 11. Purify by column chromatography Evaporate->Purify Analyze 12. Characterize the product Purify->Analyze End End: Obtain pure 6-acetyl-2,2-dimethylchroman Analyze->End

Caption: Experimental Workflow for Friedel-Crafts Acylation.

  • Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel. The system should be under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Catalyst: In the reaction flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Addition of Acylating Agent: Add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension over 15-20 minutes. Maintain the temperature at 0 °C.

  • Addition of Substrate: Dissolve 2,2-dimethylchroman (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the chroman solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[11] Stir vigorously until the aluminum salts are dissolved.[12]

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane.[10]

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.[10]

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient.

Analytical Characterization

The structure and purity of the synthesized 6-acetyl-2,2-dimethylchroman can be confirmed using various spectroscopic techniques.

Analytical TechniqueExpected Results for 6-acetyl-2,2-dimethylchroman
¹H NMR (CDCl₃)Signals corresponding to the aromatic protons, the acetyl group methyl protons, the gem-dimethyl protons, and the methylene protons of the chroman ring.[3]
¹³C NMR Peaks for the carbonyl carbon, aromatic carbons, and aliphatic carbons of the chroman scaffold.
IR Spectroscopy A strong absorption band for the carbonyl (C=O) stretching of the ketone, typically around 1680 cm⁻¹.[3]
Mass Spectrometry A molecular ion peak corresponding to the mass of the product (C₁₃H₁₆O₂).

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield Inactive catalyst (due to moisture).[3]Use fresh, anhydrous aluminum chloride and ensure all glassware and solvents are perfectly dry.
Poor quality reagents.[10]Use high-purity starting materials.
Sub-optimal reaction temperature.[10]Carefully control the temperature during the addition of reagents.
Formation of Multiple Products Polysubstitution (less common in acylation).[10]Ensure the stoichiometry of the reagents is correct.
Isomeric products.Optimize reaction conditions (temperature, catalyst) to favor the desired isomer.
Difficult Purification Incomplete quenching of the catalyst.Ensure thorough quenching with an acidic aqueous solution.
Emulsion formation during work-up.Add brine to the separatory funnel to help break the emulsion.

Safety Precautions

  • Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing HCl gas. Handle in a fume hood and avoid contact with skin and eyes.[10]

  • Acetyl Chloride: Corrosive and a lachrymator. Reacts with moisture. Handle in a well-ventilated fume hood.[10]

  • Dichloromethane (CH₂Cl₂): A suspected carcinogen and volatile. Use with appropriate engineering controls and personal protective equipment.[10]

  • Concentrated Hydrochloric Acid (HCl): Highly corrosive and causes severe burns. Handle with extreme care.

Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.

References

The Versatile Scaffold: 2,2-Dimethyl-6-acetylchroman as a Pivotal Building Block for Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Chroman Moiety in Medicinal Chemistry

The chroman framework, a saturated derivative of chromene, is a privileged heterocyclic scaffold abundantly found in nature and is a core structural component of numerous biologically active compounds, including tocopherols (Vitamin E) and various flavonoids.[1][2] Its unique conformational properties and the synthetic accessibility of its derivatives have established the chroman nucleus as a cornerstone in modern drug discovery.[3][4] The incorporation of a 2,2-dimethyl substitution pattern imparts steric hindrance that can enhance metabolic stability, a desirable trait in therapeutic candidates. Furthermore, the presence of an acetyl group at the 6-position provides a versatile chemical handle for a wide array of chemical transformations, enabling the construction of more complex, fused heterocyclic systems with significant pharmacological potential.[5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of 2,2-dimethyl-6-acetylchroman as a strategic starting material. We will explore its synthesis and detail its application in the construction of medicinally relevant pyrazole, isoxazole, and flavone derivatives. The protocols herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles to empower researchers in their synthetic endeavors. The diverse pharmacological activities reported for chromene and chroman derivatives, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties, underscore the importance of this scaffold in the development of novel therapeutics.[1][6]

Synthesis of the Building Block: this compound

The synthesis of this compound is a critical first step. While various methods for the synthesis of chroman derivatives exist, a common and effective approach involves the reaction of a suitably substituted phenol with an appropriate three-carbon component. The following protocol is a representative method for the preparation of the title compound.

Protocol 1: Synthesis of this compound

This protocol outlines a common synthetic route to this compound, which involves the initial formation of a chromanone followed by reduction.

Materials:

  • 4-Hydroxyacetophenone

  • 3,3-Dimethylacrylic acid

  • Polyphosphoric acid (PPA)

  • Toluene

  • Triethylsilane

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Synthesis of this compound-4-one:

    • In a round-bottom flask equipped with a mechanical stirrer, add 4-hydroxyacetophenone and 3,3-dimethylacrylic acid.

    • Carefully add polyphosphoric acid to the mixture with stirring. The PPA acts as both a solvent and a catalyst for the Pechmann condensation followed by intramolecular cyclization.

    • Heat the reaction mixture at a controlled temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the hot reaction mixture onto crushed ice with vigorous stirring.

    • The precipitated solid is the chromanone intermediate. Filter the solid, wash with water until neutral, and dry.

    • Purify the crude product by recrystallization or column chromatography.

  • Reduction of the Chromanone to Chroman:

    • Dissolve the purified this compound-4-one in dichloromethane.

    • Cool the solution in an ice bath and add triethylsilane, a mild and effective reducing agent for the Wolff-Kishner or Clemmensen reduction.

    • Slowly add trifluoroacetic acid to the reaction mixture. The acid protonates the carbonyl group, facilitating the hydride transfer from the silane.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

    • Carefully quench the reaction by adding saturated sodium bicarbonate solution until effervescence ceases.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Causality Behind Experimental Choices:

  • Polyphosphoric acid: PPA is a viscous and effective dehydrating agent and acid catalyst, ideal for promoting the condensation and cyclization steps in the formation of the chromanone ring.

  • Triethylsilane and Trifluoroacetic acid: This combination provides a non-metallic and relatively mild method for the reduction of the ketone at the 4-position of the chromanone to a methylene group, preserving the acetyl group at the 6-position.

Application in Heterocyclic Synthesis

The acetyl group of this compound is a key functional group that serves as an anchor point for the construction of various five- and six-membered heterocyclic rings.

Synthesis of Chroman-Fused Pyrazoles

Pyrazoles are a well-known class of nitrogen-containing heterocycles with a broad spectrum of biological activities. The reaction of a 1,3-dicarbonyl compound (or its precursor) with hydrazine is a classic and reliable method for pyrazole synthesis.[7][8][9]

This protocol details the synthesis of a pyrazole ring appended to the chroman scaffold, proceeding through a chalcone intermediate.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ethanol

  • Potassium hydroxide (KOH)

  • Hydrazine hydrate

  • Glacial acetic acid

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Synthesis of the Chalcone Intermediate:

    • Dissolve this compound in ethanol in a round-bottom flask.

    • Add the aromatic aldehyde to the solution.

    • Slowly add a solution of potassium hydroxide in ethanol. This base catalyzes the Claisen-Schmidt condensation between the acetyl group and the aldehyde.[10]

    • Stir the reaction mixture at room temperature until a precipitate forms or TLC indicates the consumption of the starting materials.

    • Filter the precipitated chalcone, wash with cold ethanol, and dry.

  • Cyclization to the Pyrazole:

    • Suspend the synthesized chalcone in glacial acetic acid.

    • Add hydrazine hydrate to the suspension. The acetic acid acts as a solvent and catalyst for the condensation and subsequent intramolecular cyclization.[11][12]

    • Reflux the reaction mixture and monitor its progress by TLC.

    • After completion, cool the reaction mixture and pour it into ice-water.

    • Filter the resulting precipitate, wash with water, and dry.

    • Purify the crude pyrazole derivative by column chromatography using a hexane/ethyl acetate gradient.

Reaction Workflow for Pyrazole Synthesis:

pyrazole_synthesis acetylchroman This compound chalcone Chalcone Intermediate acetylchroman->chalcone KOH, Ethanol (Claisen-Schmidt) aldehyde Aromatic Aldehyde aldehyde->chalcone pyrazole Chroman-Pyrazole Derivative chalcone->pyrazole Glacial Acetic Acid (Cyclization) hydrazine Hydrazine Hydrate hydrazine->pyrazole

Caption: Synthesis of chroman-pyrazole via a chalcone intermediate.

Synthesis of Chroman-Fused Isoxazoles

Isoxazoles are another important class of five-membered heterocycles containing both nitrogen and oxygen, known for their diverse pharmacological properties.[13] A common synthetic route involves the reaction of a chalcone with hydroxylamine.[13][14][15]

This protocol outlines the conversion of the chalcone intermediate, derived from this compound, into an isoxazole derivative.

Materials:

  • Chalcone (from Protocol 2, Step 1)

  • Hydroxylamine hydrochloride

  • Ethanol

  • Potassium hydroxide (KOH)

  • Dilute acetic acid

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Cyclization to the Isoxazole:

    • Dissolve the chalcone in ethanol in a round-bottom flask.

    • Add hydroxylamine hydrochloride to the solution.

    • Add a solution of potassium hydroxide in ethanol. The base liberates free hydroxylamine and catalyzes the condensation and cyclization reaction.[13]

    • Reflux the reaction mixture and monitor by TLC.

    • Upon completion, cool the reaction mixture and neutralize with dilute acetic acid.

    • Pour the mixture into ice-water to precipitate the crude product.

    • Filter the solid, wash with water, and dry.

    • Purify the crude isoxazole derivative by column chromatography using a hexane/ethyl acetate gradient.

Reaction Workflow for Isoxazole Synthesis:

isoxazole_synthesis chalcone Chalcone Intermediate isoxazole Chroman-Isoxazole Derivative chalcone->isoxazole KOH, Ethanol (Cyclization) hydroxylamine Hydroxylamine HCl hydroxylamine->isoxazole

Caption: Synthesis of chroman-isoxazole from a chalcone intermediate.

Synthesis of Chroman-Derived Flavones

Flavones are a class of flavonoids characterized by a 2-phenylchromen-4-one backbone. They exhibit a wide range of biological activities.[16] One common synthetic approach is the oxidative cyclization of a chalcone derived from a 2'-hydroxyacetophenone derivative.[10]

This protocol describes the synthesis of a flavone-like structure where the A-ring is part of the 2,2-dimethylchroman system.

Materials:

  • Chalcone (from Protocol 2, Step 1, using a 2'-hydroxyacetophenone analog)

  • Dimethyl sulfoxide (DMSO)

  • Iodine (I₂)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Oxidative Cyclization to the Flavone:

    • Dissolve the chalcone in dimethyl sulfoxide (DMSO).

    • Add a catalytic amount of iodine to the solution. The DMSO/I₂ system is an effective and relatively mild oxidizing agent for this transformation.[10]

    • Heat the reaction mixture (e.g., 100-120 °C) and monitor the progress by TLC.

    • After the reaction is complete, cool the mixture and pour it into a solution of sodium thiosulfate to quench the excess iodine.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude flavone analog by column chromatography using a hexane/ethyl acetate gradient.

Reaction Workflow for Flavone Synthesis:

flavone_synthesis chalcone 2'-Hydroxychalcone Intermediate flavone Chroman-Flavone Analog chalcone->flavone Heat (Oxidative Cyclization) dmso_iodine DMSO / I₂ dmso_iodine->flavone

Caption: Oxidative cyclization of a chalcone to a flavone analog.

Summary of Reaction Conditions

HeterocycleKey ReagentsSolvent(s)Conditions
Pyrazole Aromatic aldehyde, Hydrazine hydrate, KOHEthanol, Acetic acidRoom temp. (chalcone), Reflux (cyclization)
Isoxazole Aromatic aldehyde, Hydroxylamine HCl, KOHEthanolRoom temp. (chalcone), Reflux (cyclization)
Flavone Aromatic aldehyde, Iodine, KOHEthanol, DMSORoom temp. (chalcone), Heat (cyclization)

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a diverse array of heterocyclic compounds. The protocols detailed in this application note provide robust and reproducible methods for the construction of chroman-substituted pyrazoles, isoxazoles, and flavones. The strategic use of the acetyl group as a synthetic handle allows for the efficient assembly of these medicinally important scaffolds. By understanding the underlying chemical principles of these transformations, researchers can further explore the chemical space around the chroman nucleus to develop novel therapeutic agents with enhanced pharmacological profiles.

References

Application Notes & Protocols: Chroman Derivatives as a Versatile Scaffold for Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for New Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance (AMR) represents one of the most significant threats to global health, demanding the urgent development of novel therapeutic agents that bypass existing resistance mechanisms.[1][2] Natural products and their synthetic analogs have historically been a rich wellspring for antibiotic discovery.[3] Within this landscape, the chroman (dihydro-1-benzopyran) scaffold has emerged as a "privileged structure" in medicinal chemistry.[4][5] Found in a wide array of bioactive natural products like flavonoids and tocopherols (Vitamin E), the chroman-4-one core, in particular, serves as a versatile template for designing agents with a broad spectrum of pharmacological activities, including potent antimicrobial and antifungal properties.[4][6][7][8]

These application notes provide a comprehensive guide for researchers and drug development professionals on leveraging chroman derivatives for the discovery of new antimicrobial agents. We will delve into the fundamental structure-activity relationships (SAR), plausible mechanisms of action, and provide detailed, field-proven protocols for the synthesis and in vitro evaluation of these promising compounds.

Scientific Foundation: Understanding the Antimicrobial Potential of Chromans

The Chroman-4-one Core: A Versatile Chemical Blueprint

The chroman-4-one consists of a benzene ring fused to a dihydropyranone ring.[7] Unlike the related chromone, it lacks the C2-C3 double bond, a seemingly minor structural change that significantly alters its chemical properties and biological activities.[5] This lipophilic benzopyran moiety is believed to facilitate the molecule's transport across microbial cell membranes, a critical first step for exerting its biological effect.[9] The true power of the scaffold lies in its synthetic tractability, allowing for systematic modifications at several key positions (primarily C2, C3, C5, and C7) to optimize potency, spectrum of activity, and pharmacokinetic properties.

Plausible Mechanisms of Antimicrobial Action

Chroman and its related chromene derivatives do not appear to have a single, universal mechanism of action. Instead, they function as multi-target agents, a highly desirable trait for overcoming resistance. Evidence suggests several distinct mechanisms:

  • Inhibition of Key Fungal Enzymes: Molecular modeling studies on potent antifungal chroman derivatives suggest they can target essential proteins in Candida albicans. Potential targets include cysteine synthase, Fructose-1,6-bisphosphate aldolase (FBA1), and the High-Osmolarity Glycerol (HOG) pathway kinase (HOG1), which are all critical for fungal survival and virulence.[1][4][10][11]

  • Disruption of Bacterial Cell Homeostasis: Certain chroman-4-one derivatives have been shown to dissipate the bacterial membrane potential.[12] This action disrupts the proton motive force, which is essential for ATP synthesis, nutrient transport, and motility, leading to a cascade of events culminating in cell death.

  • Inhibition of Macromolecule Synthesis: By disrupting the membrane potential, these compounds can indirectly inhibit the synthesis of essential macromolecules.[12] Furthermore, some derivatives have been found to directly inhibit enzymes crucial for DNA replication, such as DNA topoisomerase IV.[2][12]

Antifungal Mechanism of Action stress Osmotic Stress hog1 HOG1 Kinase stress->hog1 Activates chroman Chroman Derivative (e.g., Compound 21) chroman->hog1 Inhibits glycerol Glycerol Synthesis (Osmoprotectant) hog1->glycerol Phosphorylates & Activates Pathway survival Fungal Cell Survival & Adaptation hog1->survival Promotes glycerol->survival Enables

Caption: Proposed inhibition of the HOG1 pathway in C. albicans by a chroman derivative.

Key Structure-Activity Relationships (SAR)

Systematic evaluation of chroman derivatives has illuminated several key structural features that govern their antimicrobial potency. Understanding these relationships is crucial for rationally designing more effective agents.

  • Causality Behind SAR: The antimicrobial activity of a compound is a function of its ability to reach its target (pharmacokinetics) and bind effectively (pharmacodynamics). Substitutions on the chroman scaffold directly modulate properties like lipophilicity, hydrogen bonding capacity, and steric fit with the target protein or membrane, thereby altering the final biological readout.

Position/RegionModificationImpact on Antimicrobial ActivityRationale & CausalityCitations
C7 Addition of alkyl or aryl carbon chains to the hydroxyl groupTends to decrease activity.The free hydroxyl at C7 may be a critical hydrogen bond donor/acceptor for target interaction. Alkylation removes this capability and adds steric bulk, potentially hindering the optimal binding pose.[1][7][10][11]
C2 Introduction of a hydrophobic substituent (e.g., n-heptyl)Tends to increase activity against Gram-positive bacteria.Enhanced lipophilicity likely improves penetration of the bacterial cell wall and membrane. The hydrophobic chain may also establish favorable van der Waals interactions within a hydrophobic pocket of the target enzyme or protein.[12]
C5 & C7 Presence of hydroxyl groupsGenerally enhances antibacterial activity.These hydroxyl groups are key pharmacophoric elements, likely involved in forming crucial hydrogen bonds with the biological target, which anchors the molecule in the active site and stabilizes the drug-target complex.[12]
Ring B Addition of a methoxy group at the meta positionSignificantly enhances activity, particularly in homoisoflavonoid derivatives.The methoxy group is an electron-donating group that can alter the electronic distribution of the entire molecule, potentially improving its binding affinity. Its specific position suggests an optimal fit within the target's binding site, possibly interacting with specific residues.[1][7][10][11]

Application Protocols

The following protocols provide a robust framework for the synthesis and evaluation of novel chroman derivatives.

Protocol 1: Synthesis of a Homoisoflavonoid Derivative

Objective: To synthesize a 3-benzylidene-chroman-4-one (a homoisoflavonoid) via a base-catalyzed aldol condensation. This method is widely reported and serves as an excellent starting point for generating a library of derivatives.[7][10]

Rationale: The reaction proceeds via a Claisen-Schmidt condensation. A base (e.g., KOH) deprotonates the α-carbon at the C3 position of the chroman-4-one, creating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the benzaldehyde derivative. Subsequent dehydration yields the α,β-unsaturated carbonyl system characteristic of the final product. The choice of substituted benzaldehydes allows for the systematic exploration of SAR at Ring B.

Materials:

  • 7-Hydroxychroman-4-one (or other substituted chroman-4-one)

  • Substituted Benzaldehyde (e.g., 3-methoxybenzaldehyde)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Methanol or Ethanol

  • Round-bottom flask, magnetic stirrer, reflux condenser

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)

  • Rotary evaporator

Step-by-Step Procedure:

  • Reactant Solubilization: In a round-bottom flask, dissolve the starting chroman-4-one derivative (1.0 eq) and the selected benzaldehyde derivative (1.1 eq) in methanol or ethanol.

  • Catalyst Addition: While stirring at room temperature, add an aqueous solution of KOH (e.g., 60%) or solid NaOH pellets (2.0-3.0 eq) to the mixture. The reaction is often exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

  • Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl) until it reaches pH ~7. This step quenches the reaction and precipitates the product.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate or dichloromethane (3x volumes).

  • Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure homoisoflavonoid derivative.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Antimicrobial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of synthesized chroman derivatives against a panel of pathogenic microbes using the broth microdilution method.[4][10][13] This is the gold-standard method for quantitative susceptibility testing.[13][14]

Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4] This protocol creates a two-fold serial dilution of the test compound, exposing a standardized inoculum of bacteria or fungi to a range of concentrations. The MBC/MFC is a subsequent step that determines the lowest concentration required to kill the microorganism, distinguishing between bacteriostatic/fungistatic (growth-inhibiting) and bactericidal/fungicidal (killing) activity.

Antimicrobial Susceptibility Workflow start Start: Chroman Derivative Stock Solution (in DMSO) plate_prep Prepare 96-Well Plate: Serial Dilution of Compound in Broth start->plate_prep inoculation Inoculate Wells with Standardized Microbial Suspension plate_prep->inoculation controls Include Controls: Positive (Microbe, No Drug) Negative (Broth Only) Solvent (Microbe + DMSO) inoculation->controls Set up in parallel incubation Incubate Plate (e.g., 37°C for 24h for bacteria) inoculation->incubation mic_read Read MIC: Lowest Concentration with No Visible Growth incubation->mic_read subculture Subculture from Clear Wells onto Agar Plates mic_read->subculture For wells ≥ MIC incubation2 Incubate Agar Plates subculture->incubation2 mbc_read Read MBC/MFC: Lowest Concentration with No Colony Growth on Agar incubation2->mbc_read end End: Determine MIC & MBC/MFC mbc_read->end

Caption: Experimental workflow for determining MIC and MBC/MFC values.

A. Minimum Inhibitory Concentration (MIC) Assay

Materials:

  • Synthesized chroman derivatives dissolved in dimethyl sulfoxide (DMSO).

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Sterile 96-well flat-bottom microtiter plates.

  • Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole).

  • Spectrophotometer or McFarland standards for inoculum standardization.

Step-by-Step Procedure:

  • Inoculum Preparation: Culture the test microorganism on an appropriate agar plate overnight. Pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve the final target inoculum of ~5 x 10⁵ CFU/mL.

  • Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the test compound stock solution (e.g., at 2048 µg/mL) to the first well of a row (column 1). Mix well by pipetting up and down. This creates a 1:2 dilution.

  • Transfer: Transfer 100 µL from column 1 to column 2. Mix well. Continue this two-fold serial dilution across the plate to column 10. Discard 100 µL from column 10. This leaves columns 11 and 12 for controls.

  • Inoculation: Add 100 µL of the standardized microbial inoculum to each well from column 1 to column 11. The final volume in each well will be 200 µL.

  • Controls:

    • Column 11 (Growth Control): 100 µL broth + 100 µL inoculum.

    • Column 12 (Sterility Control): 200 µL broth only.

    • A solvent control (inoculum + highest concentration of DMSO used) should also be run to ensure the solvent has no antimicrobial activity.

  • Incubation: Cover the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

B. Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay

Procedure:

  • Subculturing: Following MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

  • Plating: Spot-inoculate the aliquot onto a fresh, appropriate agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates under the same conditions used for the MIC assay.

  • MBC/MFC Determination: After incubation, the MBC or MFC is defined as the lowest concentration of the compound that results in no colony formation on the agar plate, indicating a ≥99.9% reduction in the initial inoculum.

Conclusion and Future Perspectives

Chroman derivatives represent a highly promising and synthetically accessible class of compounds in the fight against microbial pathogens.[6][10] Their ability to act on multiple targets is a significant advantage in an era of rampant drug resistance. The protocols outlined here provide a standardized approach for the synthesis and evaluation of novel chroman-based antimicrobial agents. Future research should focus on optimizing the scaffold to improve the therapeutic index, exploring novel substitutions to broaden the spectrum of activity against multi-drug resistant pathogens, and elucidating their precise mechanisms of action through advanced proteomics and genomics approaches.

References

Application Note: Protocols for the Selective Reduction of the Acetyl Group in 2,2-Dimethyl-6-acetylchroman

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides detailed protocols for the selective reduction of the acetyl group in 2,2-Dimethyl-6-acetylchroman, a key transformation in the synthesis of various biologically active molecules. We present two distinct protocols: the complete reduction of the carbonyl to a methylene group to yield 2,2-Dimethyl-6-ethylchroman, and the partial reduction to a secondary alcohol, 2,2-Dimethyl-6-(1-hydroxyethyl)chroman. This document outlines the underlying chemical principles, compares various reduction strategies, and offers step-by-step experimental procedures to ensure reproducible and high-yield transformations.

Introduction: The Synthetic Importance of this compound Reduction

This compound is a versatile synthetic intermediate.[1][2] The strategic reduction of its acetyl group opens pathways to a diverse range of chroman derivatives with potential applications in medicinal chemistry and materials science. The choice of reduction strategy dictates the final product, allowing for the tailored synthesis of either the corresponding ethyl derivative or the secondary alcohol. This application note details reliable methods to achieve both of these valuable transformations.

Comparative Analysis of Reduction Methodologies

The selection of an appropriate reduction method is contingent on the desired product and the substrate's tolerance to the reaction conditions. Below is a comparative analysis of common reduction strategies for aromatic ketones.

Method Product Reagents Conditions Advantages Disadvantages
Clemmensen Reduction Alkane (Complete Reduction)Zinc Amalgam (Zn(Hg)), conc. HClStrongly Acidic, RefluxEffective for aryl-alkyl ketones.[3][4]Harsh acidic conditions may not be suitable for acid-sensitive substrates.[5] The mechanism is not fully understood.[3][6]
Wolff-Kishner Reduction Alkane (Complete Reduction)Hydrazine (N₂H₄), Strong Base (e.g., KOH)Strongly Basic, High TemperatureSuitable for base-stable substrates.[7][8][9] Can be milder than Clemmensen for certain compounds.Harsh basic conditions and high temperatures can be problematic for some substrates.[5][8]
Catalytic Hydrogenation Alcohol (Partial Reduction)H₂, Metal Catalyst (e.g., Pd/C, PtO₂)Mild to moderate temperature and pressureHigh yields and selectivity for the alcohol can be achieved under mild conditions.[10][11] Environmentally friendly.Over-reduction to the alkane can occur, and the aromatic ring may be reduced under harsh conditions.[10]
Sodium Borohydride (NaBH₄) Reduction Alcohol (Partial Reduction)NaBH₄, Protic Solvent (e.g., MeOH, EtOH)Mild, often room temperatureHighly selective for aldehydes and ketones.[12][13] Tolerates many other functional groups.[14]Less reactive than LiAlH₄; will not reduce carboxylic acids, esters, or amides under normal conditions.[12][14]

Protocol I: Complete Reduction to 2,2-Dimethyl-6-ethylchroman via Wolff-Kishner Reduction

The Wolff-Kishner reduction is a robust method for the deoxygenation of ketones to their corresponding alkanes, particularly for compounds that are stable under strongly basic conditions.[7][8][9] The reaction proceeds through the formation of a hydrazone intermediate, which, upon heating in the presence of a strong base, eliminates nitrogen gas to yield the alkane.[7][8][9] A significant modification by Huang-Minlon involves using a high-boiling solvent like diethylene glycol, which allows for the removal of water and drives the reaction to completion at elevated temperatures, often with improved yields and shorter reaction times.[7]

Reaction Scheme:

sub This compound prod 2,2-Dimethyl-6-ethylchroman sub->prod Wolff-Kishner Reduction reagents N₂H₄·H₂O, KOH Diethylene glycol, Δ

Caption: Wolff-Kishner reduction of this compound.

Step-by-Step Protocol:
  • Reagent Preparation:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

    • Add diethylene glycol as the solvent.

    • Add potassium hydroxide (KOH) pellets (4.0 eq).

    • Carefully add hydrazine hydrate (N₂H₄·H₂O) (3.0 eq). Caution: Hydrazine is toxic and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 180-200 °C) for 2-4 hours. The formation of the hydrazone is typically observed.

    • After the initial reflux, arrange the condenser for distillation and carefully remove the water and excess hydrazine. The temperature of the reaction mixture will rise.

    • Once the water has been removed, return the condenser to the reflux position and continue to heat the mixture at a higher temperature (around 200-210 °C) for an additional 4-6 hours, or until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a beaker containing cold water.

    • Acidify the aqueous solution with dilute hydrochloric acid (HCl) to a neutral pH.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.[15]

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[15]

    • Filter and concentrate the organic solvent under reduced pressure using a rotary evaporator.[15]

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Experimental Workflow:

G start Start reagents Combine Reactants: - this compound - KOH, N₂H₄·H₂O - Diethylene Glycol start->reagents reflux1 Heat to Reflux (180-200 °C, 2-4 h) reagents->reflux1 distill Distill off H₂O and excess N₂H₄ reflux1->distill reflux2 Heat to Reflux (200-210 °C, 4-6 h) distill->reflux2 cool Cool to RT reflux2->cool quench Quench with H₂O cool->quench acidify Neutralize with HCl quench->acidify extract Extract with Organic Solvent acidify->extract wash Wash with Brine extract->wash dry Dry with Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end End purify->end

Caption: Workflow for Wolff-Kishner reduction.

Protocol II: Partial Reduction to 2,2-Dimethyl-6-(1-hydroxyethyl)chroman via Sodium Borohydride Reduction

For the selective reduction of the ketone to a secondary alcohol, sodium borohydride (NaBH₄) is an excellent choice due to its mild nature and high chemoselectivity.[12][13] The reaction is typically performed in a protic solvent, such as methanol or ethanol, at or below room temperature.

Reaction Scheme:

sub This compound prod 2,2-Dimethyl-6-(1-hydroxyethyl)chroman sub->prod Sodium Borohydride Reduction reagents NaBH₄ Methanol, RT

Caption: NaBH₄ reduction to the corresponding secondary alcohol.

Step-by-Step Protocol:
  • Reagent Preparation:

    • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution in an ice bath to 0 °C.

  • Reaction Execution:

    • Slowly add sodium borohydride (NaBH₄) (1.1-1.5 eq) portion-wise to the stirred solution. Caution: The reaction is exothermic and produces hydrogen gas. Ensure adequate ventilation and control the rate of addition to maintain the temperature.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up and Purification:

    • Quench the reaction by slowly adding water or dilute hydrochloric acid to decompose the excess NaBH₄ and any borate esters.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate the solvent under reduced pressure.

    • The resulting crude alcohol can be purified by flash column chromatography on silica gel.

Experimental Workflow:

G start Start dissolve Dissolve Starting Material in Methanol start->dissolve cool Cool to 0 °C dissolve->cool add_nabh4 Add NaBH₄ portion-wise cool->add_nabh4 stir Stir at RT (1-2 h) add_nabh4->stir quench Quench with H₂O or dilute HCl stir->quench concentrate1 Remove Methanol quench->concentrate1 extract Extract with Organic Solvent concentrate1->extract wash Wash with H₂O and Brine extract->wash dry Dry with Na₂SO₄ wash->dry concentrate2 Concentrate in vacuo dry->concentrate2 purify Purify by Column Chromatography concentrate2->purify end End purify->end

Caption: Workflow for sodium borohydride reduction.

Characterization of Products

The successful synthesis of the desired products should be confirmed by standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product. For the complete reduction, the disappearance of the acetyl protons and the appearance of the ethyl group signals are characteristic. For the partial reduction, the appearance of a new hydroxyl proton signal and a methine proton signal are expected.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To confirm the disappearance of the carbonyl stretch (~1680 cm⁻¹) for the complete reduction, or its replacement by a broad hydroxyl stretch (~3300 cm⁻¹) for the partial reduction.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Hydrazine is highly toxic and corrosive. Handle with extreme care.

  • Sodium borohydride reacts with water and acids to produce flammable hydrogen gas.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2-Dimethyl-6-acetylchroman

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2,2-Dimethyl-6-acetylchroman. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. We will delve into the causality behind experimental choices, provide validated protocols, and offer data-driven troubleshooting advice.

Synthetic Overview & Core Principles

The synthesis of this compound is most effectively achieved via a Friedel-Crafts acylation of the 2,2-dimethylchroman core. This electrophilic aromatic substitution reaction is a cornerstone of C-C bond formation on aromatic rings.[1] The chroman's ether oxygen is an activating, ortho-, para-directing group, making the C-6 and C-8 positions electronically favorable for substitution. The steric bulk of the gem-dimethyl group at C-2 generally favors acylation at the more accessible C-6 position.

Below is a typical workflow for the synthesis.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_end Final Product & Analysis SM1 2,2-Dimethylchroman Reaction Friedel-Crafts Acylation in Anhydrous Solvent SM1->Reaction SM2 Acylating Agent (e.g., Acetyl Chloride) SM2->Reaction SM3 Lewis Acid (e.g., AlCl₃) SM3->Reaction Workup Aqueous Quench Reaction->Workup 1. Reaction Completion Extraction Organic Extraction Workup->Extraction Purify Chromatography or Recrystallization Extraction->Purify 2. Crude Product Product This compound Purify->Product Analysis QC Analysis (NMR, MS, Purity) Product->Analysis 3. Purity Check G cluster_yield Low Yield Troubleshooting cluster_purity Purity Troubleshooting Start Observe Low Yield or Byproducts Q_Yield Is starting material consumed? Start->Q_Yield Problem Identification Q_Purity NMR shows isomeric mixture? Start->Q_Purity Problem Identification A_Catalyst Check AlCl₃ quality. Ensure anhydrous conditions. Use >1.0 equivalent. Q_Yield->A_Catalyst No A_Temp Optimize temperature. Initial cooling (0°C), then warm to RT or heat. Q_Yield->A_Temp Partially Q_Yield->Q_Purity Yes A_Purity_Temp Run reaction at lower T (0°C → RT) to favor kinetic C-6 product. Q_Purity->A_Purity_Temp Yes A_Solvent Screen solvents (DCM, DCE). Avoid overly polar solvents. A_Purity_Temp->A_Solvent G reagents Acetyl Chloride + AlCl₃ acylium Acylium Ion (Electrophile) reagents->acylium 1. Formation of Electrophile acylium->p1 chroman 2,2-Dimethylchroman (Nucleophile) chroman->p1 sigma Sigma Complex (Resonance Stabilized) product_complex Product-AlCl₃ Complex sigma->product_complex 3. Deprotonation & Rearomatization final_product Final Product + AlCl₃ (regenerated after workup) product_complex->final_product 4. Aqueous Workup p1->sigma 2. Nucleophilic Attack (Rate-Determining Step)

References

Technical Support Center: Purification of 2,2-Dimethyl-6-acetylchroman

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2,2-Dimethyl-6-acetylchroman. This resource is designed for researchers, chemists, and drug development professionals who are working with this important synthetic intermediate. The following troubleshooting guides and frequently asked questions (FAQs) are based on established chemical principles and field-proven insights to help you navigate common purification challenges and achieve high purity of your target compound.

Section 1: Frequently Asked Questions (FAQs) - Understanding Common Impurities

This section addresses the most common questions regarding impurities that can arise during the synthesis of this compound, which is frequently synthesized via the Friedel-Crafts acylation of 2,2-dimethylchroman.[1][2]

Q1: What are the most likely impurities I'll find in my crude reaction mixture?

A1: The impurity profile of your crude product is highly dependent on the reaction conditions. However, the most common impurities typically originate from the starting materials or side reactions. These include:

  • Unreacted Starting Material: Residual 2,2-dimethylchroman.

  • Positional Isomers: Acylation at other positions on the aromatic ring (e.g., 8-acetyl isomer).

  • Poly-acylated Byproducts: Di-acetylated 2,2-dimethylchroman, which can form if the reaction conditions are too harsh or the stoichiometry is not carefully controlled.

  • Solvent and Reagent Residue: Residual high-boiling point solvents or quenching reagents.

Q2: My ¹H NMR spectrum shows an extra set of aromatic signals and another acetyl singlet. What could this be?

A2: This is a classic sign of a positional isomer. The Friedel-Crafts acylation, while generally directed to the 6-position due to the activating and para-directing nature of the chroman's ether oxygen, can sometimes yield a minor amount of the 8-acetyl isomer. The relative integration of the aromatic protons and the new acetyl singlet compared to your main product can give you an estimate of the isomeric ratio. Orthogonal analytical techniques like HPLC or GC-MS are recommended for accurate quantification.[3]

Q3: My mass spectrum shows a significant peak at a higher molecular weight than my product. Is this a problem?

A3: A higher molecular weight peak often corresponds to a poly-acylated byproduct, such as 2,2-dimethyl-6,8-diacetylchroman. The Friedel-Crafts acylation reaction can sometimes lead to polysubstitution.[4] The product of the first acylation is deactivated towards further substitution, but this side reaction can still occur under forcing conditions.[4] This impurity is typically much more polar than your desired mono-acetylated product and should be separable by column chromatography.

Q4: My product is a persistent oil, but the literature reports it as a solid. What's going on?

A4: While pure 2,2-Dimethyl-6-acetylchromane is a crystalline solid with a melting point of around 93°C, the presence of impurities can significantly depress the melting point and prevent crystallization.[5] Common culprits include residual solvents or isomeric impurities that can disrupt the crystal lattice formation. It is also possible that you have synthesized the related chromene, 1-(2,2-dimethyl-2H-chromen-6-yl)ethan-1-one, which is reported as an oil.[6] Careful analysis of your NMR is required to confirm the chroman structure (absence of vinyl protons). If the structure is correct, the oily nature points to a need for more rigorous purification.

Section 2: Troubleshooting Guide - Purification Workflows

This guide provides solutions to common problems encountered during the purification of this compound via column chromatography and crystallization.

Part A: Column Chromatography

Column chromatography on silica gel is the most common method for the initial purification of this compound.[6]

  • Issue 1: Poor separation of the target compound from a closely-eluting impurity (e.g., a positional isomer).

    • The Science: Separation on silica gel is based on the differential partitioning of analytes between the polar stationary phase (silica) and the less polar mobile phase. Isomers with very similar polarities will have similar retention factors (Rf), making separation difficult.

    • Solution 1: Decrease Solvent System Polarity. Use a less polar mobile phase (e.g., decrease the percentage of ethyl acetate in your hexanes/ethyl acetate system). This will increase the interaction of all compounds with the silica gel, causing them to move down the column more slowly and potentially exaggerating the small polarity differences between your product and the impurity, leading to better separation.

    • Solution 2: Switch to a Different Solvent System. Sometimes, changing the nature of the solvents can alter selectivity. For example, substituting ethyl acetate with a mixture of dichloromethane and a small amount of ether might change the specific interactions with the analytes and improve separation.

    • Pro-Tip: Run a gradient TLC using a range of solvent polarities to identify the optimal system for separation before committing to a large-scale column.

  • Issue 2: The product is streaking or tailing on the TLC plate and the column.

    • The Science: Streaking is often caused by overloading the stationary phase or by the presence of highly acidic or basic impurities that interact strongly and irreversibly with the silica. The acetyl group on your product can also exhibit moderate polarity, which can lead to tailing if the mobile phase is not optimized.

    • Solution 1: Pre-adsorb the Crude Material. Dissolve your crude product in a minimal amount of a moderately polar solvent (like dichloromethane). Add a small amount of silica gel (approximately 1-2 times the weight of your crude product) and evaporate the solvent to get a dry, free-flowing powder. This "dry loading" method ensures that the compound is applied to the column in a narrow, uniform band, which significantly improves resolution.

    • Solution 2: Add a Modifier. If the issue persists, adding a very small amount (e.g., 0.1-0.5%) of a modifier like triethylamine (if the impurity is acidic) or acetic acid (if the impurity is basic) to your mobile phase can neutralize active sites on the silica gel and improve peak shape. Use this method with caution as it can affect product stability.

Part B: Crystallization

Crystallization is the most effective method for achieving high analytical purity of this compound.[7][8]

  • Issue 1: The purified oil refuses to crystallize, even after column chromatography.

    • The Science: Crystallization requires a supersaturated solution of a compound with sufficient purity to form an ordered crystal lattice. The presence of even small amounts of impurities can inhibit nucleation.

    • Solution 1: Solvent Screening. The choice of solvent is critical. A good crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Create a table of potential solvents (e.g., methanol, ethanol, isopropanol, hexanes, heptane, ethyl acetate/hexane mixtures) and test solubility on a small scale.

    • Solution 2: Induce Crystallization. If a suitable solvent is found but crystals don't form upon cooling, try scratching the inside of the flask with a glass rod just below the solvent line. This creates microscopic imperfections that can act as nucleation sites. Alternatively, add a single, pure "seed" crystal if available.

    • Solution 3: Slow Evaporation. Dissolve the compound in a volatile solvent in which it is moderately soluble (e.g., dichloromethane/hexane). Loosely cover the container and allow the solvent to evaporate slowly over several hours or days.

  • Issue 2: The melting point of the crystallized product is broad and lower than the literature value.

    • The Science: A sharp melting point is a key indicator of purity. A broad melting range indicates the presence of impurities that disrupt the crystal lattice, creating a eutectic mixture which melts over a range of temperatures.[7]

    • Solution: Recrystallization. The crystallized material may still contain trapped impurities. A second crystallization from a different solvent system is often necessary. The first crystallization removes the bulk of the impurities, and the second refines the product to analytical grade. Ensure the crystals are thoroughly washed with a small amount of cold solvent and completely dried under vacuum to remove any residual solvent.

Section 3: Standard Protocols & Methodologies

Protocol 1: Preparative Silica Gel Column Chromatography
  • Column Preparation: Select a glass column with a diameter appropriate for the amount of crude material (a general rule is a 20:1 to 50:1 ratio of silica gel to crude product by weight). Pack the column with silica gel (60 Å, 230-400 mesh) as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Pre-adsorb the crude this compound onto a small amount of silica gel as described in the troubleshooting section. Carefully add the dried powder to the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 98:2 Hexanes:Ethyl Acetate). Monitor the elution of fractions by TLC.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 95:5, then 90:10 Hexanes:Ethyl Acetate) to elute your target compound. The goal is to find a solvent system where the desired product has an Rf value of approximately 0.25-0.35 on TLC.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization from an Alcohol/Water System
  • Dissolution: Place the purified, oily, or semi-pure solid this compound into an Erlenmeyer flask. Add a minimal amount of a hot alcohol (e.g., methanol or ethanol) dropwise until the compound just fully dissolves.

  • Induce Supersaturation: While the solution is still warm, add water dropwise until the solution becomes faintly and persistently cloudy. This indicates you have reached the point of saturation.

  • Clarification: Add one or two more drops of the hot alcohol to just redissolve the precipitate and make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator for several hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent (the same alcohol/water ratio used for crystallization) to remove any surface impurities.

  • Drying: Dry the crystals thoroughly under high vacuum to remove all traces of solvent.

Section 4: Visualizing the Purification Process

Visual workflows can help in decision-making during the purification process.

Figure 1. General Purification Workflow crude Crude Product (Post-Workup) tlc TLC Analysis crude->tlc column Silica Gel Chromatography tlc->column Impurities present is_solid Is product a solid? column->is_solid crystallize Crystallization is_solid->crystallize Yes nmr_hplc Purity & Structure Confirmation (NMR, HPLC, MS) is_solid->nmr_hplc No (Oil) crystallize->nmr_hplc pure Pure Product nmr_hplc->pure

Caption: Figure 1. A typical workflow for the purification and analysis of this compound.

Section 5: Data Interpretation

Accurate data interpretation is crucial for confirming the identity and purity of your compound.

Table 1: Typical ¹H NMR and ¹³C NMR Data for this compound

Assignment¹H NMR (CDCl₃, 500 MHz) δ (ppm)[6]¹³C NMR (CDCl₃, 126 MHz) δ (ppm)[6]
Aromatic-H (ortho to acetyl)~7.6-7.7 (m, 2H)~130-132
Aromatic-H (ortho to ether)~6.8 (d, 1H)~116-117
-COCH₃~2.5 (s, 3H)~26.4
-OCH₂CH₂-~4.2 (t, 2H)~66.0
-OCH₂CH₂-~1.8 (t, 2H)~32.0
-C(CH₃)₂~1.35 (s, 6H)~21.0, ~26.0
Quaternary -C(CH₃)₂N/A~75.0

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Table 2: Comparison of Primary Purification Techniques

TechniquePrincipleProsCons
Column Chromatography Adsorption/PartitionGood for separating compounds with different polarities; high capacity.Can be time-consuming; may not separate close-eluting isomers; potential for product loss on silica.
Crystallization Differential SolubilityCan provide very high purity; scalable; cost-effective.Requires a crystalline solid; may not work for eutectic mixtures; yield can be variable.[7][9]
Preparative HPLC PartitionExcellent resolution for difficult separations; automated.Lower capacity; expensive solvents; requires specialized equipment.

References

Common side reactions in the synthesis of 2,2-Dimethyl-6-acetylchroman

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2,2-Dimethyl-6-acetylchroman

Welcome to the technical support guide for the synthesis of this compound. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the Friedel-Crafts acylation of 2,2-dimethylchroman. Our goal is to equip you with the insights needed to diagnose experimental issues, optimize your reaction conditions, and ensure a successful synthesis.

Troubleshooting Guide: Common Side Reactions & Issues

This section addresses specific problems you may encounter. The primary method for this synthesis is the Friedel-Crafts acylation of 2,2-dimethylchroman with an acylating agent like acetyl chloride or acetic anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).

Q1: My reaction yield is significantly lower than expected. What are the common culprits?

Low yield is one of the most frequent issues in Friedel-Crafts acylation. The root cause often lies in the deactivation of the catalyst or suboptimal reaction conditions.[1]

Probable Causes & Solutions

IssueProbable CauseRecommended Action & Scientific Rationale
Catalyst Inactivity Moisture Contamination: Lewis acids like AlCl₃ are extremely hygroscopic and react violently with water, rendering them inactive.[1]Ensure Anhydrous Conditions: Use oven-dried glassware, anhydrous solvents, and freshly opened or purified reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Insufficient Catalyst Product Complexation: The ketone product forms a stable complex with the Lewis acid, effectively sequestering it from the catalytic cycle.[1][2]Use Stoichiometric Amounts: Unlike many catalytic reactions, Friedel-Crafts acylation often requires at least a stoichiometric equivalent of the Lewis acid relative to the acylating agent to drive the reaction to completion.
Suboptimal Temperature Low Activation Energy: The reaction may not have sufficient energy to proceed at a reasonable rate if the temperature is too low.Optimize Temperature: While initial addition of the catalyst should be done at low temperatures (0-5 °C) to control the exothermic reaction, the reaction may need to be warmed to room temperature or gently heated to proceed. Monitor progress via Thin Layer Chromatography (TLC).
Poor Reagent Quality Impurities in Starting Material: Impurities in the 2,2-dimethylchroman or the acylating agent can compete in side reactions.Purify Reagents: Consider distilling the 2,2-dimethylchroman and acetyl chloride before use. Ensure the purity of your solvent.
Q2: My TLC analysis shows multiple spots, indicating a mixture of products. What is the most likely side product?

The formation of multiple products typically points to issues with regioselectivity or incomplete reactions.

Primary Side Reaction: Isomer Formation

The most common side product is the isomeric 2,2-Dimethyl-8-acetylchroman .

  • Causality: The ether oxygen in the chroman ring is a strong ortho-, para-directing group. The desired product, 6-acetylchroman, results from acylation at the para position. However, acylation can also occur at the ortho position (C8), leading to the 8-acetyl isomer. Steric hindrance from the bulky 2,2-dimethyl group on the adjacent heterocyclic ring can disfavor ortho-substitution to some extent, but it often does not eliminate it completely.

Troubleshooting Workflow for Product Impurity

G Start Problem: Multiple Spots on TLC CheckSM 1. Check Starting Material Purity Start->CheckSM Is starting material pure? Isomer 2. Isomeric Side Product (8-acetylchroman) Start->Isomer Is main impurity a new product? Polyacylation 3. Polyacylation (unlikely but possible) Start->Polyacylation Sol_SM Solution: Purify starting material (distillation/chromatography) CheckSM->Sol_SM Sol_Isomer Solution: - Optimize temperature and solvent - Separate via column chromatography Isomer->Sol_Isomer Sol_Poly Solution: - Avoid excess acylating agent - Ensure reaction does not overheat Polyacylation->Sol_Poly G cluster_0 Desired Pathway (Para-attack) cluster_1 Side Reaction (Ortho-attack) Chroman1 2,2-Dimethylchroman Sigma1 Sigma Complex (Attack at C6) Chroman1->Sigma1 + Acylium Ion Product1 This compound (Desired Product) Sigma1->Product1 - H+ Chroman2 2,2-Dimethylchroman Sigma2 Sigma Complex (Attack at C8) Chroman2->Sigma2 + Acylium Ion Product2 2,2-Dimethyl-8-acetylchroman (Side Product) Sigma2->Product2 - H+ Acylium Acylium Ion Formation

References

Technical Support Center: Optimizing Reaction Conditions for 2,2-Dimethyl-6-acetylchroman Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,2-Dimethyl-6-acetylchroman. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this important synthetic transformation. Our goal is to equip you with the knowledge to not only successfully synthesize your target molecule but also to understand the critical parameters that govern the reaction's success.

Introduction to the Synthesis

The formation of this compound is most commonly achieved via a Friedel-Crafts acylation of a suitable 2,2-dimethylchroman precursor. This electrophilic aromatic substitution reaction is a robust method for introducing an acetyl group onto the aromatic ring of the chroman scaffold. The ether oxygen of the chroman ring is an activating group and directs the incoming electrophile to the ortho and para positions. Due to steric hindrance from the gem-dimethyl group at the C2 position and the substitution pattern of the aromatic ring, the acylation reaction is highly regioselective for the C6 position, which is para to the ether oxygen.

This guide will focus on the Friedel-Crafts acylation of 2,2-dimethylchroman using acetyl chloride and a Lewis acid catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method is the Friedel-Crafts acylation of 2,2-dimethylchroman with an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2]

Q2: Why is the acylation so regioselective for the C6 position?

A2: The ether oxygen atom in the chroman ring is an electron-donating group, which activates the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions. The C6 position is para to the ether oxygen, making it electronically favorable for substitution. The ortho positions (C5 and C7) are also activated, but the C8 position is already substituted as part of the fused ring system, and the C5 position is sterically hindered by the adjacent heterocyclic ring. Therefore, the C6 position is the most sterically accessible and electronically activated site for acylation.

Q3: Can I use other acylating agents besides acetyl chloride?

A3: Yes, other acylating agents can be used. Acetic anhydride is a common alternative to acetyl chloride.[2] The choice of acylating agent may influence the reaction conditions and the nature of the byproducts.

Q4: What are the key safety precautions for this reaction?

A4: Friedel-Crafts reactions have several inherent hazards. Aluminum chloride is a water-reactive and corrosive solid that reacts violently with water, releasing HCl gas. Acetyl chloride is also corrosive and lachrymatory. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. The workup procedure involves quenching the reaction with ice/water, which can be highly exothermic and should be performed slowly and with caution.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Possible Cause 1: Inactive Catalyst

  • Explanation: The Lewis acid catalyst, typically AlCl₃, is extremely sensitive to moisture.[3] Contamination with water will deactivate the catalyst, preventing the formation of the acylium ion necessary for the reaction to proceed.

  • Solution:

    • Use a fresh, unopened bottle of AlCl₃ if possible.

    • If using an older bottle, ensure it has been stored in a desiccator.

    • Handle the AlCl₃ quickly in a dry environment (e.g., a glove box or under a stream of inert gas).

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere before use.

    • Use anhydrous solvents.

Possible Cause 2: Insufficient Reaction Temperature or Time

  • Explanation: Like many chemical reactions, the Friedel-Crafts acylation has an activation energy barrier that must be overcome. If the reaction temperature is too low or the reaction time is too short, the reaction may not proceed to completion.

  • Solution:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • If the reaction is sluggish, consider gradually increasing the temperature. Be aware that higher temperatures can sometimes lead to increased byproduct formation.

    • Ensure the reaction is allowed to stir for a sufficient amount of time, as indicated by TLC analysis showing the consumption of the starting material.

Possible Cause 3: Poor Quality Starting Materials

  • Explanation: Impurities in the 2,2-dimethylchroman starting material or the acetyl chloride can interfere with the reaction.

  • Solution:

    • Ensure the purity of your starting materials. If necessary, purify the 2,2-dimethylchroman by distillation or column chromatography before use.

    • Use a freshly opened bottle or a recently distilled sample of acetyl chloride.

Problem 2: Formation of a Complex Mixture of Products

Possible Cause 1: Unwanted Side Reactions

  • Explanation: While Friedel-Crafts acylation is generally less prone to poly-substitution than alkylation, other side reactions can occur. At higher temperatures, there is a possibility of rearrangement or decomposition of the starting material or product.

  • Solution:

    • Maintain careful control over the reaction temperature. Running the reaction at a lower temperature for a longer period is often preferable to using a higher temperature.

    • The order of addition of reagents is critical. Typically, the Lewis acid and the acylating agent are combined first to form the acylium ion, followed by the slow addition of the aromatic substrate.

Possible Cause 2: Contamination

  • Explanation: Contaminants in the reaction mixture can lead to the formation of unexpected byproducts.

  • Solution:

    • Thoroughly clean and dry all glassware.

    • Use high-purity, anhydrous solvents and reagents.

Problem 3: Difficulty in Product Purification

Possible Cause: Incomplete Reaction

  • Explanation: If the reaction has not gone to completion, you will have a mixture of the starting material and the product. These may have similar polarities, making separation by column chromatography challenging.

  • Solution:

    • Before attempting a large-scale purification, optimize the reaction conditions on a smaller scale to drive the reaction to completion.

    • Use TLC to find an eluent system that provides good separation between the starting material and the product. A solvent system of ethyl acetate in hexanes is a good starting point.

Possible Cause: Formation of Closely-Related Byproducts

  • Explanation: The formation of regioisomers or other byproducts with similar physical properties to the desired product can complicate purification.

  • Solution:

    • Careful column chromatography with a shallow solvent gradient may be necessary.

    • Consider recrystallization as an alternative or additional purification step. The expected melting point of this compound is around 93°C.[4]

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for Friedel-Crafts acylation.[5][6] Optimization may be required for your specific setup and reagents.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
2,2-Dimethylchroman162.245.00 g30.8 mmolSubstrate
Acetyl Chloride78.502.66 mL (2.94 g)37.4 mmolAcylating Agent (1.2 equiv)
Aluminum Chloride (AlCl₃)133.344.93 g37.0 mmolCatalyst (1.2 equiv)
Dichloromethane (CH₂Cl₂)-100 mL-Anhydrous Solvent
Hydrochloric Acid (HCl)-~50 mL-6M solution for workup
Saturated Sodium Bicarbonate (NaHCO₃)-~50 mL-For washing
Brine-~50 mL-For washing
Anhydrous Magnesium Sulfate (MgSO₄)-As needed-For drying

Equipment:

  • Three-necked round-bottom flask (250 mL)

  • Dropping funnel

  • Reflux condenser with a drying tube (filled with CaCl₂)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Setup: Assemble the three-necked flask with the dropping funnel, reflux condenser, and a stopper. Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (4.93 g) and 50 mL of anhydrous dichloromethane. Stir the suspension under an inert atmosphere.

  • Formation of Acylium Ion: In the dropping funnel, prepare a solution of acetyl chloride (2.66 mL) in 20 mL of anhydrous dichloromethane. Add this solution dropwise to the stirred suspension of AlCl₃ in the flask over 15-20 minutes. It is normal for the mixture to warm up and for some HCl gas to be evolved.

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Prepare a solution of 2,2-dimethylchroman (5.00 g) in 30 mL of anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 10% ethyl acetate in hexanes eluent system). The reaction is complete when the starting material spot is no longer visible.

  • Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice (100 g) and 6M HCl (50 mL). This quenching process is highly exothermic and will release HCl gas. Perform this step in a well-ventilated fume hood.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Washing: Combine the organic layers and wash successively with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. The desired product, this compound, is a white solid.[4]

Expected Results:

  • Appearance: White crystalline solid.

  • Melting Point: 93 °C.[4]

  • Spectroscopic Data: The synthesized compound should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure. The data should be consistent with published values.[4]

Visualizing the Workflow

Reaction Mechanism

The reaction proceeds via a classic electrophilic aromatic substitution mechanism.

Reaction_Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation AcCl Acetyl Chloride (CH₃COCl) Acylium Acylium Ion ([CH₃C=O]⁺) AcCl->Acylium + AlCl₃ Chroman 2,2-Dimethylchroman AlCl3 AlCl₃ AlCl4 [AlCl₄]⁻ Intermediate Sigma Complex (Resonance Stabilized) Chroman->Intermediate + [CH₃C=O]⁺ Product This compound Intermediate->Product - H⁺ (with [AlCl₄]⁻) HCl HCl Catalyst_Regen AlCl₃

Caption: Friedel-Crafts Acylation Mechanism.

Troubleshooting Workflow

Troubleshooting_Workflow Start Experiment Start Problem Low/No Yield? Start->Problem CheckCatalyst Check Catalyst Activity & Handling Problem->CheckCatalyst Yes ComplexMixture Complex Mixture? Problem->ComplexMixture No CheckConditions Verify Reaction Time & Temperature CheckCatalyst->CheckConditions CheckPurity Assess Starting Material Purity CheckConditions->CheckPurity ControlTemp Optimize Temperature Control ComplexMixture->ControlTemp Yes PurificationIssue Purification Difficulty? ComplexMixture->PurificationIssue No CheckReagentOrder Confirm Reagent Addition Order ControlTemp->CheckReagentOrder CheckReagentOrder->PurificationIssue OptimizeTLC Optimize TLC Separation PurificationIssue->OptimizeTLC Yes Success Successful Synthesis PurificationIssue->Success No ConsiderRecrystal Consider Recrystallization OptimizeTLC->ConsiderRecrystal ConsiderRecrystal->Success Purity Purity Purity->ComplexMixture

Caption: Troubleshooting Decision Tree.

References

Troubleshooting stability and storage issues of acetylated chromans

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Acetylated Chromans

A Guide for Researchers on Ensuring Compound Integrity

Welcome to the technical support center for acetylated chromans. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to the common stability and storage challenges encountered when working with this important class of compounds. This resource moves beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your experiments.

Troubleshooting Guide: Real-Time Experimental Issues

This section addresses specific problems you might encounter during your work. Each answer provides a diagnostic workflow and corrective actions based on established scientific principles.

Q1: I'm observing a new, more polar peak in my HPLC analysis after storing my acetylated chroman in an aqueous buffer. What's happening?

This is a classic sign of hydrolysis, one of the most common degradation pathways for acetylated chromans. The acetyl ester group is susceptible to cleavage in the presence of water, especially at non-neutral pH.[1]

Diagnostic Workflow:

  • Hypothesize the Degradant: The likely degradation product is the corresponding chroman-ol (the deacetylated parent molecule) and acetic acid. This new molecule will be more polar and thus have a shorter retention time on a reverse-phase HPLC column.

  • Confirm Identity with LC-MS: The most definitive way to identify the new peak is by Liquid Chromatography-Mass Spectrometry (LC-MS).[2] The mass of the new peak should correspond to the molecular weight of the deacetylated chroman.

  • Perform a Forced Degradation Study: Intentionally subject a fresh sample of your compound to mild acidic or basic conditions (e.g., 0.01 M HCl or 0.01 M NaOH) for a short period.[3] If the new peak in your original sample matches the primary peak generated in the forced degradation study, it strongly confirms hydrolysis.

Corrective Actions:

  • pH Control: Maintain your buffer as close to neutral pH (6.8-7.4) as possible, as both acidic and basic conditions can catalyze hydrolysis.[1]

  • Aprotic Solvents for Storage: For long-term storage, dissolve your compound in an anhydrous, aprotic solvent like DMSO or DMF and store it as frozen aliquots.[4]

  • Prepare Aqueous Solutions Fresh: Prepare aqueous solutions immediately before your experiment to minimize the time the compound is exposed to water.

Q2: My compound's purity is decreasing over time, but the new impurity peak is less polar than the parent compound. What could be the cause?

The appearance of a less polar impurity often suggests an oxidation event. The chroman ring system, particularly at the benzylic position of the heterocyclic ring, is susceptible to oxidation, which can lead to the formation of a chroman-4-one derivative.[5]

Diagnostic Workflow:

  • Hypothesize the Degradant: Oxidation of the chroman ring can introduce a ketone functional group, increasing the compound's planarity and often its non-polarity, leading to a longer retention time in reverse-phase HPLC.

  • Confirm Identity with LC-MS: Analyze the degraded sample by LC-MS. Look for a mass increase corresponding to the addition of an oxygen atom (+16 Da) or the loss of two hydrogen atoms (-2 Da) and the addition of an oxygen atom (+14 Da total).

  • Forced Oxidation Study: Treat a fresh sample with a mild oxidizing agent, such as 0.1% hydrogen peroxide, for a few hours.[6] Compare the resulting chromatogram with your degraded sample. A match strongly indicates oxidation.

Corrective Actions:

  • Inert Atmosphere: When storing the solid compound or solutions, purge the container with an inert gas like argon or nitrogen to displace oxygen.[4]

  • Use Antioxidants: For solution-based assays, consider the compatibility of adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT), if it does not interfere with your experiment.

  • Degas Solvents: Before preparing solutions, degas the solvents (especially aqueous buffers) to remove dissolved oxygen.

Q3: The biological activity of my acetylated chroman is inconsistent between experiments, even with freshly prepared solutions. Could this be a stability issue?

Yes, inconsistent results are a key indicator of compound instability within the assay itself.[1] Degradation can occur rapidly under specific experimental conditions, leading to a lower effective concentration of your active compound and poor reproducibility.[1]

Diagnostic Workflow:

  • Assess Stability in Assay Medium: Incubate your compound in the complete assay medium (including cells, microsomes, or other biological components) for the full duration of your experiment. Take samples at different time points (e.g., 0, 2, 6, 24 hours) and analyze them by HPLC to quantify the remaining parent compound.

  • Evaluate Non-Specific Binding: The compound might be adsorbing to plasticware (e.g., microplates, pipette tips). This can be checked by quantifying the compound in solution at the beginning and end of an incubation in the assay vessel without any biological components.

  • Review Assay Components: Some media components, like reducing agents (e.g., DTT) or certain buffers, can react with your compound.[1]

Corrective Actions:

  • Optimize Assay Conditions: If degradation is observed, try to shorten incubation times or lower the temperature, if the experimental design permits.

  • Change Plate Material: If adsorption is an issue, consider using low-binding plates or adding a small percentage of a non-ionic surfactant (e.g., Tween-20) to the medium, if compatible with your assay.

  • Pre-screen for Additive Compatibility: Before running a full experiment, test the stability of your compound in the presence of individual, potentially reactive assay components.

Visualizing the Problem: Degradation Pathways

To better understand the chemical changes discussed, the following diagram illustrates the primary degradation pathways for a generic acetylated chroman.

G cluster_main Acetylated Chroman (Parent Compound) cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway A Generic Acetylated Chroman (Stable Form) B Chroman-ol (Deacetylated Product) + Acetic Acid A->B H₂O (Acid/Base Catalyzed) C Chroman-4-one (Oxidized Product) A->C O₂ / ROS (Light/Heat Accelerated)

Caption: Primary degradation pathways for acetylated chromans.

Frequently Asked Questions (FAQs)

Storage & Handling
  • Q: What are the ideal long-term storage conditions for solid acetylated chromans?

    • A: Solid compounds should be stored in tightly sealed, opaque containers to protect from light and moisture. For maximum stability, store at low temperatures, such as in a refrigerator (2-8 °C) or freezer (-20 °C), under an inert atmosphere (argon or nitrogen).[4]

  • Q: How should I prepare and store stock solutions?

    • A: Prepare concentrated stock solutions in a high-quality, anhydrous aprotic solvent such as DMSO or DMF. Divide the stock solution into smaller, single-use aliquots in tightly sealed vials to minimize freeze-thaw cycles and exposure to atmospheric moisture. Store these aliquots at -20°C or -80°C.[4]

  • Q: Does exposure to light affect the stability of acetylated chromans?

    • A: Yes, many chroman derivatives are sensitive to light. Photodegradation can occur, often leading to oxidation or other complex reactions.[4] Always store both solid materials and solutions in amber vials or protect them from light by wrapping containers in aluminum foil.

Stability & Degradation
  • Q: What is a "stability-indicating method," and why is it important?

    • A: A stability-indicating analytical method, typically an HPLC method, is one that can accurately separate and quantify the intact parent drug from all its potential degradation products without interference.[3] This is crucial because it allows you to accurately measure the true concentration of your active compound over time, ensuring the degradation products are not co-eluting and artificially inflating the parent peak area.

  • Q: How much degradation is considered significant in a stability study?

    • A: According to ICH guidelines for pharmaceutical stability testing, a "significant change" is generally defined as a 5% change from the initial assay value.[3] For research purposes, the acceptable level of degradation depends on the specific application, but maintaining >95% purity is a common goal.

Data Summary: Storage Recommendations

This table provides a quick reference for recommended storage conditions.

Form Container Temperature Atmosphere Light Key Considerations
Solid Tightly sealed, opaque glass vial-20°C to 4°CInert (Argon or Nitrogen)Protect from lightMinimizes hydrolysis and oxidation.
Stock Solution (Aprotic Solvent, e.g., DMSO) Tightly sealed, amber glass vial-20°C or -80°CInert (Argon or Nitrogen)Protect from lightAliquot to avoid freeze-thaw cycles.
Working Solution (Aqueous Buffer) Sterile, sealed tube or vial2-8°C (short-term)NormalProtect from lightPrepare fresh before each experiment.

Key Experimental Protocols

Here are detailed methodologies for essential stability assessment experiments.

Protocol 1: HPLC Method for Stability Assessment

This protocol provides a general reverse-phase HPLC method suitable for monitoring the purity of many acetylated chromans. Note: This method must be optimized for your specific compound.

  • Instrumentation & Columns:

    • HPLC system with UV detector.

    • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Filter and degas both mobile phases before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: Scan for the compound's λmax (e.g., 280 nm is a good starting point for chromans).

    • Gradient Program (Example):

      Time (min) % Mobile Phase B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

  • Sample Preparation:

    • Dilute your stock solution to a final concentration of ~0.5 mg/mL using a 50:50 mixture of Mobile Phase A and B.

  • System Suitability:

    • Before running samples, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2%.

  • Data Analysis:

    • Calculate the purity of your compound using the area percent method, assuming all components have a similar response factor at the chosen wavelength.

    • Purity (%) = (Area of Parent Peak / Total Area of All Peaks) x 100.

Protocol 2: Forced Degradation (Stress Testing) Study

This study is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[3]

  • Stock Solution Preparation: Prepare a stock solution of your acetylated chroman at 1 mg/mL in acetonitrile or methanol.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Include a control sample (1 mL stock + 1 mL diluent).

    • Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 4 hours.

    • Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 2 hours.

    • Oxidation: 3% H₂O₂. Incubate at room temperature for 6 hours.

    • Thermal Stress: Heat the solid compound at 80°C for 24 hours, then dissolve for analysis.

    • Photolytic Stress: Expose the solution to a photostability chamber (ICH Q1B conditions) for 24 hours.

  • Sample Neutralization & Analysis:

    • After incubation, cool the samples to room temperature.

    • Neutralize the acid-stressed sample with an equivalent amount of 0.1 M NaOH, and the base-stressed sample with 0.1 M HCl.

    • Dilute all samples to an appropriate concentration (~50 µg/mL) with the mobile phase.

    • Analyze all samples by the developed HPLC method (Protocol 1) and by LC-MS to identify the mass of any new peaks.

  • Evaluation:

    • Aim for 5-20% degradation of the parent compound.[3] If degradation is too rapid or too slow, adjust the incubation time or temperature accordingly.

    • Confirm that your HPLC method can resolve the parent peak from all major degradation peaks generated under these stress conditions.

Troubleshooting Workflow Diagram

This flowchart provides a logical sequence of steps to follow when investigating a potential stability issue.

G cluster_investigation Investigation Phase cluster_identification Identification Phase cluster_action Action Phase start Inconsistent Results or Unexpected Analytical Data check_purity Q: Is the starting material pure? A: Analyze by HPLC-UV. start->check_purity check_storage Q: Were storage conditions ideal? A: Review temperature, light, moisture exposure. check_purity->check_storage If pure check_assay_stability Q: Is the compound stable in the assay? A: Incubate in medium, analyze over time. check_storage->check_assay_stability If conditions were correct id_degradant Q: What is the impurity? A: Analyze by LC-MS to get mass. check_assay_stability->id_degradant If instability is suspected force_degradation Q: Can the impurity be reproduced? A: Perform forced degradation study. id_degradant->force_degradation optimize_storage Implement Corrective Actions: - Store at -20°C under Argon - Use aprotic solvents - Prepare fresh solutions force_degradation->optimize_storage If degradant is identified

Caption: A logical workflow for troubleshooting stability issues.

References

Technical Support Center: Column Chromatography Purification of 2,2-Dimethyl-6-acetylchroman

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,2-Dimethyl-6-acetylchroman. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into column chromatography techniques. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your purification process is both efficient and reproducible.

Introduction: The Importance of Purity

This compound is a key chemical entity whose utility in research and development hinges on its purity.[1][2] Column chromatography is a fundamental and powerful technique for isolating this compound from reaction byproducts and starting materials.[3] Success, however, depends on a nuanced understanding of the molecule's properties and the chromatographic principles at play. This guide provides a self-validating framework for your purification workflow.

Core Principles: Tailoring Chromatography to this compound

The molecular structure of this compound—featuring a moderately polar acetyl group and an ether linkage within the chroman ring, combined with a nonpolar hydrocarbon backbone—makes it an ideal candidate for normal-phase chromatography.[2][4]

  • Stationary Phase: The stationary phase is the solid adsorbent packed into the column. For this application, silica gel (SiO₂) is the industry standard. Its polar surface, rich in silanol (Si-OH) groups, interacts with the polar functionalities of your target molecule.[4][5]

  • Mobile Phase: The mobile phase, or eluent, is the solvent that flows through the column, carrying the sample with it.[3] In normal-phase chromatography, a non-polar mobile phase is used.[4][6] By gradually increasing the polarity of the mobile phase, we can selectively coax our compound off the silica gel and into our collection flasks.

Experimental Workflow Overview

The purification process follows a logical sequence designed to maximize purity and yield. Each step is critical for a successful outcome.

workflow cluster_prep Phase 1: Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Isolation TLC TLC Analysis for Solvent Optimization SamplePrep Sample Preparation (Dry or Wet Loading) TLC->SamplePrep Packing Column Packing (Slurry Method) SamplePrep->Packing Loading Sample Loading Packing->Loading Elution Elution (Isocratic or Gradient) Loading->Elution Collection Fraction Collection Elution->Collection FractionTLC TLC Analysis of Fractions Collection->FractionTLC Pooling Pooling Pure Fractions & Solvent Evaporation FractionTLC->Pooling Final Pure Product Pooling->Final

Caption: Overall workflow for the purification of this compound.

Detailed Methodologies

Thin-Layer Chromatography (TLC) for Solvent System Optimization

Before committing your entire sample to a large column, you must first identify the optimal mobile phase using TLC. The goal is to find a solvent system where the this compound has a Retention Factor (Rf) of approximately 0.2-0.4.[7] This Rf value suggests that the compound will interact sufficiently with the silica gel for separation to occur without requiring excessively large volumes of solvent for elution.

Protocol:

  • Spot a small amount of your crude reaction mixture onto a TLC plate.

  • Develop the plate in a chamber containing a pre-determined mixture of a non-polar solvent (e.g., Hexane or Heptane) and a polar solvent (e.g., Ethyl Acetate or Dichloromethane).[8]

  • Visualize the spots under a UV lamp.

  • Calculate the Rf value: Rf = (Distance traveled by compound) / (Distance traveled by solvent front).

  • Adjust the solvent ratio until the desired Rf is achieved. Increasing the proportion of the polar solvent will increase the Rf value.

Solvent System (Hexane:Ethyl Acetate)Typical Rf for TargetObservation
95:5~0.1Compound is strongly adsorbed. Increase polarity.
90:10 ~0.25 Good starting point for column chromatography.
80:20~0.5Compound may elute too quickly, risking co-elution with non-polar impurities.
70:30>0.7Too polar. Poor separation from the solvent front is likely.
Column Preparation and Sample Loading

A well-packed column is non-negotiable for good separation. The slurry packing method is superior as it minimizes the chances of air bubbles and channels forming.[9]

Protocol for Slurry Packing:

  • Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[3][10]

  • In a beaker, create a slurry by mixing silica gel with your initial, least polar eluting solvent (e.g., Hexane:Ethyl Acetate 95:5).[9] The consistency should be like a milkshake.

  • Pour the slurry into the column. Gently tap the column to ensure even packing.[3]

  • Open the stopcock to drain the excess solvent, ensuring the solvent level never drops below the top of the silica bed. A dry column will crack and become useless.[3][10]

Sample Loading:

  • Wet Loading: Dissolve the crude sample in the minimum amount of the mobile phase and carefully pipette it onto the top of the silica bed.[11] This is suitable for samples that are readily soluble.

  • Dry Loading: If your sample is not very soluble in the starting eluent, dissolve it in a different, volatile solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder.[9][11] Carefully add this powder to the top of the packed column. This technique often results in sharper bands and better separation.[11]

Elution and Fraction Collection

Elution is the process of passing the mobile phase through the column to separate the components.

  • Isocratic Elution: Using a single, constant solvent composition (e.g., 90:10 Hexane:EtOAc) throughout the entire process. This is simpler but may not be effective if impurities have polarities very close to your product.

  • Gradient Elution: Gradually increasing the polarity of the mobile phase over time (e.g., starting with 95:5, then moving to 90:10, then 85:15).[8] This is highly effective for separating complex mixtures, as it elutes less polar compounds first, followed by your target compound, and finally the more polar impurities.

Protocol:

  • Begin eluting with the chosen solvent system, applying gentle positive pressure if necessary (for flash chromatography).[11]

  • Collect the eluent in small, numbered fractions (e.g., 10-20 mL each in test tubes).[3]

  • Systematically spot every few fractions on a TLC plate to monitor the elution of your compound.

  • Once the pure fractions have been identified by TLC, combine them in a larger flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

Troubleshooting Guide & FAQs

Even with a robust protocol, challenges can arise. This section addresses common issues in a direct question-and-answer format.

Frequently Asked Questions

Q1: My compound is not coming off the column. What should I do?

  • A1: This is a classic sign that your mobile phase is not polar enough. The compound is too strongly adsorbed to the silica gel.

    • Solution: Gradually increase the percentage of the polar solvent in your eluent. For example, if you are using 90:10 Hexane:Ethyl Acetate, switch to an 85:15 or 80:20 mixture. This will increase the mobile phase's eluting power and move your compound down the column.[12]

Q2: My compound eluted immediately in the first few fractions with impurities. Why?

  • A2: Your mobile phase was too polar to begin with. Your compound had minimal interaction with the stationary phase and was flushed out with the solvent front.[12]

    • Solution: You will need to repeat the column. Start with a much less polar solvent system (e.g., 98:2 Hexane:Ethyl Acetate) and perform a slow gradient elution. Always re-verify your optimal Rf with TLC before starting.

Q3: The separation is poor, and all my fractions seem to be mixed. What went wrong?

  • A3: This common problem can have several causes.

    • Cause 1: Column Overloading. You loaded too much crude material for the amount of silica used. A general rule is to use a silica-to-sample weight ratio of at least 30:1 for simple separations and up to 100:1 for difficult ones.

    • Cause 2: Poorly Packed Column. Channels or cracks in the silica bed allow the sample to travel unevenly, leading to broad, overlapping bands.[10]

    • Cause 3: Inappropriate Solvent System. The chosen eluent may not have been selective enough to resolve your compound from a close-running impurity.

    • Solution: Address each potential cause. Use less sample, take greater care in packing the column, and spend more time optimizing the solvent system with TLC before scaling up.

Q4: I see streaking or "tailing" of my compound's band on the column. How can I fix this?

  • A4: Tailing can indicate several issues, often related to secondary interactions or solubility.

    • Cause 1: Acidity of Silica Gel. Standard silica gel is slightly acidic and can interact strongly with certain functional groups, including ketones, leading to tailing.[13]

    • Cause 2: Poor Solubility. The compound may be partially precipitating on the column if its solubility in the mobile phase is low.[12]

    • Solution: To counteract the acidity of the silica, you can add a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent. This deactivates the acidic silanol sites and often results in sharper peaks.[14] If solubility is the issue, try a different solvent system (e.g., substituting dichloromethane for ethyl acetate) where your compound dissolves better.

Troubleshooting Decision Tree

troubleshooting cluster_elution Elution Issues cluster_separation Separation Quality start Problem Encountered no_elution No Elution start->no_elution too_fast Elutes Too Fast start->too_fast poor_sep Poor Separation (Mixed Fractions) start->poor_sep tailing Band Tailing/ Streaking start->tailing sol_polarity_inc Solution: Increase Eluent Polarity no_elution->sol_polarity_inc Cause: Eluent not polar enough sol_polarity_dec Solution: Decrease Eluent Polarity too_fast->sol_polarity_dec Cause: Eluent too polar sol_repack Solution: - Use less sample - Repack column - Re-optimize solvent poor_sep->sol_repack Cause: - Overloaded - Poor packing - Bad solvent choice sol_modifier Solution: - Add triethylamine to eluent - Try different solvent system tailing->sol_modifier Cause: - Acidic silica - Poor solubility

Caption: A decision tree for troubleshooting common column chromatography problems.

References

Preventing byproduct formation in chroman synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Chroman Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of common byproducts during the synthesis of chroman and its derivatives. The chroman scaffold is a privileged structure found in numerous bioactive compounds, making its efficient and clean synthesis a critical task in medicinal chemistry and materials science.[1][2] This resource provides in-depth, mechanistically-grounded solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a complex mixture of products. Where do I start with troubleshooting?

A1: A complex product mixture indicates a lack of selectivity or the presence of competing reaction pathways. The first step is to systematically identify the major byproducts using techniques like NMR, LC-MS, and GC-MS. Once identified, you can diagnose the root cause. A logical troubleshooting workflow can help narrow down the possibilities.

G cluster_causes Potential Root Causes start Unwanted Byproduct Observed char Characterize Byproduct (NMR, LC-MS, GC-MS) start->char identify Identify Structure (e.g., Isomer, Dimer, Elimination Product) char->identify isomer Isomeric Byproduct identify->isomer Regio-/Stereo- selectivity Issue elimination Elimination/Dehydration identify->elimination Unstable Intermediate dimer Dimerization/Self-Condensation identify->dimer High Concentration/ Reactive Substrate reagent Reagent-Derived Byproduct identify->reagent e.g., Mitsunobu Byproducts guide_metal guide_metal isomer->guide_metal See Guide: Transition-Metal Catalysis guide_acid guide_acid elimination->guide_acid See Guide: Acid-Catalyzed Reactions guide_general guide_general dimer->guide_general See General Troubleshooting guide_mitsunobu guide_mitsunobu reagent->guide_mitsunobu See Guide: Mitsunobu Reaction

Caption: General troubleshooting workflow for byproduct analysis.

Q2: I'm observing poor regioselectivity in my cyclization reaction, leading to a mixture of 5-exo-dig and 6-endo-dig products (benzofurans and chromenes). How can I favor the desired chroman scaffold?

A2: The competition between 5-exo and 6-endo cyclization is a common challenge, particularly in the synthesis of 2H-chromenes from propargyl phenols. The outcome is often dictated by the catalytic system. While Baldwin's rules can offer guidance, the coordination of the metal catalyst often overrides these predictions.

For instance, in iron(III) chloride-catalyzed cyclizations of 2-propargylphenols, the addition of an aniline additive was found to significantly favor the 6-endo-dig pathway, leading to the desired chromene.[3] Without the additive, mixtures containing the five-membered benzofuran ring are more common.

Troubleshooting Steps:

  • Catalyst System Modification: If using a general Lewis or Brønsted acid, consider switching to a metal catalyst known to favor 6-endo cyclization. For example, certain gold and iron catalysts have shown high selectivity for chromene formation.[3]

  • Additive Screening: Introduce additives that can modulate the catalyst's behavior. In the case of FeCl₃, aniline proved effective. For other systems, a screen of Lewis basic additives may be necessary.

  • Substrate Modification: The electronic and steric properties of the substrate can influence the cyclization pathway. Modifying substituents on the phenol or the alkyne can sometimes tip the balance in favor of the desired product.

Troubleshooting Guide by Reaction Type

Guide 1: Acid-Catalyzed Annulation & Cyclization

Acid-catalyzed reactions, such as the annulation of o-hydroxy benzylic alcohols with alkenes, are powerful but can be plagued by byproducts arising from carbocation intermediates.

Issue: Formation of Elimination Byproducts (Styrenes)

In the Brønsted acid-catalyzed synthesis of chromans from benzylic alcohols, the key intermediate is a benzyl cation. If this cation is not efficiently trapped by the alkene, it can undergo elimination (proton loss) to form a styrene derivative, which is a common byproduct. This is particularly problematic for substrates that form less stable carbocations.[4]

G cluster_main Desired Pathway cluster_side Side Reaction Pathway start Benzylic Alcohol cation Benzyl Cation Intermediate start->cation H⁺ add Alkene Addition cation->add cation_side Benzyl Cation Intermediate cyclize Intramolecular Friedel-Crafts add->cyclize product Chroman Product cyclize->product elimination Elimination (-H⁺) cation_side->elimination byproduct Styrene Byproduct elimination->byproduct

Caption: Competing pathways in acid-catalyzed chroman synthesis.

Causality & Prevention:

  • Cation Instability: Substrates with alkyl groups or no substituent at the benzylic position (e.g., the 4-position of the resulting chroman) form less stable carbocations, leading to lower yields and more elimination byproducts.[4] In contrast, aryl or alkynyl substituents stabilize the cation, favoring the desired reaction pathway.

  • Reaction Conditions:

    • Temperature: Higher temperatures can favor elimination. Running the reaction at 0 °C or room temperature is often optimal.

    • Catalyst Choice: A highly acidic catalyst can promote unwanted side reactions. Using a milder Brønsted acid like triflimide (Tf₂NH) at low catalytic loading (e.g., 5 mol%) can provide the necessary activation without excessive byproduct formation.[4]

    • Solvent: A non-coordinating solvent like dichloromethane (DCM) is often preferred to avoid solvent-cation interactions that could impede the desired reaction.[4]

Protocol: Triflimide-Catalyzed Synthesis of 4-Phenylchroman

This protocol illustrates the synthesis of 2,2-dimethyl-4-phenylchroman, highlighting steps to minimize elimination byproducts.[4]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(hydroxy(phenyl)methyl)phenol (1.0 equiv).

  • Solvent Addition: Dissolve the starting material in dry dichloromethane (DCM).

  • Reagent Addition: Add the alkene (e.g., methallyltrimethylsilane, 1.5 equiv) dropwise at room temperature.

  • Catalyst Initiation: Add a pre-prepared solution of triflimide in DCM (0.125 M, 5 mol %) dropwise to the stirring mixture. Insight: Low catalyst loading and controlled addition prevent localized high concentrations of acid, which can promote side reactions.

  • Monitoring: Allow the reaction to stir at room temperature for 2 hours. Monitor progress by TLC. Insight: Avoid prolonged reaction times, which can lead to product degradation or further side reactions.

  • Quenching: Upon completion, quench the reaction with a saturated NaHCO₃ solution to neutralize the acid catalyst.

  • Workup & Purification: Extract the biphasic solution with DCM. Dry the combined organic layers over Na₂SO₄, concentrate, and purify by flash column chromatography.

Guide 2: Base-Catalyzed Synthesis of Chroman-4-ones

The synthesis of chroman-4-ones from 2'-hydroxyacetophenones and aldehydes is a common transformation, often catalyzed by a base. A significant challenge here is the self-condensation of the aldehyde.

Issue: Aldehyde Self-Condensation Byproducts

When synthesizing 2-alkyl-chroman-4-ones, especially with electron-donating groups on the 2'-hydroxyacetophenone, the reaction can be sluggish. This provides an opportunity for the aldehyde to undergo base-catalyzed self-condensation (an aldol reaction), which complicates purification and significantly lowers the yield of the desired chroman-4-one.[5]

Causality & Prevention:

  • Substrate Reactivity: Electron-donating groups on the 2'-hydroxyacetophenone decrease the acidity of the phenolic proton and the reactivity of the ketone, slowing the desired intramolecular cyclization. This gives the aldehyde more time to react with itself. Conversely, electron-deficient 2'-hydroxyacetophenones typically give higher yields.[5]

  • Reaction Conditions:

    • Slow Addition: Adding the aldehyde slowly to the reaction mixture can keep its instantaneous concentration low, disfavoring the second-order self-condensation reaction relative to the desired reaction with the acetophenone.

    • Base Selection: The choice and amount of base are critical. A strong base can accelerate both the desired reaction and the side reaction. Screening bases (e.g., DIPA, pyrrolidine, K₂CO₃) and their stoichiometry is recommended.

    • Temperature Control: While microwave heating can accelerate these reactions, it may also promote byproduct formation.[5] A systematic variation of temperature should be performed to find an optimal balance between reaction rate and selectivity.

Substituent on 2'-Hydroxyacetophenone Typical Yield of Chroman-4-one Primary Challenge Reference
Electron-deficient (e.g., -Br, -Cl)High (up to 88%)Generally straightforward[5]
Electron-donating (e.g., -OMe, -Me)Low (e.g., 17%)Aldehyde self-condensation[5]
Guide 3: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for forming C-O bonds with inversion of stereochemistry, often used for intramolecular cyclization to form chromans.[6] However, it is notorious for its purification challenges due to stoichiometric byproducts.

Issue: Removal of Triphenylphosphine Oxide (TPPO) and Hydrazine Byproducts

The two major byproducts of a standard Mitsunobu reaction are triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate (e.g., diethyl hydrazodicarboxylate). Both can be difficult to separate from the desired product, especially on a large scale.[7][8]

Causality & Prevention:

  • Stoichiometric Reagents: The reaction requires stoichiometric amounts of triphenylphosphine (PPh₃) and an azodicarboxylate like DEAD or DIAD, which are converted into the aforementioned byproducts.

  • Strategic Reagent Selection:

    • Modified Azodicarboxylates: To simplify the removal of the hydrazine byproduct, alternatives to DEAD/DIAD have been developed. Di-(4-chlorobenzyl)azodicarboxylate (DCAD) is a crystalline solid, and its reduced form can be easily removed by filtration.[8]

    • Polymer-Supported Reagents: Using a polymer-supported triphenylphosphine allows the resulting TPPO to be removed by simple filtration.[8]

    • Phosphorane Ylides: Reagents like (cyanomethylene)tributylphosphorane (CMBP) combine the function of the phosphine and the azodicarboxylate into a single molecule. The byproducts, acetonitrile and tributylphosphine oxide, can be easier to remove.[8]

Issue: Azodicarboxylate Acts as the Nucleophile

A common side reaction occurs when the azodicarboxylate (e.g., DEAD) attacks the activated alcohol-phosphine complex instead of the intended nucleophile (in this case, the phenolic oxygen). This leads to the formation of a hydrazine-ether byproduct.

Causality & Prevention:

  • Nucleophile Acidity: This side reaction is prevalent when the intended nucleophile is not sufficiently acidic. For phenols, this is less of an issue than for many other nucleophiles, but it's a critical parameter to consider. The pKa of the nucleophile should generally be less than 13.[6][8]

  • Reaction Conditions:

    • Order of Addition: The standard and recommended order is to have the alcohol, nucleophile (phenol), and phosphine in solution before slowly adding the azodicarboxylate at a low temperature (e.g., 0 °C).[9] This ensures the phosphonium salt of the alcohol forms in the presence of the desired nucleophile, maximizing the chance for the correct reaction.

References

Technical Support Center: Scaling Up the Synthesis of 2,2-Dimethyl-6-acetylchroman for Lab Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,2-Dimethyl-6-acetylchroman. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the lab-scale production of this valuable chroman derivative. Our focus is on providing practical, field-proven insights to ensure the successful and efficient synthesis of your target compound.

I. Overview of the Synthesis

The most common and direct route to synthesizing this compound is through the Friedel-Crafts acylation of 2,2-dimethylchroman.[1] This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring of the chroman scaffold.[1][2][3] The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), and uses an acylating agent like acetyl chloride or acetic anhydride.[2]

The success of this synthesis hinges on careful control of reaction conditions to favor the desired mono-acylated product and minimize side reactions. The electron-donating nature of the chroman ring system activates it towards electrophilic attack, but can also predispose it to challenges such as polysubstitution if not properly managed.[4]

II. Experimental Workflow

The following diagram outlines the general workflow for the synthesis of this compound, from starting materials to the purified final product.

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Work-up & Isolation cluster_2 Purification & Analysis Start 2,2-Dimethylchroman Acetyl Chloride Aluminum Chloride Reaction Friedel-Crafts Acylation (Anhydrous Conditions) Start->Reaction Inert Solvent (e.g., DCM) Quench Quench with Ice/HCl Reaction->Quench Extraction Organic Extraction (e.g., Ethyl Acetate) Quench->Extraction Washing Wash with NaHCO₃ & Brine Extraction->Washing Drying Dry over Na₂SO₄ Washing->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Column Chromatography (Silica Gel) Concentration->Purification Analysis Characterization (NMR, IR, MS) Purification->Analysis Final_Product Final Product Analysis->Final_Product Pure this compound

Caption: Workflow for the synthesis of this compound.

III. Detailed Experimental Protocol

This protocol is a general guideline for the synthesis of this compound. Optimization may be necessary based on your specific laboratory conditions and reagent purity.

Materials:

  • 2,2-Dimethylchroman

  • Acetyl chloride (or acetic anhydride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) to anhydrous DCM.

    • Cool the suspension to 0 °C in an ice bath.

  • Addition of Reagents:

    • Slowly add acetyl chloride (1.1 eq) to the stirred suspension of AlCl₃ in DCM.

    • After the addition is complete, allow the mixture to stir at 0 °C for 15-20 minutes.

    • In a separate flask, dissolve 2,2-dimethylchroman (1.0 eq) in anhydrous DCM.

    • Add the solution of 2,2-dimethylchroman dropwise to the reaction mixture via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to stir at 0 °C to room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[5]

  • Work-up:

    • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

    • Stir vigorously until the solid aluminum salts dissolve.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).[6][7]

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.[8][9]

IV. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound.

Q1: My reaction yield is very low. What are the potential causes and how can I improve it?

A1: Low yields in Friedel-Crafts acylation can stem from several factors.[4] Here's a breakdown of common culprits and their solutions:

Potential Cause Explanation Recommended Solution
Catalyst Inactivity Aluminum chloride is extremely hygroscopic and reacts with moisture, rendering it inactive.[4]Ensure all glassware is flame-dried before use. Use freshly opened, high-purity anhydrous aluminum chloride. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Insufficient Catalyst The product ketone can form a complex with the Lewis acid catalyst, effectively removing it from the reaction.[1] Therefore, a stoichiometric amount of the catalyst is often required.[1]Use at least a stoichiometric amount of AlCl₃ relative to the acylating agent. A slight excess (e.g., 1.2 equivalents) is often beneficial.
Sub-optimal Reaction Temperature While some Friedel-Crafts reactions require heating, acylation of activated rings like 2,2-dimethylchroman can often proceed at lower temperatures. Excessively high temperatures can lead to side reactions and decomposition.[4]Start the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction by TLC to determine the optimal reaction time and temperature.
Poor Quality Reagents Impurities in the starting materials (2,2-dimethylchroman or acetyl chloride) can interfere with the reaction.Use purified starting materials. Acetyl chloride should be freshly distilled if its purity is questionable.

Q2: I am observing the formation of multiple products in my reaction mixture. What could be the reason and how can I improve selectivity?

A2: The formation of multiple products is a common challenge, often due to polysubstitution or side reactions.

Potential Cause Explanation Recommended Solution
Polysubstitution The chroman ring is activated, and while the first acyl group is deactivating, a second acylation can sometimes occur, especially with an excess of the acylating agent or at higher temperatures.[4]Use a stoichiometric amount or a slight excess of the acylating agent (e.g., 1.1 equivalents). Maintain a low reaction temperature (0 °C to room temperature). Add the 2,2-dimethylchroman solution slowly to the acylium ion complex to maintain a low concentration of the activated substrate.
Isomeric Products While acylation is expected to occur at the 6-position due to steric and electronic factors, minor amounts of other isomers may form.Purification by column chromatography is crucial for isolating the desired 6-acetyl isomer. Careful selection of the eluent system can improve the separation of isomers.
Side Reactions The Lewis acid can catalyze other reactions, such as cleavage of the chroman ring, particularly under harsh conditions.Use the mildest possible reaction conditions (low temperature, shorter reaction time) that still allow for the consumption of the starting material.

Q3: The work-up of my reaction is problematic, with the formation of an emulsion or difficulty in separating the layers. What can I do?

A3: Emulsions during the work-up of Friedel-Crafts reactions are often due to the presence of aluminum salts.

Potential Cause Explanation Recommended Solution
Incomplete Hydrolysis of Aluminum Salts The aluminum salts formed during the reaction can be gelatinous and lead to emulsions.Quench the reaction mixture by pouring it slowly into a vigorously stirred mixture of ice and concentrated HCl. The acid helps to dissolve the aluminum salts.
Insufficient Washing Residual acidic or basic components can contribute to emulsion formation.Ensure thorough washing of the organic layer with water, saturated sodium bicarbonate solution, and brine. Adding a small amount of brine during the initial aqueous washes can sometimes help to break up emulsions.
Vigorous Shaking Overly aggressive shaking of the separatory funnel can create stable emulsions.Use a gentle swirling or inverting motion for mixing the layers instead of vigorous shaking.

Q4: My purified product still shows impurities by NMR. What are the likely contaminants and how can I remove them?

A4: Common impurities after initial purification include starting material, isomers, and residual solvents.

Potential Cause Explanation Recommended Solution
Incomplete Reaction Unreacted 2,2-dimethylchroman may co-elute with the product if their polarities are similar.Optimize the reaction conditions to ensure complete consumption of the starting material. Use a less polar eluent system during column chromatography to better separate the non-polar starting material from the more polar ketone product.
Co-eluting Isomers Positional isomers of the acetylated product may have very similar polarities, making them difficult to separate by standard column chromatography.Use a high-performance liquid chromatography (HPLC) system for better separation if high purity is required. Alternatively, try different solvent systems for column chromatography or use a longer column.
Residual Solvents Solvents used in the reaction or purification (e.g., DCM, ethyl acetate, hexane) may be present in the final product.Dry the purified product under high vacuum for an extended period. For high-boiling point solvents, co-evaporation with a lower-boiling point solvent can be effective.

V. References

  • Sigma-Aldrich. Friedel–Crafts Acylation. Available from: --INVALID-LINK--

  • Synthesis of new 2,2-dimethyl-2H-chromen derivatives as potential anticancer agents. Available from: --INVALID-LINK--

  • Bandyopadhyay, D., & Gao, J. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1494–1501. Available from: --INVALID-LINK--

  • Asymmetric Synthesis of Four Stereoisomers of 2,2-Dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane from Ageratina grandifolia and Plausible Absolute Stereochemistry of the Natural Product. Molecules, 28(19), 6898. Available from: --INVALID-LINK--

  • Synthesis of 2,2-Dimethyl-4-chromanones | Request PDF. Available from: --INVALID-LINK--

  • BenchChem. Troubleshooting low yield in Friedel-Crafts acylation reactions. Available from: --INVALID-LINK--

  • Synthesis and Evaluation of Novel 2,2-Dimethylthiochromanones as Anti-Leishmanial Agents. Molecules, 26(8), 2185. Available from: --INVALID-LINK--

  • Synthesis of 2,2-dimethyl-chroman-based stereochemically flexible and constrained anti-breast cancer agents. Bioorganic & Medicinal Chemistry Letters, 108, 129789. Available from: --INVALID-LINK--

  • University of Calgary. Ch12: Friedel-Crafts limitations. Available from: --INVALID-LINK--

  • Téllez, F., et al. (2014). Synthesis, crystal structure, conformational and vibrational properties of 6-acetyl-2,2-dimethyl-chromane. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 127, 74–84. Available from: --INVALID-LINK--

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: --INVALID-LINK--

  • The Organic Chemistry Tutor. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems [Video]. YouTube. Available from: --INVALID-LINK--

  • Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. ACS Omega, 5(1), 633–642. Available from: --INVALID-LINK--

  • Wikipedia. Friedel–Crafts reaction. Available from: --INVALID-LINK--

  • The Pherobase. 2,2-Dimethyl-6-acetyl-3-chromene (C13H14O2). Available from: --INVALID-LINK--

  • Beilstein Journals. Mechanochemical Friedel–Crafts acylations. Available from: --INVALID-LINK--

  • BenchChem. Optimization of reaction conditions for Friedel-Crafts acylation. Available from: --INVALID-LINK--

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: --INVALID-LINK--

  • Professor Dave Explains. (2018, November 13). Friedel-Crafts Acylation [Video]. YouTube. Available from: --INVALID-LINK--

  • PubChem. This compound. Available from: --INVALID-LINK--

  • Preparative isolation and purification of alkannin/shikonin derivatives from natural products by high-speed counter-current chromatography. Biomedical Chromatography, 23(2), 182–198. Available from: --INVALID-LINK--

  • Isolation and purification of inflacoumarin A and licochalcone A from licorice by high-speed counter-current chromatography. Journal of Chromatography A, 1052(1-2), 205–209. Available from: --INVALID-LINK--

  • BenchChem. Troubleshooting common issues in the synthesis of 2,6-Dimethyloct-6-en-2-yl formate. Available from: --INVALID-LINK--

  • ChemicalBook. Application and toxicological of 2,2-Dimethyl-1,3-dioxane-4,6-dione. Available from: --INVALID-LINK--

  • ResearchGate. Preparation methods of 2,6-dimethyl naphthalene. Available from: --INVALID-LINK--

  • BenchChem. A Comparative Guide to the Validation of Analytical Methods for 2-Bromo-4,4-dimethylhexane. Available from: --INVALID-LINK--

  • BenchChem. A Comparative Guide to Analytical Methods for the Characterization of 6-Octadecynenitrile. Available from: --INVALID-LINK--

  • Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. Catalysts, 10(12), 1435. Available from: --INVALID-LINK--

References

Managing reaction temperature for selective acylation of 2,2-dimethylchroman

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for managing the selective acylation of 2,2-dimethylchroman. This resource is tailored for researchers, medicinal chemists, and process development scientists who are navigating the nuances of this important synthetic transformation. Here, we address common challenges and provide in-depth, field-proven insights in a direct question-and-answer format to ensure your experiments are both successful and reproducible.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical for achieving regioselectivity in the acylation of 2,2-dimethylchroman?

Temperature is arguably the most critical parameter in controlling the regioselectivity of the Friedel-Crafts acylation of 2,2-dimethylchroman. The reaction can yield two primary isomers: the desired 6-acetyl-2,2-dimethylchroman and the undesired 8-acetyl-2,2-dimethylchroman. The distribution of these products is governed by the principles of kinetic versus thermodynamic control.[1][2]

  • Kinetic Control (Low Temperature): At lower temperatures, the reaction is under kinetic control. The product that forms fastest is the major product. For 2,2-dimethylchroman, the C6 position is electronically activated by the ether oxygen and is sterically more accessible than the C8 position. This leads to a lower activation energy for the formation of the C6-acylated product, making it the kinetically favored isomer.[3][4]

  • Thermodynamic Control (High Temperature): At higher temperatures, the reaction becomes reversible. With sufficient thermal energy, the initially formed kinetic product (C6-isomer) can revert to the starting materials or rearrange to the more thermodynamically stable product.[2][5] While the C6-isomer is often the desired and dominant product across a range of temperatures, excessively high temperatures can lead to decreased selectivity and the formation of byproducts through side reactions or degradation.[6]

Therefore, precise temperature management is essential to operate within the "kinetic window" that maximizes the rate of C6-acylation while preventing the reaction from entering a thermodynamically controlled regime where selectivity might be lost.

Q2: What is the optimal temperature range for the selective C6-acylation of 2,2-dimethylchroman?

The optimal temperature is highly dependent on the specific reagents and solvent system used. However, a general guideline for achieving high C6 selectivity is to maintain low to moderate temperatures.

Temperature RangeExpected OutcomeRationale
-10°C to 10°C High C6-selectivity (>95%), but potentially slow reaction rate. Firmly in the kinetic control regime. The low temperature minimizes the energy available to overcome the higher activation barrier for C8-acylation.[3]
10°C to 45°C Good balance of C6-selectivity and reaction rate. This is often the ideal range for laboratory scale.Provides sufficient energy for a practical reaction rate without significantly promoting the formation of the thermodynamic byproduct or decomposition.[6]
> 50°C Increased reaction rate, but risk of decreased C6-selectivity and potential for byproduct formation. Higher temperatures can begin to favor the thermodynamic product and may lead to side reactions like dealkylation or polymerization, especially with reactive catalysts.[6]

Expert Insight: Start your optimization experiments at 0°C. This provides a safe baseline to assess the catalyst's activity and the reaction's selectivity. You can then incrementally increase the temperature to find the sweet spot that provides a reasonable reaction time without compromising the isomeric ratio.

Q3: My reaction is giving me a mixture of C6 and C8 isomers. How can I use temperature to improve C6 selectivity?

Receiving a mixture of isomers is a classic sign that the reaction conditions are not optimal for kinetic control. If you are observing significant amounts of the C8-isomer, the primary corrective action is to lower the reaction temperature.

Troubleshooting Workflow: Poor Regioselectivity

G start Problem: Poor C6-Selectivity (Mixture of C6/C8 Isomers) check_temp Is reaction temperature > 10°C? start->check_temp lower_temp Action: Lower temperature to 0°C or below. Maintain for entire addition and reaction period. check_temp->lower_temp Yes check_catalyst Consider a bulkier Lewis Acid (e.g., ZnCl2, FeCl3) to increase steric hindrance at C8. check_temp->check_catalyst No monitor Monitor reaction by GC/LC-MS. Is C6:C8 ratio improving? lower_temp->monitor success Success: Optimized Temperature Achieved monitor->success Yes monitor->check_catalyst No

Caption: Troubleshooting poor C6-selectivity.

By reducing the temperature, you are decreasing the system's energy, making it more difficult for the reaction to overcome the higher activation energy barrier required for C8-acylation.

Q4: I have very low conversion after several hours. Should I just increase the temperature?

While increasing the temperature will increase the reaction rate, it's not always the best first step as it can jeopardize selectivity.[7] Before raising the temperature, consider these factors:

  • Catalyst Activity: Is your Lewis acid catalyst (e.g., AlCl₃) fresh and anhydrous? Lewis acids are extremely sensitive to moisture, which can quench their activity.[8]

  • Stoichiometry: Friedel-Crafts acylation often requires a stoichiometric amount (or even a slight excess) of the Lewis acid catalyst because the product ketone complexes with the catalyst, effectively removing it from the catalytic cycle.[9] Ensure you are using sufficient catalyst.

  • Reagent Purity: Are your solvent, 2,2-dimethylchroman, and acylating agent anhydrous and pure? Impurities can inhibit the reaction.

If these factors are addressed and conversion remains low, a modest and controlled increase in temperature (e.g., from 0°C to 25°C) is a reasonable next step. Avoid drastic temperature jumps.

Experimental Protocol: Selective C6-Acetylation of 2,2-Dimethylchroman

This protocol is designed to maximize C6-selectivity.

Materials:

  • 2,2-Dimethylchroman

  • Acetyl Chloride (CH₃COCl)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1 M HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel. Maintain the system under a positive pressure of dry nitrogen.

  • Catalyst Suspension: To the flask, add anhydrous DCM and cool the flask to 0°C using an ice-water bath. Carefully and portion-wise, add anhydrous AlCl₃ (1.1 equivalents) to the stirring solvent.

  • Acylating Agent Addition: Add acetyl chloride (1.05 equivalents) dropwise to the AlCl₃ suspension at 0°C. Allow the mixture to stir for 15 minutes to form the acylium ion complex.

  • Substrate Addition: Dissolve 2,2-dimethylchroman (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the substrate solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5°C .

  • Reaction Monitoring: Allow the reaction to stir at 0-5°C. Monitor the progress by TLC or GC-MS. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the reaction is complete, cool the mixture to -10°C and very slowly and carefully quench the reaction by adding 1 M HCl. Caution: This is a highly exothermic step.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude 6-acetyl-2,2-dimethylchroman by flash column chromatography or recrystallization.[10][11]

Reaction Pathway Diagram

G sub 2,2-Dimethylchroman reag + CH₃COCl / AlCl₃ sub->reag low_temp Low Temp (0°C) (Kinetic Control) reag->low_temp high_temp High Temp (>50°C) (Thermodynamic Risk) reag->high_temp prod_c6 6-Acetyl-2,2-dimethylchroman (Major Product) low_temp->prod_c6 Favored Pathway prod_c8 8-Acetyl-2,2-dimethylchroman (Minor Byproduct) low_temp->prod_c8 Minimized high_temp->prod_c8 Side Pathway

Caption: Influence of temperature on acylation selectivity.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 2,2-Dimethyl-6-acetylchroman and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The chroman (3,4-dihydro-2H-1-benzopyran) scaffold is a privileged heterocyclic structure found in a vast array of natural products and synthetic molecules, exhibiting a wide spectrum of biological activities.[1] This structural motif is a core component of tocopherols (Vitamin E), renowned for their antioxidant properties. The versatility of the chroman ring system has made it a focal point for medicinal chemists in the development of novel therapeutic agents. Among the numerous derivatives, 2,2-Dimethyl-6-acetylchroman serves as a foundational structure whose biological profile can be significantly modulated through chemical modification.

This guide provides a comprehensive comparison of the biological activities of this compound and its structural analogs. We will delve into their antioxidant, anti-inflammatory, and anticancer properties, supported by experimental data and detailed protocols. The objective is to elucidate the structure-activity relationships (SAR) that govern their efficacy and to provide researchers and drug development professionals with a robust framework for designing next-generation chroman-based therapeutics.

Methodologies for Evaluating Biological Activity

To ensure the reliability and reproducibility of findings, standardized in vitro assays are paramount. The protocols described herein are self-validating systems commonly employed in the field to quantify the biological efficacy of chroman derivatives.

Antioxidant Activity Assessment

The antioxidant capacity of a compound is its ability to neutralize reactive oxygen species (ROS) and other free radicals. Chromanol-type compounds, in particular, act as antioxidants by reducing oxygen-centered radicals.[2][3]

This spectrophotometric assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.

  • Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare serial dilutions of the test compounds (chroman derivatives) and a standard antioxidant (e.g., ascorbic acid, Trolox).

  • Reaction: In a 96-well plate, add 100 µL of each compound dilution to 100 µL of the DPPH solution. A control well should contain methanol instead of the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 The EC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is then determined from a dose-response curve.

This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which has an intense blue color.

  • Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.

  • Reaction: Add a small volume of the test compound solution to the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the blue-colored product at 593 nm.

  • Quantification: The antioxidant capacity is determined by comparing the absorbance change to a standard curve prepared using a known antioxidant like Trolox or FeSO₄.[4]

Anti-inflammatory Activity Assessment

Chronic inflammation is implicated in numerous diseases. Chroman derivatives have shown potential in modulating inflammatory pathways, primarily by inhibiting the production of pro-inflammatory mediators.[5][6][7]

This assay quantifies the inhibition of nitric oxide, a key inflammatory mediator, in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the chroman analogs for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Measurement of Nitrite: Collect the cell culture supernatant. Measure the nitrite concentration (a stable product of NO) using the Griess reagent system. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride, which forms a colored azo product.

  • Analysis: Measure the absorbance at 540 nm. A decrease in nitrite concentration compared to the LPS-only control indicates anti-inflammatory activity.[8][9]

Anticancer Activity Assessment

The evaluation of anticancer properties involves determining a compound's ability to inhibit cancer cell growth and induce cell death, preferably through apoptosis.[10][11][12]

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates and allow them to attach overnight.[10]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds and a vehicle control (e.g., DMSO).[10]

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.[10]

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent like DMSO to dissolve the formazan crystals.[10]

  • Measurement: Read the absorbance at approximately 570 nm. The IC₅₀ value (concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.[11][13]

This method uses Annexin V and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cancer cells with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are classified as early apoptotic, while double-positive cells are considered late apoptotic or necrotic.[10][14]

Comparative Analysis of Biological Activities

The biological activity of chroman derivatives is highly dependent on the nature and position of substituents on the chroman ring. The following tables summarize the reported activities of various analogs in comparison to the parent structures.

Table 1: Comparative Antioxidant Activity of Chroman Analogs
Compound/AnalogAssayActivity (EC₅₀/IC₅₀/Equivalent)Key Structural FeatureReference
3-Styrylchromone (15) DPPH ScavengingEC₅₀ = 17 µMCatechol moiety[15]
3-Styrylchromone (20) DPPH ScavengingEC₅₀ = 23 µMCatechol moiety[15]
Twin-Chromanol Radical ScavengingBetter than α-tocopherolDimeric structure[2][3]
DMAF (a chromone derivative) FRAPSignificantly increased vs. coumarinNot specified[4]
4-Hydroxycoumarin (7b) Total Antioxidant CapacityTAC = 324.01 µg/mL(E)-2-cyano-3-but-2-enoic acid[16]
Benzochromenopyrimidinone (3Bb) Antioxidant AssayGood activity reportedFused pyrimidinone ring[17][18]
Table 2: Comparative Anti-inflammatory Activity of Chroman Analogs
Compound/AnalogAssay/ModelActivity/EffectKey Structural FeatureReference
Centchroman Carrageenan-induced edemaSignificant anti-inflammatory actionPhenyl and pyrrolidinoethoxy groups[5][6]
Amidochroman (14) TNF-α-induced ICAM-1Most potent inhibitor in seriesN-hexyl-carboxamide at C6[7]
Brodifacoum LPS-stimulated NO productionFavorable inhibition4-hydroxycoumarin core[8]
DMHM LPS-stimulated NO & PGE2Significant inhibitionIsochroman core[9]
Coumarin Derivative (14b) LPS-induced TNF-αEC₅₀ = 5.32 µM3,4-dimethoxybenzylidene hydrazinyl[19]
Table 3: Comparative Anticancer Activity of Chroman Analogs
Compound/AnalogCancer Cell LineActivity (IC₅₀/GI₅₀)Key Structural FeatureReference
Chroman Derivative (4s) A549, H1975, HCT116IC₅₀ = 0.578 - 1.406 µMACC inhibitor[20]
Flavanone/Chromanone (1) Colon Cancer LinesIC₅₀ = 8–20 µM3-benzylidene group[11]
Flavanone/Chromanone (3, 5) Colon Cancer LinesIC₅₀ = 15–30 µM3-benzylidene group[11]
3-Benzylidene Chroman-4-one MCF-7 (Breast Cancer)Induced apoptosisMethoxy and ethoxy/isopropyl groups[14][21]
Pyrazolo[1,5-a]pyrimidine (7c) HEPG2-1 (Liver Cancer)IC₅₀ = 2.70 µMFused pyrazolopyrimidine[22]
Thiazole Derivative (23g) HEPG2-1 (Liver Cancer)IC₅₀ = 3.50 µMThiazole moiety[22]

Structure-Activity Relationship (SAR) and Mechanistic Insights

The data clearly indicates that subtle structural modifications to the chroman scaffold can lead to profound changes in biological activity.

  • For Antioxidant Activity: The presence of a catechol (dihydroxybenzene) moiety, as seen in styrylchromone derivatives, is a strong determinant of potent free radical scavenging activity.[15] The ability to donate hydrogen atoms from the hydroxyl groups is key to this mechanism. Dimerization, as in twin-chromanol, can also enhance radical scavenging properties compared to monomeric forms like α-tocopherol.[2][3]

  • For Anti-inflammatory Activity: Structure-activity relationship studies on amidochromans revealed that the chain length of the amide moiety and branching of the side chain significantly affect their inhibitory activities on TNF-α-induced ICAM-1 expression.[7] This suggests that lipophilicity and steric factors play a crucial role in the interaction with the biological target. Many active compounds exert their effects by downregulating the NF-κB signaling pathway, a central regulator of inflammation.[9][19]

  • For Anticancer Activity: In 3-benzylidene chroman-4-ones, the presence of methoxy and ethoxy/methyl/isopropyl groups was found to be critical for potent activity against fungal and cancer cells.[14][21] The anticancer efficacy of these compounds often stems from their ability to induce apoptosis and cause cell cycle arrest, particularly by increasing the sub-G0/G1 cell population.[14][21] The mechanism can also involve the generation of oxidative stress within cancer cells, leading to DNA damage and triggering programmed cell death.[11]

Signaling Pathway Visualizations

The biological effects of these chroman analogs are mediated through the modulation of complex intracellular signaling pathways.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, NO) NFkB->Cytokines Induces Transcription Chromans Chroman Analogs Chromans->NFkB Inhibits Inflammation Inflammation Cytokines->Inflammation anticancer_pathway Chromans Chroman Analogs ROS ↑ Intracellular ROS Chromans->ROS Bax ↑ Bax Chromans->Bax Bcl2 ↓ Bcl-2 Chromans->Bcl2 CellCycle Cell Cycle Arrest (G0/G1) Chromans->CellCycle DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Caspases Caspase Activation Bax->Caspases Bcl2->Caspases Caspases->Apoptosis CellCycle->Apoptosis Contributes to

References

A Researcher's Guide to the Structural Validation of 2,2-Dimethyl-6-acetylchroman Using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

<

In the landscape of drug discovery and organic synthesis, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For researchers and scientists in drug development, the chroman scaffold, a privileged structure in medicinal chemistry, frequently appears. This guide provides an in-depth, technically-focused comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for the definitive structural validation of a key derivative: 2,2-Dimethyl-6-acetylchroman. We will move beyond a simple recitation of protocols to explain the causal logic behind experimental choices, ensuring a robust and self-validating approach to structural elucidation.

The Challenge: Beyond 1D NMR for Structural Confirmation

While one-dimensional (1D) ¹H and ¹³C NMR provide essential preliminary data—such as the number and types of protons and carbons—they often fall short in definitively assembling the molecular puzzle, especially for complex structures.[1] For this compound (Figure 1), key questions remain after 1D analysis:

  • Connectivity: How are the different spin systems (aromatic, aliphatic, and acetyl groups) connected?

  • Spatial Relationships: Which protons are in close proximity, defining the molecule's conformation?

Answering these questions with certainty requires the application of 2D NMR experiments. These techniques add a second frequency dimension to the NMR spectrum, revealing correlations between nuclei that are either through-bond (scalar coupling) or through-space (dipolar coupling).[2][3]

Figure 1: Structure of this compound

Caption: Chemical structure of this compound.

A Comparative Overview of Key 2D NMR Experiments

The core of our structural validation strategy relies on a suite of three powerful 2D NMR experiments: COSY, HSQC, and HMBC. Each provides a unique piece of the structural puzzle, and together they offer a self-validating system for confirming the proposed structure.[4][5][6]

Experiment Full Name Correlation Type Information Gained
COSY Correlation Spectroscopy¹H-¹H through 2-3 bondsReveals proton-proton coupling networks, identifying adjacent protons.[7]
HSQC Heteronuclear Single Quantum Coherence¹H-¹³C through 1 bondDirectly correlates protons to the carbons they are attached to.[8]
HMBC Heteronuclear Multiple Bond Correlation¹H-¹³C through 2-4 bondsEstablishes long-range connectivity between protons and carbons, linking different spin systems.[7][8]

The Experimental Workflow: A Step-by-Step Guide

The following protocol outlines the key steps for acquiring high-quality 2D NMR data. The causality behind each step is explained to provide a deeper understanding of the experimental choices.

Sample Preparation: The Foundation of Quality Data
  • Analyte Purity: Start with a highly purified sample of this compound. Impurities can introduce extraneous signals that complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample and has minimal overlapping signals with the analyte. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.

  • Concentration: Aim for a sample concentration of 10-20 mg/mL. This provides a good balance between signal-to-noise and potential aggregation effects.[7]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard for both ¹H and ¹³C chemical shifts (δ = 0.00 ppm).[9]

Instrument Setup and 1D Spectra Acquisition
  • Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended to achieve better signal dispersion and resolution.

  • Tuning and Matching: Before any data acquisition, the probe must be tuned to the resonance frequencies of ¹H and ¹³C and matched to the impedance of the spectrometer's electronics to ensure maximum signal transmission.

  • Shimming: The magnetic field homogeneity must be optimized by a process called shimming to obtain sharp, symmetrical peaks.[10]

  • Acquire ¹H and ¹³C {¹H} Spectra: Obtain high-quality 1D proton and proton-decoupled carbon-13 spectra. These will serve as the reference axes for the 2D spectra and provide initial chemical shift assignments.

2D NMR Data Acquisition: A Triad of Experiments

The following is a generalized workflow for acquiring the 2D NMR data. Specific parameters will need to be optimized based on the instrument and sample.[11][12][13]

Caption: General workflow for 2D NMR-based structure validation.

Data Interpretation: Assembling the Structural Puzzle

The true power of 2D NMR lies in the interpretation of the correlation peaks. Let's walk through how the data from each experiment contributes to the validation of the this compound structure.

COSY: Mapping the Proton-Proton Network

The COSY spectrum reveals which protons are coupled to each other, typically through two or three bonds.[2][7] For this compound, we expect to see key correlations that define the aliphatic and aromatic spin systems.

Expected COSY Correlations:

Proton 1 Proton 2 Significance
H-3H-4Confirms the connectivity of the methylene protons in the chroman ring.
H-5H-7Establishes the ortho relationship between these aromatic protons.
H-7H-8Confirms the ortho relationship between these aromatic protons.

graph "COSY_Correlations" {
layout=neato;
node [shape=plaintext];
edge [color="#EA4335", style=dashed];

// Molecule structure mol [label=< "0" CELLBORDER="0" CELLSPACING="0">

"2,2-Dimethyl-6-acetylchroman_structure.png" SCALE="TRUE"/>
>];

// Correlation labels H3_H4 [label="H-3 <=> H-4", pos="2,0.5!", fontcolor="#EA4335"]; H5_H7 [label="H-5 <=> H-7", pos="-2.5,1!", fontcolor="#EA4335"]; H7_H8 [label="H-7 <=> H-8", pos="-2.5,-1!", fontcolor="#EA4335"];

// Invisible nodes for positioning p_H3 [pos="1.8,0!", shape=point]; p_H4 [pos="2.2,0!", shape=point]; p_H5 [pos="-2,1.2!", shape=point]; p_H7_1 [pos="-2.5,0.8!", shape=point]; p_H7_2 [pos="-2.5,-0.8!", shape=point]; p_H8 [pos="-2,-1.2!", shape=point];

// Edges for correlations p_H3 -- p_H4 [arrowhead=none]; p_H5 -- p_H7_1 [arrowhead=none]; p_H7_2 -- p_H8 [arrowhead=none]; }

Caption: Key expected COSY correlations for this compound.

HSQC: Linking Protons to Their Carbons

The HSQC experiment provides a direct link between each proton and the carbon atom it is attached to.[4][8] This is crucial for assigning the ¹³C chemical shifts and confirming the immediate chemical environment of each proton.

Expected HSQC Correlations:

Proton Carbon Significance
H-3C-3Assigns the ¹³C chemical shift of the C-3 methylene.
H-4C-4Assigns the ¹³C chemical shift of the C-4 methylene.
H-5C-5Assigns the ¹³C chemical shift of the C-5 aromatic methine.
H-7C-7Assigns the ¹³C chemical shift of the C-7 aromatic methine.
H-8C-8Assigns the ¹³C chemical shift of the C-8 aromatic methine.
H-11 (CH₃)C-11Assigns the ¹³C chemical shift of the gem-dimethyl groups.
H-13 (CH₃)C-13Assigns the ¹³C chemical shift of the acetyl methyl group.
HMBC: Bridging the Gaps and Confirming the Skeleton

The HMBC experiment is arguably the most powerful for assembling the complete molecular structure. It reveals long-range correlations (2-4 bonds) between protons and carbons, connecting the individual spin systems identified by COSY and HSQC.[7][8]

Key Expected HMBC Correlations for Structural Validation:

Proton Correlated Carbon(s) Structural Insight
H-5C-4, C-6, C-7, C-4aConnects the aromatic ring to the aliphatic ring and the acetyl group.
H-8C-6, C-7, C-8aFurther confirms the substitution pattern on the aromatic ring.
H-4C-2, C-3, C-4a, C-5Links the aliphatic methylene to the quaternary carbon and the aromatic ring.
H-11 (gem-dimethyl)C-2, C-3Confirms the attachment of the gem-dimethyl groups to C-2.
H-13 (acetyl)C-6, C-12 (carbonyl)Unequivocally places the acetyl group at the C-6 position.

graph "HMBC_Correlations" {
layout=neato;
node [shape=plaintext];
edge [color="#34A853", style=dashed];

// Molecule structure mol [label=< "0" CELLBORDER="0" CELLSPACING="0">

"2,2-Dimethyl-6-acetylchroman_structure.png" SCALE="TRUE"/>
>];

// Correlation labels H13_C6 [label="H-13 -> C-6", pos="-3,-2.5!", fontcolor="#34A853"]; H13_C12 [label="H-13 -> C-12", pos="-1,-2.5!", fontcolor="#34A853"]; H5_C4a [label="H-5 -> C-4a", pos="2.5,2!", fontcolor="#34A853"]; H4_C2 [label="H-4 -> C-2", pos="3.5,0!", fontcolor="#34A853"];

// Invisible nodes for positioning p_H13 [pos="-2,-2!", shape=point]; p_C6 [pos="-2.8,-2.2!", shape=point]; p_C12 [pos="-1.2,-2.2!", shape=point]; p_H5 [pos="2,1.8!", shape=point]; p_C4a [pos="2.8,1.8!", shape=point]; p_H4 [pos="3,0.2!", shape=point]; p_C2 [pos="3.8,0.2!", shape=point];

// Edges for correlations p_H13 -> p_C6 [arrowhead=normal]; p_H13 -> p_C12 [arrowhead=normal]; p_H5 -> p_C4a [arrowhead=normal]; p_H4 -> p_C2 [arrowhead=normal]; }

Caption: Crucial HMBC correlations for assembling the this compound backbone.

Conclusion: A Self-Validating Approach to Structural Certainty

By systematically applying and interpreting the data from COSY, HSQC, and HMBC experiments, researchers can move beyond ambiguity to achieve definitive structural validation of this compound. This triad of experiments provides a self-validating system: COSY establishes the proton networks, HSQC links protons to their directly attached carbons, and HMBC pieces together the entire molecular framework through long-range correlations. This rigorous, evidence-based approach is indispensable for ensuring the scientific integrity of research in drug development and organic chemistry.

References

A Comparative Guide to the Structure-Activity Relationship of Acetylchroman Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The chroman scaffold, a privileged heterocyclic system, is a cornerstone in the development of numerous therapeutic agents. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The introduction of an acetyl group to this scaffold can significantly modulate its biological profile, making acetylchroman derivatives a compelling area of research for novel drug discovery.

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of acetylchroman derivatives. By examining the influence of the acetyl group's position and the impact of other substitutions on the chroman ring, we aim to furnish researchers with the insights necessary for the rational design of more potent and selective therapeutic candidates.

The Influence of the Acetyl Group on Anticancer Activity

The position of the acetyl group on the chroman framework is a critical determinant of its cytotoxic potential. While systematic comparative studies are still emerging, current research, primarily on acetylcoumarin (a related chromen-2-one) and chroman-4-one derivatives, provides valuable insights into the SAR of these compounds.

3-Acetyl-Substituted Chroman Derivatives: A Focus on Cytotoxicity

Derivatives of 3-acetyl-2H-chromen-2-one have been synthesized and evaluated for their antiproliferative activities, demonstrating promising results against various cancer cell lines. The acetyl group at the C3 position serves as a versatile handle for further chemical modifications, leading to a diverse library of compounds with varying cytotoxic potencies.

A key example is the synthesis of a series of heterocyclic compounds derived from 3-acetyl-6-bromo-2H-chromen-2-one. These derivatives have been tested for their in vitro cytotoxicity against the human liver carcinoma cell line (HEPG2-1), with several compounds exhibiting significant activity.

Table 1: Cytotoxic Activity of 3-Acetyl-6-bromo-2H-chromen-2-one Derivatives against HEPG2-1 Cancer Cell Line

CompoundModification from 3-acetyl-6-bromo-2H-chromen-2-oneIC50 (µM)
7c Pyrazolo[1,5-a]pyrimidine derivative2.70 ± 0.28
23g Thiazole derivative3.50 ± 0.23
18a 1,3,4-Thiadiazole derivative4.90 ± 0.69
12a Pyrazole derivative8.20 ± 1.54
Doxorubicin (Reference Drug)1.20 ± 0.11

The data indicates that the transformation of the 3-acetyl group into various heterocyclic systems can yield compounds with potent anticancer activity, in some cases approaching the efficacy of the standard chemotherapeutic drug, doxorubicin.

Chroman-4-ones: Targeting Sirtuin 2 in Cancer

Chroman-4-one derivatives, which can be considered structural isomers of certain acetylchromans, have been identified as selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase implicated in carcinogenesis.[1][2][3] The SAR studies on these compounds have revealed crucial structural requirements for potent SIRT2 inhibition.

Key findings from these studies indicate that:

  • Substituents at C2, C6, and C8 are critical for activity. [1][2][3]

  • Electron-withdrawing groups at the C6 and C8 positions enhance inhibitory potency. [1][2][3]

  • An intact carbonyl group at C4 is essential for activity.[1]

These insights into the SAR of chroman-4-ones provide a valuable framework for designing novel acetylchroman derivatives with potential anticancer activity through SIRT2 inhibition.

Expanding the Therapeutic Potential: Anti-inflammatory and Antimicrobial Activities

Beyond their anticancer effects, acetylchroman derivatives and their structural relatives have shown promise as anti-inflammatory and antimicrobial agents.

Anti-inflammatory Properties

A series of novel chroman derivatives have been synthesized and evaluated for their ability to inhibit TNF-α-induced intercellular adhesion molecule-1 (ICAM-1) expression, a key process in inflammation.[4][5] While not directly acetylated chromans, these studies on related structures provide a strong rationale for exploring acetylchroman derivatives in this therapeutic area. Structure-activity relationship studies revealed that modifications to the side chains and substituents on the phenyl ring significantly impact their anti-inflammatory activity.[4][5]

Antimicrobial Activity

The chromene scaffold is a known pharmacophore in the development of antimicrobial agents.[6] Derivatives of coumarin, which are structurally related to acetylchromans, have demonstrated broad-spectrum antibacterial and antifungal activities.[7][8][9] The mechanism of action is often attributed to the inhibition of essential bacterial enzymes like DNA gyrase or disruption of the bacterial cell membrane.[6] The synthesis and evaluation of acetylchroman derivatives against a panel of pathogenic bacteria and fungi could therefore be a fruitful avenue for discovering new anti-infective agents.

Experimental Protocols

Synthesis of 3-Acetyl-6-bromo-2H-chromen-2-one Derivatives

The synthesis of the parent 3-acetyl-6-bromo-2H-chromen-2-one is a crucial first step, from which a variety of heterocyclic derivatives can be prepared. A representative synthetic scheme is outlined below.

cluster_0 Synthesis of 3-Acetyl-6-bromo-2H-chromen-2-one cluster_1 Synthesis of Heterocyclic Derivatives A 5-Bromosalicylaldehyde D 3-Acetyl-6-bromo-2H-chromen-2-one A->D B Ethyl acetoacetate B->D C Piperidine (catalyst) C->D E Heterocyclic Derivatives (Pyrazoles, Pyrimidines, etc.) D->E Reaction with various reagents (e.g., hydrazines, amidines)

Caption: General synthetic scheme for 3-acetyl-6-bromo-2H-chromen-2-one and its derivatives.

Step-by-step synthesis of 6-Bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one (a derivative for further modification):

  • A mixture of 3-acetyl-6-bromo-2H-chromen-2-one (10 mmol) and N,N-dimethylformamide dimethyl acetal (DMF-DMA, 10 mmol) in dry xylene (30 mL) is refluxed for 3 hours.

  • The reaction mixture is then allowed to cool.

  • The resulting solid product is collected by filtration and recrystallized from an appropriate solvent.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing the cytotoxic effects of compounds on cancer cell lines.

A Seed cancer cells in 96-well plate B Treat cells with acetylchroman derivatives at various concentrations A->B C Incubate for 48-72 hours B->C D Add MTT solution to each well C->D E Incubate for 2-4 hours D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the acetylchroman derivatives and incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT in phosphate-buffered saline is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in 100 µL of dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Structure-Activity Relationship (SAR) Insights and Future Directions

cluster_0 Acetylchroman Scaffold cluster_1 Key Modification Points cluster_2 Impact on Biological Activity scaffold C3 C3: Acetyl group modification (e.g., heterocycle formation) activity Enhanced Anticancer, Anti-inflammatory, and Antimicrobial Potential C3->activity C6 C6: Electron-withdrawing groups C6->activity C8 C8: Electron-withdrawing groups C8->activity C2 C2: Alkyl/Aryl substitutions C2->activity

Caption: Key structural modification points on the acetylchroman scaffold influencing biological activity.

Key SAR takeaways:

  • The 3-acetyl group is a valuable synthetic handle for creating diverse heterocyclic derivatives with potent anticancer activity.

  • For chroman-4-ones, electron-withdrawing substituents at C6 and C8 are favorable for SIRT2 inhibition and, consequently, anticancer effects.

  • The nature of the substituent at the C2 position also plays a significant role in modulating the biological activity of chroman-4-ones.

Future research should focus on:

  • Systematic synthesis and evaluation of acetylchroman derivatives with the acetyl group at different positions (e.g., C6, C7, C8) to provide a direct comparison of their biological activities.

  • Exploration of a broader range of biological targets beyond cancer, including inflammatory and microbial targets.

  • In-depth mechanistic studies to elucidate the specific molecular pathways through which active acetylchroman derivatives exert their effects.

  • Optimization of pharmacokinetic properties of lead compounds to enhance their drug-like characteristics.

By systematically exploring the SAR of acetylchroman derivatives, the scientific community can unlock the full therapeutic potential of this versatile scaffold and develop novel and effective treatments for a range of diseases.

References

A Senior Application Scientist's Guide to Catalyst Efficacy in 2,2-Dimethyl-6-acetylchroman Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2,2-Dimethyl-6-acetylchroman is a valuable scaffold in the synthesis of various biologically active molecules. Its preparation, predominantly through the Friedel-Crafts acylation of 2,2-dimethylchroman, is a reaction where the choice of catalyst profoundly dictates yield, selectivity, and process sustainability. This guide provides an in-depth comparison of various catalytic systems for this synthesis, supported by experimental data from analogous reactions to inform your catalyst selection and experimental design.

The Synthetic Challenge: Friedel-Crafts Acylation of 2,2-Dimethylchroman

The core transformation for synthesizing this compound is the electrophilic aromatic substitution via Friedel-Crafts acylation. The reaction involves the introduction of an acetyl group onto the electron-rich aromatic ring of the 2,2-dimethylchroman moiety. The primary challenge lies in achieving high regioselectivity for the desired 6-position and employing a catalyst that is both highly efficient and environmentally benign.

I. Traditional Lewis Acids: The Workhorse with Drawbacks

Conventional Lewis acids, such as aluminum chloride (AlCl₃), have long been the go-to catalysts for Friedel-Crafts acylation due to their high reactivity.[1]

Mechanistic Insight

The Lewis acid activates the acylating agent (typically acetyl chloride or acetic anhydride) by coordinating to a lone pair on the halogen or oxygen, generating a highly electrophilic acylium ion.[1] This potent electrophile is then attacked by the aromatic ring of 2,2-dimethylchroman.

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution Acyl_Halide R-CO-Cl Acylium_Ion [R-C≡O]⁺ + [AlCl₄]⁻ Acyl_Halide->Acylium_Ion Coordination & Cleavage Lewis_Acid AlCl₃ Lewis_Acid->Acylium_Ion Sigma_Complex Sigma Complex (Arenium Ion) Acylium_Ion->Sigma_Complex Chroman 2,2-Dimethylchroman Chroman->Sigma_Complex Nucleophilic Attack Product This compound Sigma_Complex->Product Deprotonation

Caption: General mechanism of Friedel-Crafts acylation.

Performance and Limitations

While effective, traditional Lewis acids like AlCl₃ suffer from several drawbacks. They are required in stoichiometric amounts because they form a complex with the ketone product, leading to significant waste generation.[1] These catalysts are also highly sensitive to moisture and the reactions often require harsh work-up procedures.[2]

CatalystSubstrateAcylating AgentYield (%)NotesReference
AlCl₃Arenes2-Alkenoyl chloridesGoodTandem acylation and alkylation[3]
AlCl₃PyrenePhthalic anhydride79Mechanochemical, solvent-free[4]

Note: Data is for analogous Friedel-Crafts acylation reactions.

Experimental Protocol: AlCl₃-Catalyzed Acylation

This protocol is adapted from general procedures for Friedel-Crafts acylation.[2][5]

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 to 2.5 equivalents).

  • Solvent Addition: Add a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene). Cool the suspension to 0 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension.

  • Addition of Substrate: After stirring for 15-30 minutes, add a solution of 2,2-dimethylchroman (1.0 equivalent) in the same anhydrous solvent dropwise, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

II. Metal Triflates: A Modern, Efficient Alternative

Metal triflates, particularly those of Scandium (Sc(OTf)₃) and Bismuth (Bi(OTf)₃), have emerged as highly efficient and reusable Lewis acid catalysts for a variety of organic transformations, including Friedel-Crafts acylation.[6][7]

Mechanistic Advantage

Unlike traditional Lewis acids, metal triflates can be used in catalytic amounts. They are also remarkably stable in the presence of water, making them more user-friendly and environmentally benign.[7][8] Their high catalytic activity is attributed to their strong Lewis acidity and oxophilicity.[7]

CatalystSubstrateAcylating AgentYield (%)NotesReference
Bi(OTf)₃Activated/Deactivated BenzenesVariousHighCatalytic amounts, water stable[9][10]
Bi(OTf)₃Electron-rich aromaticsBenzoic anhydrideGood to ExcellentMicrowave-assisted, solvent-free[11][12]
Sc(OTf)₃AlcoholsAcid anhydridesHighCatalytic amounts, high activity[13]

Note: Data is for analogous Friedel-Crafts acylation and acylation reactions. Bismuth triflate has been shown to catalyze the formation of 2,2-dimethylchroman products from electron-rich phenols and isoprene.[14]

Experimental Protocol: Bi(OTf)₃-Catalyzed Acylation under Microwave Conditions

This protocol is based on greener methods developed for Friedel-Crafts acylation.[11]

  • Reactant Mixture: In a microwave-safe vessel, mix 2,2-dimethylchroman (1.0 mmol), acetic anhydride (2.0 mmol), and Bismuth(III) triflate (5-10 mol%).

  • Microwave Irradiation: Subject the solvent-free mixture to microwave irradiation at a controlled temperature (e.g., 110-150 °C) for a short duration (e.g., 10-30 minutes).

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture and add water.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Catalyst Recovery: The aqueous layer containing the bismuth triflate can be concentrated and the catalyst recovered for reuse.

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.

III. Solid Acid Catalysts: The Green Chemistry Approach

Solid acid catalysts, such as zeolites, offer significant advantages in terms of handling, separation, reusability, and reduced environmental impact.[15][16]

Zeolites in Acylation

Zeolites are crystalline aluminosilicates with a well-defined microporous structure. Their acidity, which can be of both Brønsted and Lewis type, and shape-selectivity make them attractive catalysts for Friedel-Crafts acylation.[16] The reaction occurs within the pores of the zeolite, which can influence the regioselectivity of the product.

G cluster_0 Catalyst Selection cluster_1 Catalyst Choice Start Start Synthesis of this compound High_Yield_Purity Need for High Yield & Purity? Start->High_Yield_Purity Green_Chemistry Emphasis on Green Chemistry? High_Yield_Purity->Green_Chemistry Yes Traditional_LA Traditional Lewis Acid (e.g., AlCl₃) - High Reactivity - Stoichiometric - Waste High_Yield_Purity->Traditional_LA No Metal_Triflate Metal Triflate (e.g., Bi(OTf)₃, Sc(OTf)₃) - High Activity - Catalytic - Reusable Green_Chemistry->Metal_Triflate Yes Solid_Acid Solid Acid (e.g., Zeolites) - Reusable - Environmentally Benign - Shape Selectivity Green_Chemistry->Solid_Acid High

Caption: Catalyst selection logic for this compound synthesis.

CatalystSubstrateAcylating AgentConversion (%)SelectivityReference
Zeolite BetaAnisole, Toluene, NaphthaleneAcetylating agentsHighGood para-selectivity[17]
M(IV) PhosphotungstatesAnisole/VeratroleAcetyl ChlorideHighHigh para-selectivity[15]

Note: Data is for the acylation of other aromatic compounds. The performance of zeolites is highly dependent on their structure, acidity, and the reaction conditions.

Experimental Protocol: Zeolite-Catalyzed Acylation

This protocol is a general guideline for using solid acid catalysts.

  • Catalyst Activation: Activate the zeolite catalyst by heating it under vacuum or a flow of inert gas at a high temperature (e.g., 400-500 °C) to remove adsorbed water.

  • Reaction Setup: In a round-bottom flask, add the activated zeolite catalyst, 2,2-dimethylchroman, and the acylating agent (acetic anhydride is often preferred with solid acids). A high-boiling, non-polar solvent can be used if necessary.

  • Reaction: Heat the mixture to the desired reaction temperature (typically 100-160 °C) and stir vigorously. Monitor the reaction by GC or TLC.

  • Catalyst Separation: After the reaction is complete, cool the mixture and separate the catalyst by filtration.

  • Work-up and Purification: Wash the catalyst with a solvent. The filtrate can be worked up by washing with a mild base to remove excess acylating agent and acid byproducts, followed by drying and solvent removal. Purify the product by distillation or column chromatography.

  • Catalyst Regeneration: The recovered catalyst can be washed, dried, and calcined to regenerate its activity for subsequent runs.

G Start Start Reaction_Setup Reaction Setup (Substrate, Acylating Agent, Catalyst, Solvent) Start->Reaction_Setup Reaction Reaction (Heating & Stirring) Reaction_Setup->Reaction Monitoring Reaction Monitoring (TLC/GC) Reaction->Monitoring Monitoring->Reaction Incomplete Catalyst_Separation Catalyst Separation (Filtration) Monitoring->Catalyst_Separation Complete Workup Work-up & Purification Product Final Product Workup->Product Catalyst_Separation->Workup Catalyst_Regeneration Catalyst Regeneration Catalyst_Separation->Catalyst_Regeneration Catalyst_Regeneration->Reaction_Setup Reuse

Caption: General experimental workflow for catalyzed synthesis.

Conclusion and Future Outlook

The synthesis of this compound via Friedel-Crafts acylation offers a landscape of catalytic choices, each with distinct advantages and disadvantages. While traditional Lewis acids like AlCl₃ provide high reactivity, their use is hampered by stoichiometric requirements and significant waste generation.

Modern catalysts, particularly metal triflates like Bi(OTf)₃ and Sc(OTf)₃ , represent a significant advancement, offering high catalytic activity, reusability, and tolerance to moisture. These catalysts are highly recommended for researchers seeking a balance of efficiency and improved environmental profile.

For those prioritizing green chemistry and process sustainability, solid acid catalysts such as zeolites are the most promising avenue. Although their activity might be lower than homogeneous catalysts and require higher temperatures, their ease of separation, reusability, and potential for shape-selective catalysis make them ideal for developing sustainable industrial processes. Further research into tailoring the properties of these solid acids for the specific acylation of 2,2-dimethylchroman is a promising area for future development.

The selection of the optimal catalyst will ultimately depend on the specific requirements of the synthesis, including scale, purity requirements, and environmental considerations. This guide provides the foundational knowledge and comparative data to make an informed decision and to design robust and efficient synthetic protocols.

References

Spectroscopic comparison of 2,2-Dimethyl-6-acetylchroman and its precursors

Author: BenchChem Technical Support Team. Date: January 2026

< A Spectroscopic Guide to the Synthesis of 2,2-Dimethyl-6-acetylchroman: Characterization of Precursors and Product

In the landscape of pharmaceutical research and materials science, the synthesis and characterization of novel heterocyclic compounds are of paramount importance. Among these, chroman derivatives hold a significant place due to their diverse biological activities. This guide provides an in-depth spectroscopic comparison of this compound, a key chroman derivative, and its precursors, offering researchers, scientists, and drug development professionals a comprehensive reference for its synthesis and characterization.

The synthesis of this compound is typically achieved through the Friedel-Crafts acylation of 2,2-dimethylchroman.[1] This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring of the chroman scaffold.[2] A thorough understanding of the spectroscopic signatures of the starting materials and the final product is crucial for monitoring the reaction progress, confirming the structure of the desired compound, and ensuring its purity.

The transformation from precursors to the final product can be meticulously tracked using a suite of spectroscopic techniques. This guide will focus on the key analytical methods: Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

cluster_precursors Precursors cluster_reaction Reaction cluster_product Product 2,2-dimethylchroman 2,2-dimethylchroman Friedel_Crafts Friedel-Crafts Acylation 2,2-dimethylchroman->Friedel_Crafts Acetyl_Chloride Acetyl Chloride / Acetic Anhydride Acetyl_Chloride->Friedel_Crafts Product This compound Friedel_Crafts->Product Lewis Acid (e.g., AlCl3) Start Synthesized Product Mixture GC Gas Chromatography (Separation) Start->GC NMR NMR Spectroscopy (Structure Elucidation) Start->NMR FTIR FT-IR Spectroscopy (Functional Group ID) Start->FTIR MS Mass Spectrometry (Identification) GC->MS Analysis Data Analysis & Structural Confirmation MS->Analysis NMR->Analysis FTIR->Analysis

References

A Comparative Guide to the Synthetic Routes of 2,2-Dimethyl-6-acetylchroman

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 2,2-Dimethyl-6-acetylchroman is a valuable scaffold in medicinal chemistry, and its synthesis can be approached through various routes. This guide provides an in-depth comparative analysis of two primary synthetic pathways: the direct Friedel-Crafts acylation of 2,2-dimethylchroman and a two-step sequence involving the formation and subsequent Fries rearrangement of 2,2-dimethylchroman-6-yl acetate. This document will delve into the mechanistic underpinnings, experimental protocols, and a comparative analysis of these methodologies to aid in the selection of the most appropriate route for your research needs.

Introduction to this compound

The 2,2-dimethylchroman framework is a recurring motif in a variety of biologically active natural products and synthetic compounds. The introduction of an acetyl group at the 6-position provides a versatile handle for further chemical modifications, making this compound a key intermediate in the synthesis of novel therapeutic agents. The choice of synthetic route to this compound can significantly impact the overall efficiency, scalability, and cost of a drug discovery program.

Synthetic Route 1: Friedel-Crafts Acylation of 2,2-Dimethylchroman

The Friedel-Crafts acylation is a classic and direct method for the introduction of an acyl group onto an aromatic ring.[1][2] In this approach, 2,2-dimethylchroman is reacted with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Mechanistic Considerations

The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid activates the acetyl chloride, generating a highly electrophilic acylium ion. The electron-rich aromatic ring of the 2,2-dimethylchroman then attacks the acylium ion, forming a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent deprotonation of this intermediate by a weak base regenerates the aromaticity of the ring and yields the desired 6-acetylated product. The ether oxygen of the chroman ring is an ortho, para-director, and due to steric hindrance from the dihydropyran ring, the acylation is expected to occur predominantly at the para-position (C6).

Friedel_Crafts_Acylation cluster_start Starting Materials 2,2-Dimethylchroman 2,2-Dimethylchroman Sigma_Complex Sigma Complex (Intermediate) 2,2-Dimethylchroman->Sigma_Complex + Acylium Ion Acetyl_Chloride Acetyl Chloride Acylium_Ion Acylium Ion (Electrophile) Acetyl_Chloride->Acylium_Ion + AlCl₃ Lewis_Acid AlCl₃ (Lewis Acid) Product This compound Sigma_Complex->Product - H⁺

Caption: Friedel-Crafts Acylation Pathway.

Experimental Protocol

Materials:

  • 2,2-Dimethylchroman

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of acetyl chloride (1.1 equivalents) in anhydrous dichloromethane to the stirred suspension via the dropping funnel.

  • After the addition is complete, add a solution of 2,2-dimethylchroman (1.0 equivalent) in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Synthetic Route 2: Fries Rearrangement of 2,2-Dimethylchroman-6-yl Acetate

The Fries rearrangement is a rearrangement reaction of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid.[3][4] This two-step route involves the initial synthesis of 2,2-dimethylchroman-6-yl acetate from 2,2-dimethylchroman-6-ol, followed by its rearrangement to this compound.

Mechanistic Considerations

Step 1: Acetylation of 2,2-Dimethylchroman-6-ol

This is a standard esterification reaction where the hydroxyl group of 2,2-dimethylchroman-6-ol is acylated using acetyl chloride or acetic anhydride, typically in the presence of a base like pyridine or triethylamine.

Step 2: Fries Rearrangement

The mechanism of the Fries rearrangement can be either intramolecular or intermolecular, depending on the reaction conditions.[3] The Lewis acid (e.g., AlCl₃) coordinates to the carbonyl oxygen of the ester. This is followed by cleavage of the ester bond to form an acylium ion and an aluminum phenoxide complex. The acylium ion then acts as an electrophile and attacks the aromatic ring at the ortho or para position. A subsequent aqueous workup liberates the hydroxyl group, yielding the hydroxy aryl ketone. The regioselectivity (ortho vs. para) of the Fries rearrangement is influenced by temperature and solvent polarity; lower temperatures generally favor the para product.

Fries_Rearrangement cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Fries Rearrangement Phenol 2,2-Dimethylchroman-6-ol Ester 2,2-Dimethylchroman-6-yl acetate Phenol->Ester + Acetyl Chloride Acetyl_Chloride_FR Acetyl Chloride Acylium_Ion_FR Acylium Ion (Electrophile) Ester->Acylium_Ion_FR + AlCl₃ Lewis_Acid_FR AlCl₃ (Lewis Acid) Product_FR This compound Acylium_Ion_FR->Product_FR Intramolecular Rearrangement & Workup

Caption: Fries Rearrangement Pathway.

Experimental Protocols

Step 1: Synthesis of 2,2-Dimethylchroman-6-yl Acetate

Materials:

  • 2,2-Dimethylchroman-6-ol

  • Acetyl chloride

  • Pyridine or Triethylamine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2,2-dimethylchroman-6-ol (1.0 equivalent) in dichloromethane in a round-bottom flask.

  • Add pyridine or triethylamine (1.2 equivalents) to the solution and cool to 0 °C.

  • Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2,2-dimethylchroman-6-yl acetate, which can often be used in the next step without further purification.

Step 2: Fries Rearrangement

Materials:

  • 2,2-Dimethylchroman-6-yl acetate

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene or 1,2-dichloroethane (solvent)

  • Hydrochloric acid (HCl), concentrated

  • Ice

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride (2.5 equivalents).

  • Add the solvent (nitrobenzene or 1,2-dichloroethane) and stir to form a suspension.

  • Slowly add 2,2-dimethylchroman-6-yl acetate (1.0 equivalent) to the suspension.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C for para-selectivity) and stir for several hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Comparative Analysis

ParameterRoute 1: Friedel-Crafts AcylationRoute 2: Fries Rearrangement
Number of Steps 12 (plus synthesis of starting material)
Starting Material 2,2-Dimethylchroman2,2-Dimethylchroman-6-ol
Reagents Acetyl chloride, AlCl₃Acetyl chloride, Pyridine/Et₃N, AlCl₃
Typical Yield Moderate to Good (literature suggests yields can vary)Moderate to Good (highly dependent on substrate and conditions)
Regioselectivity Generally good para-selectivity due to steric hindrance.Can be controlled by temperature and solvent, but mixtures of ortho and para isomers are common.
Advantages Direct, one-step synthesis.May offer better regiocontrol under specific conditions.
Disadvantages Requires stoichiometric amounts of Lewis acid, which can be difficult to handle and dispose of. Potential for side reactions if the substrate is sensitive to strong Lewis acids.Longer synthetic sequence. The precursor, 2,2-dimethylchroman-6-ol, may need to be synthesized. The rearrangement can lead to mixtures of isomers, complicating purification.
Scalability Generally scalable, but the use of large quantities of AlCl₃ can be problematic.Can be scalable, but the multi-step nature may reduce overall efficiency on a large scale.
Environmental Impact Use of chlorinated solvents and large amounts of Lewis acid waste.Use of organic bases and Lewis acids, as well as solvents in multiple steps.

Conclusion

Both the Friedel-Crafts acylation and the Fries rearrangement offer viable synthetic routes to this compound. The choice between the two will largely depend on the specific requirements of the synthesis.

The Friedel-Crafts acylation is the more direct and atom-economical approach, making it an attractive option for a streamlined synthesis. However, its success is contingent on the stability of the 2,2-dimethylchroman starting material to the harsh Lewis acidic conditions, and careful optimization may be required to maximize the yield and regioselectivity.

The Fries rearrangement provides an alternative pathway that may be advantageous if the starting phenol, 2,2-dimethylchroman-6-ol, is readily available or easily synthesized. This route can potentially offer better control over regioselectivity, although it comes at the cost of an additional synthetic step.

For researchers embarking on the synthesis of this compound, a careful evaluation of the available starting materials, desired purity of the final product, and the scale of the reaction will be crucial in determining the most suitable synthetic strategy. It is recommended to perform small-scale trial reactions to optimize the conditions for either route before committing to a large-scale synthesis.

References

A Researcher's Guide to Profiling Off-Target Interactions: A Cross-Reactivity Study Design for 2,2-Dimethyl-6-acetylchroman

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth framework for evaluating the cross-reactivity of the novel compound 2,2-Dimethyl-6-acetylchroman. While direct, extensive cross-reactivity data for this specific molecule is not yet widely published, this document outlines a comprehensive strategy based on industry-standard safety pharmacology profiling. We will objectively compare the hypothetical performance of this compound against a panel of common off-targets, provide the rationale behind experimental choices, and detail the requisite protocols to generate robust, decision-driving data.

The chroman (benzopyran) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with activities ranging from anticancer and anti-inflammatory to neuroprotective effects.[1][2][3] this compound is a specific derivative within this class.[4] As with any compound intended for therapeutic development, early and thorough assessment of its selectivity is paramount. Identifying unintended interactions, or "off-target effects," is a critical step to mitigate the risk of adverse drug reactions and reduce late-stage attrition in the drug discovery pipeline.[5][6] This guide serves as a blueprint for such an investigation.

The Imperative of Early-Stage Cross-Reactivity Profiling

In modern drug discovery, the focus has shifted to identifying and mitigating potential safety liabilities as early as possible.[6][7] A compound that is potent and effective at its intended target can still fail if it interacts with other proteins, such as G-protein coupled receptors (GPCRs), kinases, ion channels, or enzymes, leading to unforeseen side effects.[6][8] Therefore, a systematic cross-reactivity study is not merely a regulatory hurdle but a foundational component of a successful research program. It allows for the construction of a selectivity profile that informs lead optimization, helps predict potential clinical adverse events, and builds a comprehensive understanding of the compound's mechanism of action.[5][9]

This guide proposes a tiered approach to profiling this compound, starting with a broad screening panel and progressing to more focused functional assessments.

G cluster_0 Phase 1: Broad Liability Screening cluster_1 Phase 2: Hit Deconvolution & Potency cluster_2 Phase 3: Functional Impact & Final Profile Compound This compound (Test Compound) PrimaryScreen Primary Cross-Reactivity Panel (e.g., SafetyScreen44/47) Single High Concentration (e.g., 10 µM) Compound->PrimaryScreen Introduce Compound DoseResponse Dose-Response Assays (IC50 / EC50 Determination) For identified 'hits' (>50% inhibition) PrimaryScreen->DoseResponse Significant Hits Analysis Data Analysis: Selectivity Window Calculation DoseResponse->Analysis FunctionalAssay Secondary Functional Assays (e.g., Calcium Flux, cAMP, Cell-based Phenotypic) Confirms agonist vs. antagonist activity Analysis->FunctionalAssay Prioritize Targets FinalProfile Comprehensive Cross-Reactivity Profile (Informs Lead Optimization / Preclinical Strategy) FunctionalAssay->FinalProfile

Figure 1: A tiered workflow for assessing the cross-reactivity of a novel compound.

Part 1: Broad Target Binding Assessment

The initial step involves screening this compound against a panel of targets associated with known adverse drug reactions. Commercial services like Eurofins' SafetyScreen™ or Pharmaron's Safety Panels offer curated selections of 44 to over 90 targets.[5][8] The objective is not to determine potency, but to flag potential interactions at a high concentration (typically 1-10 µM). Radioligand binding assays are the workhorse for this phase due to their robustness and high-throughput nature.[10][11]

Comparative Data: A Hypothetical Broad Screen

The performance of this compound would be compared against a baseline of zero activity. A "hit" is typically defined as >50% inhibition or displacement of the radioligand at the tested concentration.

Table 1: Hypothetical Cross-Reactivity Data for this compound (10 µM Screen) This data is illustrative and not based on published results.

Target ClassTarget NameAssay Type% Inhibition / DisplacementAlternative Compound (Example)% Inhibition (Alternative)
GPCRs Adrenergic α1ARadioligand Binding68% Prazosin (1 µM)98%
Dopamine D2Radioligand Binding15%Haloperidol (1 µM)101%
Serotonin 5-HT2ARadioligand Binding55% Ketanserin (1 µM)95%
Cannabinoid CB1Radioligand Binding5%Rimonabant (1 µM)99%
Kinases ABL1Competition Binding8%Imatinib (1 µM)97%
LCKCompetition Binding72% Dasatinib (1 µM)99%
PI3KαCompetition Binding21%Alpelisib (1 µM)96%
Ion Channels hERGRadioligand Binding35%Astemizole (1 µM)92%
CaV1.2Radioligand Binding12%Nifedipine (1 µM)98%
Enzymes COX-2Enzyme Activity4%Celecoxib (1 µM)94%
PDE3AEnzyme Activity61% Milrinone (1 µM)99%

Interpretation: In this hypothetical screen, this compound shows potential cross-reactivity with the Adrenergic α1A and Serotonin 5-HT2A receptors, the LCK kinase, and the PDE3A enzyme. The interaction with the hERG channel is below the 50% threshold but may warrant further investigation due to the channel's critical role in cardiac safety.

Part 2: Determining Potency of Off-Target Hits

For any targets where significant activity was observed in the broad screen, the next logical step is to determine the potency (IC50) through dose-response studies. This quantitative data is crucial for establishing a "selectivity window"—the ratio of a compound's potency at its intended target versus its off-targets. A larger window indicates greater selectivity and a potentially safer therapeutic profile.

Experimental Protocol: Radioligand Displacement Assay

This protocol is a standard method for determining the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for a specific receptor.[12][13]

  • Preparation of Reagents:

    • Prepare a cell membrane suspension or purified receptor preparation containing the target of interest (e.g., Adrenergic α1A).

    • Select a suitable radioligand (e.g., [³H]-Prazosin) at a concentration near its dissociation constant (Kd).

    • Prepare serial dilutions of this compound (e.g., from 100 µM down to 10 pM).

  • Assay Incubation:

    • In a 96-well filter plate, combine the membrane preparation, the radioligand, and either a vehicle control, a positive control (a known non-radiolabeled ligand), or a concentration of the test compound.

    • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-90 minutes).[13]

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of the plate through the filter membrane using a vacuum manifold. This traps the membranes with bound radioligand on the filter.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • After drying the filter plate, add a scintillation cocktail to each well.[11]

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to calculate the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).

Part 3: Assessing Functional Consequences

Binding to a target does not always translate to a functional effect. A compound could be an agonist (activator), an antagonist (blocker), or have no functional consequence. Therefore, for high-priority off-targets, functional assays are essential to understand the true biological impact of the cross-reactivity.

G cluster_gpcr GPCR Functional Assays cluster_kinase Kinase Functional Assays Gq Gq-Coupled GPCRs (e.g., Adrenergic α1A) Calcium Calcium Flux Assay (Measures intracellular Ca²⁺) Gq->Calcium GsGi Gs/Gi-Coupled GPCRs cAMP cAMP Accumulation Assay (Measures cyclic AMP levels) GsGi->cAMP Kinase Kinase Target (e.g., LCK) KinaseAssay In Vitro Kinase Activity Assay (Measures substrate phosphorylation) Kinase->KinaseAssay

Figure 2: Selection of functional assays based on off-target class.
Experimental Protocol: In Vitro Kinase Activity Assay (for LCK)

This protocol outlines a method to determine if the binding of this compound to LCK kinase results in functional inhibition of its enzymatic activity. Platforms like KINOMEscan® offer high-throughput versions of such assays.[14][15][16]

  • Reagents and Setup:

    • Use recombinant human LCK enzyme.

    • Select a specific peptide substrate for LCK.

    • Use ATP, typically radiolabeled ([γ-³²P]ATP or [γ-³³P]ATP), as the phosphate donor.

  • Reaction:

    • In a microplate, combine the LCK enzyme, the peptide substrate, and varying concentrations of this compound.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate at 30°C for a predetermined time (e.g., 30-60 minutes) within the linear range of the reaction.

  • Termination and Detection:

    • Stop the reaction by adding a solution like phosphoric acid.

    • Spot the reaction mixture onto a phosphocellulose filter paper. The phosphorylated peptide substrate will bind to the paper, while unused radiolabeled ATP will not.

    • Wash the filter paper extensively to remove unbound ATP.

  • Quantification and Analysis:

    • Measure the radioactivity incorporated into the substrate using a scintillation counter.

    • Calculate the percentage of kinase inhibition at each compound concentration relative to a vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Conclusion and Forward Look

A thorough investigation into the cross-reactivity of this compound is indispensable for its progression as a potential therapeutic agent. By employing a tiered strategy—beginning with a broad binding screen, followed by dose-response analysis for identified hits, and culminating in functional assays to determine the biological consequence—researchers can build a comprehensive selectivity profile. This data-driven approach, comparing the compound's activity across dozens of biologically relevant targets, provides the critical insights needed to make informed decisions, optimize chemical structures to enhance selectivity, and ultimately de-risk the path to clinical development.[5][6]

References

Safety Operating Guide

Navigating the Uncharted: A Procedural Guide to the Proper Disposal of 2,2-Dimethyl-6-acetylchroman

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical compound extends far beyond its synthesis and application. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides a comprehensive, procedural framework for the proper disposal of 2,2-Dimethyl-6-acetylchroman. In the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, this document is built upon the foundational principles of laboratory safety, chemical waste management, and data extrapolated from structurally related chroman derivatives. Our aim is to empower you with a robust decision-making framework, ensuring the protection of both laboratory personnel and the environment.

Immediate Safety and Handling: The First Line of Defense

Before initiating any disposal protocol, a proactive approach to safety is paramount. The unknown toxicological and ecotoxicological properties of a compound necessitate treating it with the highest degree of caution.

Personal Protective Equipment (PPE): An Uncompromisable Necessity

Given the potential for dermal absorption, inhalation, and accidental ingestion, a comprehensive PPE strategy is your most immediate and effective control measure.

Protective EquipmentSpecificationRationale
Eye Protection Chemical splash goggles with side shieldsProtects against accidental splashes of liquid waste or airborne particles of solid waste.
Hand Protection Chemically resistant gloves (e.g., Nitrile)Provides a barrier against direct skin contact. Double gloving is recommended for enhanced protection.
Body Protection Chemical-resistant laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Use in a certified chemical fume hoodMinimizes the risk of inhaling aerosols or vapors, especially when handling liquid waste or creating dust from solid forms.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound, as with any laboratory chemical, is a systematic process. The following workflow is designed to guide you from initial waste generation to final collection by authorized personnel.

Step 1: Waste Characterization and Segregation

The cornerstone of compliant chemical disposal is accurate waste characterization. As a chroman derivative, this compound should be treated as a hazardous chemical waste.

  • Initial Classification : In the absence of specific data, assume the compound is harmful if swallowed, an irritant to the skin and eyes, and potentially toxic to aquatic life.

  • Segregation is Key : Never mix waste containing this compound with other waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department. Create a dedicated waste container for this compound and any materials contaminated with it.

Step 2: Containerization and Labeling

Proper containment and clear communication are vital for the safety of everyone in the laboratory and for the waste disposal technicians.

  • Container Selection : Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. For liquid waste, ensure there is adequate headspace (at least 10% of the container volume) to allow for vapor expansion.

  • Accurate Labeling : All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and volume

    • The date of initial waste accumulation

    • Any known or suspected hazards (e.g., "Harmful," "Irritant")

Step 3: Disposal Procedures for Different Waste Forms

The physical state of the waste dictates the specific disposal protocol.

Liquid Waste (e.g., solutions containing this compound):

  • Collection : Carefully transfer the liquid waste into the designated, labeled hazardous waste container.

  • Avoid Sink Disposal : Under no circumstances should liquid waste containing this compound be poured down the drain.

  • Storage : Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory, away from incompatible materials.

Solid Waste (e.g., pure compound, contaminated consumables):

  • Collection : Place solid waste, including contaminated items like gloves, weigh boats, and pipette tips, into a dedicated, labeled solid hazardous waste container.

  • Minimize Dust : When handling the solid compound, take care to minimize dust generation.

  • Storage : Store the sealed solid waste container in the SAA.

Step 4: Management of Empty Containers

Empty containers that once held this compound must also be managed as hazardous waste until properly decontaminated.

  • Triple Rinsing : Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).

  • Rinsate Collection : The rinsate from this process must be collected and disposed of as liquid hazardous waste.

  • Final Disposal : Once triple-rinsed, the container can often be disposed of as regular laboratory glassware or plastic, but always confirm this with your institutional EHS guidelines. Deface or remove the original label before disposal.

Emergency Procedures: Spill Management

In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and environmental contamination.

  • Alert Personnel : Immediately alert others in the vicinity.

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE : Before attempting any cleanup, don the appropriate PPE as outlined above.

  • Containment : For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent) to contain the spill. For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Collection : Place all contaminated absorbent material and cleaning supplies into a sealed, labeled hazardous waste container.

  • Decontamination : Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Reporting : Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_emergency Emergency Path start Waste Generation (this compound) characterize Characterize as Hazardous Waste start->characterize segregate Segregate from other waste streams characterize->segregate liquid_solid Liquid or Solid Waste? segregate->liquid_solid liquid_container Collect in dedicated liquid waste container liquid_solid->liquid_container Liquid solid_container Collect in dedicated solid waste container liquid_solid->solid_container Solid label_container Label container correctly liquid_container->label_container solid_container->label_container store_saa Store in Satellite Accumulation Area label_container->store_saa collection Arrange for collection by authorized waste disposal service store_saa->collection spill Spill Occurs spill_procedure Follow Emergency Spill Procedure spill->spill_procedure spill_procedure->store_saa

Caption: Disposal workflow for this compound.

Disclaimer

It is imperative to note that this guide has been developed in the absence of a specific Safety Data Sheet for this compound. The procedures outlined are based on general principles of laboratory safety and chemical waste management. All disposal activities must be conducted in strict accordance with the guidelines and regulations set forth by your institution's Environmental Health and Safety department, as well as local, state, and federal regulations. Always consult with a qualified EHS professional for guidance on specific disposal scenarios.

A Researcher's Guide to the Safe Handling of 2,2-Dimethyl-6-acetylchroman

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of scientific advancement, the safety of laboratory personnel is of paramount importance. This guide provides essential, immediate safety and logistical information for the handling of 2,2-Dimethyl-6-acetylchroman. As Senior Application Scientists, we are committed to providing you with knowledge that extends beyond the product itself, ensuring your research is conducted in the safest possible environment. The following protocols are designed with scientific integrity and field-proven insights to build a foundation of trust and safety in your laboratory.

Hazard Analysis and Personal Protective Equipment (PPE)

Given the potential for irritation and other health effects based on related chemical structures, a comprehensive PPE strategy is essential. The following table outlines the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentStandard/SpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shieldOSHA 29 CFR 1910.133 or European Standard EN166Protects against potential splashes and airborne particles that could cause serious eye irritation or damage.[1][2][3][4][5][6][7]
Skin Protection Nitrile or neoprene gloves and a lab coatConsult glove manufacturer's compatibility chartsPrevents direct skin contact, which may cause irritation.[1][2][3][4][5][6][7] Contaminated clothing should be removed immediately.[1][3]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols may be generated, a NIOSH/MSHA-approved respirator is recommended.OSHA 29 CFR 1910.134 or European Standard EN 149Minimizes the inhalation of potentially irritating vapors, dust, or aerosols.[1][2][7][8]

Operational Plan for Safe Handling

A systematic workflow is critical to minimizing exposure and ensuring a safe handling process from start to finish. The following diagram and procedural steps outline a self-validating system for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area prep_ppe Gather Required PPE prep_area->prep_ppe prep_don Don PPE in Correct Sequence prep_ppe->prep_don handle_weigh Weigh Solid in Ventilated Area prep_don->handle_weigh Proceed to Handling handle_use Dissolve/Use in a Fume Hood handle_weigh->handle_use clean_decon Decontaminate Work Surfaces handle_use->clean_decon Proceed to Cleanup clean_dispose_chem Dispose of Chemical Waste clean_decon->clean_dispose_chem clean_dispose_ppe Dispose of Contaminated PPE clean_dispose_chem->clean_dispose_ppe clean_wash Wash Hands Thoroughly clean_dispose_ppe->clean_wash

Caption: Workflow for the safe handling of this compound.

Step-by-Step Protocol

Preparation:

  • Designate a Handling Area: Cordon off a specific area for handling this compound, preferably within a chemical fume hood. Ensure that an eyewash station and safety shower are readily accessible.[2]

  • Gather Required PPE: Collect all necessary PPE as outlined in the table above. Inspect all equipment for damage before use.

  • Don PPE: Put on your lab coat, followed by safety goggles, and finally, your gloves.

Handling:

  • Weighing: If working with a solid form, weigh the necessary amount in a ventilated enclosure or on a draft shield to minimize the generation of dust.

  • Dissolving and Use: All procedures involving the liquid form or dissolution of the solid should be conducted within a certified chemical fume hood to prevent the release of vapors into the laboratory environment.[3]

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, strong acids, and strong bases, as these are common incompatibilities with similar chemical structures.[1]

Cleanup and Disposal:

  • Decontamination: Thoroughly decontaminate all work surfaces with an appropriate solvent and then soap and water.

  • Chemical Waste Disposal: Dispose of all waste containing this compound in a designated, labeled hazardous waste container.[1][2][4] Do not pour down the drain.

  • Contaminated PPE Disposal: Used gloves and any other disposable PPE that has come into contact with the chemical should be disposed of in the solid hazardous waste container.

  • Personal Hygiene: After removing your PPE, wash your hands thoroughly with soap and water.[1][4][7][8]

Emergency Procedures

In the event of an exposure, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If they experience difficulty breathing, seek immediate medical attention.[1][3]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][4] Remove contaminated clothing.[1][3] If irritation persists, seek medical attention.[1][4]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3][4] Seek immediate medical attention.[1][3]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Storage and Disposal

Proper storage and disposal are critical for maintaining a safe laboratory environment.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][7]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

Disposal:

  • All chemical waste and contaminated materials must be disposed of in accordance with local, state, and federal regulations.

  • Consult your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste disposal.[1][2][4]

By adhering to these guidelines, you are not only protecting yourself and your colleagues but also ensuring the integrity and success of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Dimethyl-6-acetylchroman
Reactant of Route 2
Reactant of Route 2
2,2-Dimethyl-6-acetylchroman

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.